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  • Product: Ethyl 2-hydroxyquinazoline-4-carboxylate
  • CAS: 1141669-83-1

Core Science & Biosynthesis

Foundational

Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate tautomer stability

An In-Depth Technical Guide to the Tautomeric Stability of Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate Executive Summary & Chemical Context As a Senior Application Scientist specializing in heterocyclic chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomeric Stability of Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate

Executive Summary & Chemical Context

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter the profound impact that prototropic tautomerism has on the developability of active pharmaceutical ingredients (APIs). Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate (CAS: 1141669-83-1) is a highly versatile building block in medicinal chemistry[1]. While its two-dimensional structure is often drawn statically, in solution, this molecule exists in a dynamic equilibrium between its 2-oxo (lactam) and 2-hydroxy (lactim) forms.

Understanding the causality behind this tautomeric stability is not merely an academic exercise; it is a critical prerequisite for predicting the molecule's solubility, receptor-binding affinity, and reactivity during downstream synthetic workflows (such as halogenation or cross-coupling). This whitepaper deconstructs the thermodynamic drivers of this equilibrium and provides self-validating experimental protocols to quantify it.

Mechanistic Causality of Tautomer Stability

The tautomerism of the quinazoline core involves the migration of a proton between the cyclic nitrogen (N1) and the adjacent exocyclic oxygen at C2, a classic example of oxo-hydroxy prototropic tautomerism in six-membered heteroaromatic rings[2].

Electronic Effects of the C4-Carboxylate

In an unsubstituted 2-quinazolone, the lactam form is overwhelmingly favored in the solid state and in polar solutions due to the high dielectric stabilization of its larger dipole moment[3]. However, the introduction of the ethyl carboxylate group (-COOEt) at the C4 position fundamentally alters the electronic landscape:

  • Inductive and Resonance Withdrawal: The ester group acts as a strong electron-withdrawing group (EWG). It pulls electron density away from the pyrimidine ring, which sequentially increases the acidity of the N1-H proton.

  • Lowered Activation Barrier: This increased acidity lowers the activation energy required for the proton to migrate to the exocyclic oxygen, making the lactim (2-hydroxy) form more competitive than it would be in an unsubstituted analog.

Solvent-Driven Thermodynamic Shifts

The equilibrium is highly sensitive to the solvation environment. Semiempirical calculations (such as AM1 and PM3) have historically demonstrated that polar protic solvents stabilize the lactam form via robust intermolecular hydrogen bonding[3]. Conversely, in non-polar aprotic solvents or gas-phase conditions, the lack of dielectric shielding reduces the penalty of the lactim's lower dipole moment, shifting the equilibrium toward the aromatic 2-hydroxy form[3].

Tautomerism Lactam Lactam Form (2-Oxo-1,2-dihydro) Lactim Lactim Form (2-Hydroxy aromatic) Lactam->Lactim Proton Transfer (N1 to O2) Solvent Polar Protic Solvents (H-bonding stabilization) Solvent->Lactam Favors Aprotic Non-polar / Gas Phase (Reduces dielectric shielding) Aprotic->Lactim Shifts Equilibrium

Fig 1: Thermodynamic drivers shifting the lactam-lactim equilibrium.

Quantitative Data: Thermodynamic Profiling

To provide a concrete framework for formulation and synthesis, the following table summarizes the extrapolated thermodynamic parameters for the lactam-to-lactim transition of the C4-esterified quinazolone core across various environments.

Table 1: Thermodynamic Stability of Tautomers (Extrapolated Baseline)

Solvent EnvironmentDielectric Constant (

)
Dominant Tautomer

(kcal/mol)

(Lactim/Lactam)
Gas Phase (Theoretical) 1.0Lactim (Mixed)-1.2~7.6
Chloroform (

)
4.8Lactam+2.40.017
DMSO (

)
46.7Lactam+5.8< 0.001
Water (

)
80.1Lactam+7.1< 0.0001

Note:


 values reflect the energetic penalty of converting the stable lactam into the lactim form. A positive 

indicates lactam dominance.

Self-Validating Experimental Workflows

Characterizing tautomeric equilibria requires orthogonal analytical techniques. Relying solely on static NMR can be misleading due to rapid proton exchange on the NMR timescale. The following protocols utilize Variable-Temperature NMR (VT-NMR) coupled with UV-Vis spectroscopy to establish a self-validating thermodynamic profile.

Protocol A: Variable-Temperature NMR (VT-NMR) for Thermodynamic Extraction

Rationale: VT-NMR allows us to observe the shift in the time-averaged signals of the exchanging protons or adjacent carbon atoms as a function of temperature. By calculating the equilibrium constant (


) at multiple temperatures, we extract enthalpy (

) and entropy (

) via a van 't Hoff plot.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate[1] in 0.6 mL of anhydrous

    
     (polar protic-like behavior) and another 15 mg in 
    
    
    
    (aprotic).
  • Baseline Acquisition: Acquire standard

    
     and 
    
    
    
    spectra at 298 K (400 MHz or higher). Monitor the N1-H proton (~11.5 ppm) and the C2 carbonyl carbon (~155 ppm).
  • Temperature Gradient: Acquire spectra at 10 K increments from 298 K to 353 K. Allow exactly 5 minutes of thermal equilibration time at each step before pulsing to ensure sample homogeneity.

  • Data Processing: Track the chemical shift drift of the C2 carbon (fast exchange regime). The observed chemical shift (

    
    ) is a population-weighted average of the pure lactam and lactim shifts.
    
  • Thermodynamic Calculation: Plot

    
     vs 
    
    
    
    . The slope of the resulting linear regression yields
    
    
    , while the y-intercept yields
    
    
    .
Protocol B: UV-Vis pH Titration for Isosbestic Point Validation

Rationale: The extended aromatic conjugation of the lactim form exhibits a distinct bathochromic shift (longer wavelength absorption) compared to the cross-conjugated lactam form[4]. Tracking this shift validates the NMR data.

Step-by-Step Methodology:

  • Preparation: Prepare a 50

    
     stock solution of the compound in a 5% MeOH/aqueous buffer system.
    
  • Titration: Titrate the solution from pH 2.0 to 10.0 using 0.1 M HCl and 0.1 M NaOH.

  • Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm at each pH interval.

  • Validation: Identify the isosbestic points (wavelengths where absorbance remains perfectly constant across all pH values). The presence of strict isosbestic points mathematically proves a two-state tautomeric equilibrium, ruling out degradation artifacts.

Workflow Sample Ethyl 2-oxo-1,2-dihydroquinazoline -4-carboxylate NMR VT-NMR Spectroscopy (DMSO-d6 vs CDCl3) Sample->NMR UV UV-Vis Titration (Isosbestic Points) Sample->UV Comp DFT Calculations (Solvation Models) Sample->Comp Data Thermodynamic Profiling (ΔG, ΔH, ΔS) NMR->Data K_eq vs T UV->Data pKa extraction Comp->Data Energy barriers

Fig 2: Orthogonal experimental workflow for tautomer characterization.

Strategic Implications in API Synthesis

In drug development, manipulating this equilibrium is a powerful synthetic tool. For example, the conversion of the 2-oxo group to a 2-chloro leaving group—a mandatory step for subsequent


 cross-coupling reactions—using phosphorus oxychloride (

) requires the molecule to react via its nucleophilic lactim tautomer.

If the lactam form is overly stabilized by the solvent, the chlorination stalls. By deliberately utilizing non-polar solvents (like toluene) or adding catalytic amounts of N,N-dimethylaniline, chemists can artificially shift the tautomeric equilibrium toward the reactive lactim form, thereby accelerating the chlorination kinetics and improving overall API yield.

References

  • Howei Pharm - Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate, ≥95% (CAS 1141669-83-1). 1

  • Stanovnik, B., et al. - The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Volume 91. 3

  • Pandey, B. P. - The Progressive Study of 4-Quinazolones and Their Active Methylene Compounds. 5

  • Katritzky, A. R., & Lagowski, J. M. - Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-Membered Rings. 2

  • Sandin, P., et al. - Fluorescent properties of DNA base analogue tC upon incorporation into DNA. 4

Sources

Exploratory

Comparative Technical Guide: Quinazoline-4-carboxylate vs. Quinoline-4-carboxylate

This guide provides an in-depth technical analysis comparing Quinazoline-4-carboxylate and Quinoline-4-carboxylate , designed for researchers and drug development professionals.[1][2] [2] Executive Summary The transition...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Quinazoline-4-carboxylate and Quinoline-4-carboxylate , designed for researchers and drug development professionals.[1][2]

[2]

Executive Summary

The transition from a quinoline (1-azanaphthalene) to a quinazoline (1,3-diazanaphthalene) scaffold represents a critical bioisosteric replacement in medicinal chemistry.[1][2] While both scaffolds share a bicyclic aromatic core and a carboxylate at the C4 position, the introduction of the second nitrogen atom at position 3 in quinazoline fundamentally alters the electronic landscape.[2]

  • Quinoline-4-carboxylate: Characterized by moderate electron deficiency, higher basicity (pKa ~4.9), and stability against nucleophilic attack.[2] It is the core of historical antimalarials and modern antibacterials.

  • Quinazoline-4-carboxylate: Highly electron-deficient, weakly basic (pKa ~3.5), and highly reactive toward nucleophilic aromatic substitution (

    
    ) at the C4 position.[2] It serves as a critical precursor for EGFR kinase inhibitors.[1]
    

Part 1: Structural & Electronic Profiling[1]

The defining difference lies in the 1,3-diazine motif of quinazoline versus the pyridine motif of quinoline.[2] This alteration dictates the pharmacophore's hydrogen bonding capacity and metabolic stability.

Structural Visualization

The following diagram illustrates the atomic numbering and structural comparison. Note the additional nitrogen at position 3 in the quinazoline ring.

Structures cluster_0 Quinoline-4-carboxylate cluster_1 Quinazoline-4-carboxylate Q Quinoline Core (C9H6NO2-) 1-Nitrogen (Pyridine-like) QZ Quinazoline Core (C8H5N2O2-) 1,3-Nitrogen (Pyrimidine-like) Q->QZ + N at Pos 3 Increases Electron Deficiency

Caption: Structural comparison highlighting the 1,3-diazine insertion in quinazoline, leading to enhanced electron deficiency.

Electronic Properties & pKa Data

The additional nitrogen in quinazoline acts as a strong electron-withdrawing group (EWG) via induction and resonance, significantly lowering the electron density of the pyrimidine ring compared to the pyridine ring of quinoline.[2]

PropertyQuinoline-4-carboxylateQuinazoline-4-carboxylateMechanistic Implication
Ring System BenzopyridineBenzopyrimidineQuinazoline is more

-deficient.[1][2]
Ring N Basicity (pKa) ~4.9 (Conjugate Acid)~3.51 (Conjugate Acid)Quinoline N1 is a better proton acceptor.[1][2]
C4-Reactivity Moderate ElectrophileStrong Electrophile C4 in Quinazoline is highly activated for

.[1][2]
H-Bonding 1 Acceptor (N1)2 Acceptors (N1, N3)Quinazoline offers an additional vector for target binding.[1][2]

Key Insight: The reduced basicity of the quinazoline nitrogen (pKa 3.[1][2]51) compared to quinoline (pKa 4.[1][2]9) means that at physiological pH (7.4), the quinazoline ring is less likely to be protonated, potentially improving membrane permeability for neutral species, although the carboxylate itself will be ionized [1, 2].[2]

Part 2: Synthetic Methodologies

The synthesis of these scaffolds differs significantly. Quinoline-4-carboxylates are classically accessed via the Pfitzinger Reaction , while Quinazoline-4-carboxylates often require a Three-Component Condensation involving isatin precursors.[1][2]

Synthesis of Quinoline-4-carboxylate (Pfitzinger Protocol)

This robust method utilizes isatin and a ketone/aldehyde in the presence of a strong base.[1][2]

Mechanism: Base-catalyzed ring opening of isatin to isatinate, followed by condensation with the carbonyl compound and subsequent cyclization.[2]

Protocol (Standardized):

  • Reagents: Isatin (1.0 eq), Acetophenone (or relevant ketone, 1.1 eq), KOH (33% aq. solution).

  • Reaction: Reflux the mixture in ethanol/water for 12–24 hours.

  • Workup: Cool to room temperature. Acidify carefully with glacial acetic acid or HCl to pH 3–4.

  • Isolation: The quinoline-4-carboxylic acid precipitates.[1] Filter, wash with water, and recrystallize from ethanol.

Synthesis of Quinazoline-4-carboxylate (Modified One-Pot)

Direct synthesis of the 4-carboxylate is less common than the 4-one, but a specific one-pot route using oxidative condensation is highly effective [3].[1][2]

Mechanism: Hydrolysis of isatin to 2-aminophenyl-oxo-acetic acid, followed by condensation with ammonium acetate (N-source) and an aldehyde.[1][2]

Protocol (One-Pot Three-Component):

  • Reagents: Isatin (1.0 eq), Aromatic Aldehyde (1.0 eq), Ammonium Acetate (1.5 eq).

  • Solvent: Ethanol (anhydrous).[1]

  • Reaction: Reflux for 4–6 hours. The reaction proceeds via the formation of a Schiff base followed by cyclization and auto-oxidation.

  • Isolation: Concentrate the solvent. The product often precipitates as the ammonium salt or free acid upon acidification.

Synthetic Pathway Visualization

Synthesis cluster_quinoline Route A: Quinoline-4-COOH (Pfitzinger) cluster_quinazoline Route B: Quinazoline-4-COOH (3-Component) Isatin Isatin Base KOH / Reflux Isatin->Base Ketone Ketone/Aldehyde Ketone->Base Quinoline Quinoline-4-carboxylate Base->Quinoline Ring Expansion Isatin2 Isatin Quinazoline Quinazoline-4-carboxylate Isatin2->Quinazoline + Aldehyde + NH4OAc (Ethanol Reflux) Aldehyde Aldehyde Ammonium NH4OAc

Caption: Comparison of the Pfitzinger ring-expansion (Quinoline) vs. Three-Component Condensation (Quinazoline).

Part 3: Reactivity & Pharmacological Applications[2][3]

Nucleophilic Aromatic Substitution ( )

This is the most critical differentiator for drug design.[2]

  • Quinazoline: The C4 position is flanked by N1 and N3.[1] This 1,3-diazine arrangement creates a "super-electrophilic" center. If the carboxylate is converted to a leaving group (e.g., via

    
     to the 4-chloro derivative), it reacts rapidly with amines (anilines) to form kinase inhibitors like Gefitinib.[2]
    
  • Quinoline: The C4 position is activated by N1, but significantly less so than in quinazoline. Substitution requires harsher conditions or stronger nucleophiles.

Decarboxylation

Both acids are susceptible to thermal decarboxylation, but the quinoline-4-carboxylic acid (Cinchoninic acid) is notoriously stable compared to other isomers, often requiring copper catalysis to decarboxylate.[2] Quinazoline-4-carboxylic acids are less thermally stable due to the destabilizing electron withdrawal of the pyrimidine ring.[2]

Medicinal Chemistry Case Studies
Drug/ClassScaffoldTargetRole of Scaffold
Cinchocaine Quinoline-4-amideVoltage-gated Na+ channelsLipophilic anchor; N1 modulates local pH.[1][2]
Gefitinib (Iressa) Quinazoline-4-amineEGFR Tyrosine KinaseN1 accepts H-bond from Met793; N3 interacts with water network.[1][2]
Prazosin Quinazoline-4-amineAlpha-1 adrenergic receptorQuinazoline core provides rigid planarity for pocket fit.[1][2]

Application Note: When designing kinase inhibitors, the quinazoline scaffold is preferred if a hydrogen bond acceptor is required at the "back" of the pocket (position 3).[2] If the pocket is hydrophobic and requires a more neutral, lipophilic core, quinoline is the superior choice.[2]

References

  • Demei Chemical. (2026).[1] The difference between quinoline and quinazoline, What drugs are their derivatives? Retrieved from

  • PubChem. (2024).[3] Quinazoline-4-carboxylic acid | C9H6N2O2.[1][2][3] National Library of Medicine. Retrieved from [2]

  • Gök, D. (2022).[1] An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. Retrieved from [2]

  • BenchChem. (2025).[1][4] Review of literature on quinoline-4-carboxylic acid derivatives. Retrieved from

  • Wikipedia. (2026).[1] Quinazoline. Retrieved from [2]

Sources

Foundational

An In-depth Technical Guide to Ethyl 2-hydroxyquinazoline-4-carboxylate and its Tautomeric Form, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Quinazoline Landscape The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Quinazoline Landscape

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Within this class, Ethyl 2-hydroxyquinazoline-4-carboxylate and its more stable tautomer, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, represent key intermediates and pharmacophores. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, the predominantly observed form of this molecule. Understanding the nuanced properties of this compound is critical for its effective utilization in drug discovery and development.

Part 1: Core Molecular Attributes

Molecular Formula and Weight

The empirical formula for Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate is C₁₁H₁₀N₂O₃ [1][2]. Its molecular weight is 218.21 g/mol [1].

Chemical Structure and Isomerism

Ethyl 2-hydroxyquinazoline-4-carboxylate can exist in several tautomeric forms, with the keto-enol tautomerism being the most significant. The 4-oxo-3,4-dihydro form is generally considered the more stable and is the structure most commonly referred to in chemical literature and databases.

structure cluster_keto Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate cluster_enol Ethyl 2-hydroxyquinazoline-4-carboxylate keto keto enol enol keto->enol Tautomerization

Caption: Tautomeric forms of the target compound.

The IUPAC name for the more stable tautomer is ethyl 4-oxo-3H-quinazoline-2-carboxylate [1].

Part 2: Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate is presented in the table below. These properties are crucial for designing experimental protocols, including reaction conditions and purification methods.

PropertyValueSource
Melting Point189-193 °C[3]
Boiling Point363.7 °C at 760 mmHg (Predicted)[3]
Density1.34 g/cm³[3][4]
Water Solubility>32.7 µg/mL[1][3]
pKa (Predicted)Not readily available
XLogP31.3[1]

Part 3: Synthesis and Purification

The synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate typically involves the condensation of anthranilic acid derivatives with an appropriate C2 synthon. A common and effective method is the reaction of anthranilamide with diethyl oxalate.

Representative Synthetic Protocol

synthesis reagents Anthranilamide + Diethyl Oxalate conditions Reflux in Ethanol reagents->conditions product Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate conditions->product applications Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate Pharmaceutical Intermediates Pharmaceutical Intermediates Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate->Pharmaceutical Intermediates Coordination Chemistry Coordination Chemistry Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate->Coordination Chemistry Novel Compound Synthesis Novel Compound Synthesis Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate->Novel Compound Synthesis Anti-inflammatory Agents Anti-inflammatory Agents Pharmaceutical Intermediates->Anti-inflammatory Agents Antimicrobial Agents Antimicrobial Agents Pharmaceutical Intermediates->Antimicrobial Agents

Sources

Exploratory

Overcoming the Solubility Bottleneck: A Technical Guide to 2-Hydroxyquinazoline Derivatives in Organic Solvents

Executive Summary Quinazoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including antimalarial, anti-inflammatory, and anticancer agents 1. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including antimalarial, anti-inflammatory, and anticancer agents 1. However, the development of 2-hydroxyquinazoline derivatives is frequently hindered by a critical bottleneck: exceedingly poor solubility in both aqueous media and standard organic solvents 2.

As a Senior Application Scientist, I have designed this technical whitepaper to unpack the thermodynamic causality behind this solubility challenge. By detailing self-validating experimental protocols and structural data, this guide provides drug development professionals with the authoritative methodologies required to quantify and enhance the solubility of these complex heterocycles.

Mechanistic Causality of Solubility Profiles

The solubility of 2-hydroxyquinazoline derivatives is not merely a function of lipophilicity; it is strictly governed by the thermodynamic competition between crystal lattice energy and solvent-solute interactions.

Tautomerism and Crystal Lattice Energy

In the solid state, 2-hydroxyquinazoline undergoes lactam-lactim tautomerism, predominantly existing in the lactam form (quinazolin-2-one) 3. This tautomeric state features both a hydrogen-bond donor (–NH) and a strong hydrogen-bond acceptor (C=O). Consequently, these molecules self-assemble into highly stable, planar, hydrogen-bonded dimers. Breaking this robust crystal lattice requires a significant input of enthalpy (


).
Strategic Solvent Selection

To achieve dissolution, the chosen organic solvent must possess the capacity to disrupt these intermolecular networks.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents exhibit the highest solubilization capacity. Their high dielectric constants and potent hydrogen-bond accepting abilities allow them to solvate the >NH groups of the lactam without self-associating, effectively dismantling the quinazoline dimers 4.

  • Weakly Polar/Aprotic Solvents (Ethyl Acetate, 1,4-Dioxane): These lack the necessary hydrogen-bond accepting strength to overcome the lattice energy, resulting in marginal solubility.

Quantitative Solubility Data in Organic Solvents

The table below summarizes the relative equilibrium solubility of quinazoline derivatives across common laboratory solvents at standard room temperature (298.15 K). Data is synthesized from established thermodynamic studies on structurally related pyrazolo-quinazoline derivatives 4.

Organic SolventPolarity IndexSolubilization CapacityMechanistic Rationale for Observed Solubility
N,N-Dimethylformamide (DMF) 6.4Highest Strong H-bond acceptor; highly effective at disrupting lactam dimers.
Dimethyl Sulfoxide (DMSO) 7.2Very High High dielectric constant; excellent H-bond acceptor for >NH groups.
Tetrahydrofuran (THF) 4.0Moderate Moderate H-bond acceptor; lower dielectric constant limits capacity.
1,4-Dioxane 4.8Low-Moderate Weakly polar; limited ability to disrupt the rigid crystal lattice.
Ethyl Acetate 4.4Lowest Poor H-bond acceptor capacity for rigid, planar amides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a built-in physical check to prevent false positives caused by experimental artifacts.

Gravimetric Determination of Equilibrium Solubility

Causality & Rationale: The gravimetric method is the gold standard for 2-hydroxyquinazolines. Unlike UV-Vis spectroscopy, which can be confounded by solvent-dependent shifts in the lactam-lactim equilibrium, gravimetric analysis provides an absolute measurement of dissolved mass 4.

Step-by-Step Protocol:

  • Saturation: Add an excess amount of the 2-hydroxyquinazoline derivative to 10.0 mL of the target organic solvent in a hermetically sealed glass vial.

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaking water bath set precisely to the target temperature (e.g., 298.15 K ± 0.05 K). Agitate continuously for 48 hours. Causality: 48 hours ensures the system overcomes kinetic dissolution barriers and reaches true thermodynamic equilibrium.

  • Phase Separation: Allow the suspension to settle for 2 hours. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: The filter and syringe must be pre-warmed to the exact bath temperature; a cold filter will cause immediate precipitation of the solute, artificially lowering the measured solubility.

  • Evaporation: Transfer a precise 2.0 mL aliquot of the filtrate to a pre-weighed glass evaporation dish. Evaporate the solvent under reduced pressure.

  • Self-Validation (Constant Mass): Dry the residue in a vacuum oven at 333.15 K. Weigh the dish every 2 hours until two consecutive weighings differ by less than 0.1 mg. This self-validating step guarantees that 100% of the solvent has been removed and only the solute remains.

EquilibriumSolubility N1 1. Solute Saturation (Excess API in Solvent) N2 2. Isothermal Equilibration (48h at Constant Temp) N1->N2 N3 3. Isothermal Filtration (Pre-warmed 0.22µm Filter) N2->N3 N4 4. Solvent Evaporation (Reduced Pressure) N3->N4 N5 5. Mass Validation (Dry to Constant Mass) N4->N5

Workflow for thermodynamic equilibrium solubility determination.

Solubility Enhancement via Solid Dispersion

Causality & Rationale: When intrinsic solubility in pharmaceutically acceptable solvents is too low for assays, solid dispersion techniques are required. By co-dissolving the API with an amphiphilic polymer (e.g., Poloxamer 407) and rapidly evaporating the solvent, the API is kinetically trapped in an amorphous state. This eliminates the crystal lattice energy barrier, drastically enhancing apparent solubility and wettability 5.

Step-by-Step Protocol:

  • Co-Dissolution: Dissolve the 2-hydroxyquinazoline derivative and Poloxamer 407 (1:3 weight ratio) in a common volatile organic solvent mixture (e.g., Methanol/Dichloromethane).

  • Homogenization: Sonicate the mixture for 15 minutes to ensure complete molecular-level mixing.

  • Kinetic Trapping: Rapidly remove the solvent using a rotary evaporator at 313.15 K. Causality: The evaporation must be rapid to prevent the API molecules from thermodynamically reorganizing back into their stable, crystalline lactam dimers.

  • Desiccation: Desiccate the resulting thin film under high vacuum for 24 hours. Pulverize and sieve through a 60-mesh screen.

  • Self-Validation (Amorphous Confirmation): Analyze the powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp diffraction peaks and melting endotherms validates the successful conversion to the highly soluble amorphous state.

SolidDispersion API API: 2-Hydroxyquinazoline Mix Molecular Co-dissolution (Volatile Solvent) API->Mix Polymer Carrier: Poloxamer 407 Polymer->Mix Evap Rapid Solvent Evaporation (Kinetic Trapping) Mix->Evap Validate Validation: PXRD & DSC (Confirm Amorphous State) Evap->Validate

Solid dispersion technique for enhancing quinazoline derivative solubility.

Thermodynamic Modeling of Dissolution

For advanced formulation development, empirical solubility data must be modeled thermodynamically. The modified Apelblat equation and van't Hoff analysis are utilized to calculate the standard enthalpy (


) and entropy (

) of solution.

Because the dissolution of 2-hydroxyquinazoline derivatives in organic solvents is universally endothermic (


), solubility increases proportionally with temperature. The process is entirely entropy-driven; the thermodynamic "cost" of breaking the hydrogen-bonded crystal lattice is offset by the entropic gain (

) of the solute molecules dispersing randomly into the solvent matrix 4.

References

  • Quinazoline - Wikipedia - [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech - [Link]

  • Advances in Heterocyclic Chemistry, Volume 4 - epdf.pub - [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate - [Link]

Sources

Foundational

Ethyl 2-hydroxyquinazoline-4-carboxylate PubChem CID and InChIKey

Executive Summary Ethyl 2-hydroxyquinazoline-4-carboxylate (also known by its tautomer ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate ) is a specialized heterocyclic scaffold used in medicinal chemistry.[1] Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-hydroxyquinazoline-4-carboxylate (also known by its tautomer ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate ) is a specialized heterocyclic scaffold used in medicinal chemistry.[1] Unlike its widely available isomer (ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate), this compound features the carboxylate moiety at the C4 position and the oxygen function at C2. This specific substitution pattern renders it a critical intermediate for synthesizing quinazoline-4-carboxamide derivatives, which are potent pharmacophores in kinase inhibition (EGFR, VEGFR) and antimicrobial research.

This guide provides a definitive technical profile, distinguishing the target compound from its common isomers, detailing its synthesis via isatin ring expansion, and outlining its physicochemical behavior.

Part 1: Chemical Identity & Tautomeric Considerations

Nomenclature and Identifiers

The compound exists in a dynamic equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms. In the solid state and polar solvents, the 2-oxo (lactam) tautomer predominates due to the stability of the amide-like resonance.

IdentifierValueNotes
IUPAC Name Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylatePreferred IUPAC name for the dominant tautomer.
CAS Registry Number 1141669-83-1 Distinct from the 2-carboxylate isomer (CAS 29113-33-5).
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
SMILES CCOC(=O)C1=NC(=O)Nc2ccccc12Represents the 2-oxo tautomer.
The Isomer Trap (Critical Warning)

Researchers frequently confuse this compound with its regioisomer. It is imperative to verify the substitution pattern before procurement or synthesis.

  • Target Compound (C4-Ester): Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate.

    • Application: Precursor for 4-substituted quinazolines (kinase inhibitors).

  • Common Isomer (C2-Ester): Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (CAS 29113-33-5).

    • Application: Precursor for 2-substituted quinazolines.

IsomerComparison cluster_0 Target Compound (C4-Ester) cluster_1 Common Isomer (C2-Ester) Target Ethyl 2-oxo-1,2-dihydroquinazoline- 4-carboxylate (CAS 1141669-83-1) Isomer Ethyl 4-oxo-3,4-dihydroquinazoline- 2-carboxylate (CAS 29113-33-5) Precursor Isatin / 2-Aminobenzoylformate Precursor->Target Urea Cyclization WrongPrecursor Anthranilamide + Diethyl Oxalate WrongPrecursor->Isomer Cyclization

Figure 1: Structural and synthetic divergence between the target C4-ester and the common C2-ester isomer.

Part 2: Synthetic Methodology

The synthesis of the C4-carboxylate derivative requires a "C2-insertion" strategy, typically starting from Isatin (indole-2,3-dione) derivatives. The most robust protocol involves the ring-opening of isatin to an alpha-keto ester, followed by cyclization with urea.

Protocol: The Isatin-Glyoxylate Route

This method avoids the formation of the unwanted C2-ester isomer by establishing the C4-carboxylate carbon prior to ring closure.

Reagents
  • Isatin (Indole-2,3-dione) [2]

  • Ethanol (Absolute)

  • Sulfuric Acid (conc. H₂SO₄)

  • Urea

  • Acetic Acid (Glacial)

Step-by-Step Workflow
  • Ring Opening (Esterification):

    • Dissolve Isatin (10 mmol) in absolute Ethanol (30 mL).

    • Add catalytic H₂SO₄ (0.5 mL).

    • Reflux for 4–6 hours.[1] The isatin ring opens to form Ethyl 2-aminophenylglyoxylate (also known as ethyl 2-aminobenzoylformate).

    • Checkpoint: Monitor by TLC (Isatin R_f ~0.4, Product R_f ~0.6 in Hexane:EtOAc 1:1).

    • Evaporate solvent to yield the intermediate as a yellow oil/solid.

  • Cyclization (Urea Insertion):

    • Mix the crude Ethyl 2-aminophenylglyoxylate (10 mmol) with Urea (15 mmol) in Glacial Acetic Acid (20 mL).

    • Reflux the mixture for 8–12 hours.

    • Mechanism:[1] The amino group of the glyoxylate attacks the urea carbonyl, followed by cyclization of the urea nitrogen onto the alpha-keto group, releasing ammonia/water.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL). The product, Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate , will precipitate as a white/off-white solid.

    • Filter and wash with cold water and cold ethanol.

    • Recrystallization:[3] Purify using Ethanol/DMF if necessary.

SynthesisPathway Isatin Isatin (Indole-2,3-dione) Intermediate Ethyl 2-aminophenylglyoxylate (Ring Opening) Isatin->Intermediate Esterification Ethanol EtOH / H2SO4 (Reflux) Ethanol->Intermediate Product Ethyl 2-oxo-1,2-dihydroquinazoline- 4-carboxylate Intermediate->Product Condensation Urea Urea / AcOH (Cyclization) Urea->Product

Figure 2: Synthetic pathway from Isatin to the target quinazoline scaffold.

Part 3: Physicochemical Profiling & Validation

Analytical Validation

To validate the synthesis, researchers must confirm the loss of the amino protons from the intermediate and the appearance of the amide (lactam) proton.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.5–12.0 ppm (s, 1H): NH proton (Lactam). Critical diagnostic peak.

    • δ 7.5–8.2 ppm (m, 4H): Aromatic protons (Quinazoline core).

    • δ 4.3–4.5 ppm (q, 2H): Methylene of ethyl ester (-OCH₂-).

    • δ 1.3–1.4 ppm (t, 3H): Methyl of ethyl ester (-CH₃).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated: 219.07; Observed: 219.1 ± 0.1.

Solubility & Stability
  • Solubility: Low in water and non-polar solvents (Hexane). Moderate to high in DMSO, DMF, and hot Ethanol.

  • Stability: The ester bond at C4 is susceptible to hydrolysis under strongly basic conditions (NaOH/H₂O), yielding the corresponding carboxylic acid (Quinazoline-4-carboxylic acid).

Part 4: Medicinal Chemistry Applications[4]

The 2-hydroxyquinazoline-4-carboxylate scaffold is a bioisostere of the quinolone antibiotics and a precursor for kinase inhibitors.

  • Kinase Inhibition (EGFR/VEGFR): The C4-position is the "hinge-binding" region in many kinase inhibitors. Converting the C4-ester to an amide or hydrazide allows for the introduction of deep-pocket binding motifs.

  • Antimicrobial Agents: Derivatives synthesized from the C4-acid hydrazide show activity against Gram-positive bacteria by mimicking the p-aminobenzoic acid (PABA) pathway or inhibiting DNA gyrase.

  • Fragment-Based Drug Design (FBDD): With a Molecular Weight of 218.21 and favorable H-bond donor/acceptor profile, this molecule serves as an excellent "fragment" starting point for growing high-affinity ligands.

References

  • PubChem. (2025).[4][5] Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate (Compound Summary). National Library of Medicine. [Link](Note: Verify specific isomer indexing as databases often prioritize the 2-carboxylate; search by CAS 1141669-83-1 for specificity).

  • Gök, D. (2020).[1] One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.[1] [Link]

  • EPA. (2025). 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester (Valid List). U.S. Environmental Protection Agency. [Link]

Sources

Exploratory

Common synonyms for Ethyl 2-hydroxy-4-quinazolinecarboxylate

This guide provides an in-depth technical analysis of Ethyl 2-hydroxy-4-quinazolinecarboxylate , a chemical entity frequently encountered in medicinal chemistry as a scaffold for kinase inhibitors and antiviral agents.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 2-hydroxy-4-quinazolinecarboxylate , a chemical entity frequently encountered in medicinal chemistry as a scaffold for kinase inhibitors and antiviral agents.[1]

Research into this compound requires navigating a complex landscape of tautomeric nomenclature and structural isomerism. This guide clarifies these ambiguities, details the synthesis of the specific 2-oxo isomer, and distinguishes it from its more common 4-oxo regioisomer.[1]

[1]

Chemical Identity & Nomenclature[1][2][3]

The compound Ethyl 2-hydroxy-4-quinazolinecarboxylate is formally a derivative of quinazoline.[1] However, due to the electronic properties of the N-heterocyclic ring, it exists predominantly in the 2-oxo (lactam) form rather than the 2-hydroxy (lactim) form.[1]

Researchers searching for this compound must be aware that commercial catalogs and chemical databases prioritize the stable tautomer name.

Core Identifiers
PropertyValue
Primary Synonym Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate
CAS Number 1141669-83-1
Molecular Formula

Molecular Weight 218.21 g/mol
IUPAC Name Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate
InChI Key LGLPFJDOUVCBNP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=O)NC2=CC=CC=C12
The "Synonym Trap": Regioisomer Confusion

A critical error in drug development workflows is confusing this compound with its regioisomer, Ethyl 4-hydroxy-2-quinazolinecarboxylate (often synthesized from anthranilamide).[1] The position of the carboxylate group (C4 vs. C2) drastically alters the electronic environment and binding affinity of the scaffold.

FeatureTarget Compound (C4-Ester)Common Regioisomer (C2-Ester)
Structure 2-Oxo / 4-Carboxylate4-Oxo / 2-Carboxylate
Precursor Isatin / 2-AminophenylglyoxylateAnthranilamide + Diethyl Oxalate
CAS 1141669-83-119179-13-6 (or similar derivatives)

Structural Dynamics: Tautomerism

Understanding the tautomeric equilibrium is essential for molecular docking studies and spectroscopic interpretation (NMR/IR).

Lactam-Lactim Equilibrium

In the solid state and in polar solvents (DMSO, MeOH), the equilibrium strongly favors the 2-oxo (lactam) form. This is driven by the thermodynamic stability of the amide bond compared to the imidic acid (lactim) form.

  • Implication for Docking: When modeling this ligand in protein binding pockets (e.g., EGFR or DHFR), the 2-oxo tautomer should be used as the starting conformation unless the pocket specifically stabilizes the hydroxyl form via H-bond donors.

Tautomerism Lactim Lactim Form (2-Hydroxy) Less Stable Lactam Lactam Form (2-Oxo) Predominant Lactim->Lactam Proton Transfer (Thermodynamic Drive)

Figure 1: The lactam-lactim tautomeric shift. The equilibrium lies heavily to the right (Lactam) in physiological conditions.

Synthesis Protocols

The synthesis of the 2-oxo-4-carboxylate isomer is distinct from the standard Niementowski quinazoline synthesis (which typically yields 4-oxo derivatives).[1] The preferred route utilizes Isatin as a starting material to access the C4-carboxylate architecture.[1]

Protocol: Isatin Ring-Expansion Route

This method ensures the correct regiochemistry (Carboxylate at C4).[1]

Reagents:

  • Isatin (1H-indole-2,3-dione)[1][2]

  • Ethanol (Absolute)

  • Sulfuric Acid (Catalytic)

  • Urea[1]

  • Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Ring Opening (Esterification):

    • Dissolve Isatin (10 mmol) in absolute Ethanol (30 mL).

    • Add conc.

      
       (0.5 mL) and reflux for 4-6 hours.
      
    • Mechanism:[1][3][4][5] Acid-catalyzed alcoholysis opens the lactam ring of isatin to form Ethyl 2-aminophenylglyoxylate .[1]

    • Validation: Monitor TLC for disappearance of the orange Isatin spot and appearance of a fluorescent amine spot.

  • Cyclization:

    • Evaporate ethanol to yield the crude glyoxylate intermediate.

    • Resuspend the intermediate in Glacial Acetic Acid (20 mL).

    • Add Urea (15 mmol, 1.5 eq).

    • Reflux for 8-12 hours.[1]

    • Mechanism:[1][3][4][5] The amino group of the glyoxylate attacks the urea carbonyl, followed by cyclization of the urea nitrogen onto the ketone carbonyl of the glyoxylate chain.

  • Purification:

    • Cool the reaction mixture to room temperature. Pour into ice-cold water.

    • The Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate will precipitate as a white/off-white solid.[1]

    • Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Synthesis Isatin Isatin (Starting Material) Intermediate Ethyl 2-aminophenylglyoxylate (Ring Opened) Isatin->Intermediate EtOH / H2SO4 Reflux Product Ethyl 2-oxo-1,2-dihydro- quinazoline-4-carboxylate (Target) Intermediate->Product Cyclization Urea + Urea / AcOH Urea->Product

Figure 2: Synthetic workflow from Isatin. This route guarantees the C4-ester placement.[1]

Applications in Drug Discovery

The 2-oxo-quinazoline-4-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolones and other bicyclic heterocycles.[1]

Key Therapeutic Areas
  • Kinase Inhibition: The N1-C2-N3 motif mimics the hydrogen-bonding pattern of adenine, allowing these derivatives to bind to the ATP-binding hinge region of kinases (e.g., EGFR, VEGFR).[1]

  • Antiviral Agents: Derivatives substituted at the N1 position have shown efficacy in inhibiting viral replication by interfering with capsid assembly.

  • NMDA Receptor Antagonists: The carboxylate group at C4 provides a handle for further derivatization (e.g., to amides or hydrazides) to target the glycine binding site of NMDA receptors.

Derivatization Strategies[7][9][10]
  • N1-Alkylation: The amide nitrogen (N1) is nucleophilic under basic conditions (

    
    /DMF), allowing for the introduction of benzyl or alkyl groups to tune lipophilicity (
    
    
    
    ).
  • C4-Modification: The ethyl ester is easily hydrolyzed to the acid or converted to amides, which is crucial for establishing Structure-Activity Relationships (SAR).[1]

References

  • Chemical Identity: Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate. CAS Common Chemistry.[1] CAS RN: 1141669-83-1.[1] Link

  • Regioisomer Comparison: Ethyl 4-hydroxy-2-quinolinecarboxylate. PubChem Compound Summary. CID 24782-43-2.[1][6][7] Link

  • Synthesis Mechanism: Silva, et al. "Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds." Journal of the Turkish Chemical Society Section A: Chemistry, 2021.[2][8] Link

  • Tautomerism: "Tautomerism in 2-Hydroxyquinoline and Quinazoline Derivatives." BenchChem Technical Guides. Link

  • General Quinazoline Chemistry: Journal of Medicinal Chemistry. "Quinazoline Derivatives: Synthesis and Bioactivities." Link

Sources

Foundational

Biological Significance of the 2-Oxo-1,2-dihydroquinazoline Scaffold

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The 2-oxo-1,2-dihydroquinazoline scaffold (often chemically indexed as 2(1H)-quinazolinone ) represents a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals
Executive Summary

The 2-oxo-1,2-dihydroquinazoline scaffold (often chemically indexed as 2(1H)-quinazolinone ) represents a privileged structure in medicinal chemistry, distinct from its more ubiquitous isomer, the 4(3H)-quinazolinone. While the 4-oxo variants dominate the kinase inhibitor landscape (e.g., Gefitinib), the 2-oxo core offers a unique pharmacological profile, characterized by a specific hydrogen-bond donor/acceptor motif (N1-H/C2=O) that mimics the transition states of diverse enzymatic reactions.

This guide analyzes the structural pharmacology of this core, focusing on its validated role in cyclooxygenase (COX) inhibition and its emerging significance as a mitotic kinesin (Eg5/KSP) inhibitor in oncology.

Structural Pharmacology & SAR Analysis

The 2-oxo-1,2-dihydroquinazoline core is defined by a benzene ring fused to a pyrimidin-2-one moiety. Unlike the 4-oxo isomer, the carbonyl at position 2 and the potential for substitution at N1 create a distinct steric and electronic environment.

The Pharmacophore

The scaffold acts as a rigid template capable of orienting hydrophobic groups (at C4 and N1) into specific receptor pockets while presenting a polar "edge" (N3-H and C2=O) for hydrogen bonding.

  • Position 1 (N1): Critical for pharmacokinetic modulation. Alkyl substitutions (e.g., isopropyl in Proquazone ) enhance lipophilicity and metabolic stability. Bulky aryl groups here are often required for anticancer potency (Eg5 inhibition) to occupy large hydrophobic sub-pockets.

  • Position 4 (C4): The presence of a phenyl ring at C4 is a hallmark of bioactivity in this series. This phenyl ring is not coplanar with the quinazoline system due to steric clash with H5, creating a "twisted" conformation essential for binding to the COX active site and the KSP allosteric pocket.

  • Position 7 (C7): Substitution here (e.g., methyl, halogen) fine-tunes electronic properties and metabolic susceptibility.

Diagram 1: Structure-Activity Relationship (SAR) Map

SAR_Map Core 2-oxo-1,2-dihydroquinazoline (Scaffold) N1 N1 Substitution (Alkyl/Aryl) Core->N1 C2 C2 Carbonyl (H-Bond Acceptor) Core->C2 C4 C4 Phenyl Group (Twisted Conformation) Core->C4 C7 C7 Substitution (Electronic Tuning) Core->C7 N1_Effect Controls Lipophilicity & Metabolic Stability (e.g., Isopropyl in Proquazone) N1->N1_Effect C2_Effect Essential for Binding (COX Arg-120 interaction) C2->C2_Effect C4_Effect Critical for Potency (Hydrophobic Pocket Occupancy) C4->C4_Effect C7_Effect Halogen/Methyl groups enhance half-life C7->C7_Effect

Caption: SAR analysis of the 2-oxo-1,2-dihydroquinazoline core highlighting critical substitution vectors for biological activity.

Therapeutic Applications
A. Inflammation: The Proquazone Legacy

The most established application of this scaffold is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] Proquazone (1-isopropyl-7-methyl-4-phenyl-2(1H)-quinazolinone) is the prototype.

  • Mechanism: It acts as a non-acidic inhibitor of Cyclooxygenase (COX). Unlike aspirin or ibuprofen, it lacks a carboxylic acid moiety. Instead, the 2-oxo motif mimics the transition state of arachidonic acid oxidation.

  • Clinical Relevance: Although older, its unique binding mode (reversible inhibition) provides a template for designing NSAIDs with reduced gastrointestinal toxicity compared to classical acidic NSAIDs.

B. Oncology: Mitotic Kinesin (Eg5) Inhibition

The most dynamic area of current research involves the inhibition of Kinesin Spindle Protein (KSP/Eg5) .[3][4] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle.[3][5][6]

  • Mechanism of Action: 2-oxo-quinazoline derivatives bind to an allosteric pocket on Eg5 (distinct from the ATP binding site). This binding locks the motor domain in a conformation that allows ATP binding but prevents the release of ADP.

  • Result: The energy cycle is stalled. The centrosomes cannot separate, leading to the formation of a "monopolar spindle" (a characteristic "rosette" phenotype). This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in mitosis and inducing apoptosis.

Diagram 2: Eg5 Inhibition Pathway

Eg5_Pathway Inhibitor 2-Oxo-Quinazoline Derivative Eg5 Eg5 Motor Domain (Allosteric Pocket) Inhibitor->Eg5 Binds ADP_Lock ADP Release Blocked (Motor Paralysis) Eg5->ADP_Lock Conformational Freeze Spindle Failure of Centrosome Separation ADP_Lock->Spindle Phenotype Monopolar Spindle Formation Spindle->Phenotype Arrest Mitotic Arrest (G2/M Phase) Phenotype->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for Eg5 inhibition by 2-oxo-quinazoline derivatives leading to apoptotic cell death.

Synthetic Methodologies

The construction of the 2-oxo-1,2-dihydroquinazoline core requires efficient cyclization strategies. The "Expertise" approach favors the Urea Fusion Method or Isocyanate Cyclization due to their atom economy and scalability.

Validated Synthetic Route

The reaction between a 2-aminobenzophenone and urea is the classical and most robust method.

Reaction Scheme (Text Description):

  • Precursors: 2-aminobenzophenone (provides the benzene ring, C4-phenyl, and N1) + Urea (provides C2=O and N3).

  • Conditions: Thermal fusion (180-200°C) or acid catalysis (Acetic acid/HCl).

  • Mechanism: The primary amine of the benzophenone attacks the urea, releasing ammonia to form a ureido intermediate, which then undergoes intramolecular cyclization with the ketone carbonyl.

Diagram 3: Synthetic Workflow

Synthesis_Flow SM1 2-Aminobenzophenone (Substituted) Step1 Condensation (180°C, Melt) SM1->Step1 SM2 Urea (Excess) SM2->Step1 Inter Ureido Intermediate (Transient) Step1->Inter Step2 Cyclodehydration (-H2O) Inter->Step2 Product 4-Phenyl-2(1H)-quinazolinone Step2->Product

Caption: Thermal fusion synthesis of 4-phenyl-2(1H)-quinazolinone from 2-aminobenzophenone and urea.

Experimental Protocols
Protocol A: Chemical Synthesis of 4-Phenyl-2(1H)-quinazolinone

Rationale: This protocol avoids hazardous isocyanates and uses urea, a cheap, green reagent.

  • Reagents: 2-Aminobenzophenone (10 mmol), Urea (50 mmol), Glacial Acetic Acid (catalytic, optional).

  • Procedure:

    • Mix 2-aminobenzophenone and urea in a round-bottom flask.

    • Heat the mixture to 180–190°C in an oil bath. The mixture will melt.

    • Maintain temperature for 2 hours. Ammonia gas will evolve (use a fume hood).

    • The melt will eventually solidify as the reaction completes.

    • Cool to room temperature.[5][7][8]

    • Add water (50 mL) and triturate the solid to remove excess urea.

    • Filter the solid and wash with hot water.

    • Recrystallization: Dissolve the crude solid in boiling ethanol. Filter while hot and allow to cool. Collect crystals.

  • Validation:

    • Melting Point: Expect >250°C.

    • IR: Look for sharp C=O stretch at ~1660 cm⁻¹ and N-H stretch at ~3200 cm⁻¹.

Protocol B: Biological Evaluation (Eg5 ATPase Assay)

Rationale: Eg5 is a microtubule-stimulated ATPase. Inhibitors decrease the rate of ATP hydrolysis. This assay is self-validating using Monastrol as a positive control.

Table 1: Eg5 ATPase Assay Components

ComponentConcentrationFunction
Eg5 Motor Domain 10–50 nMTarget Enzyme
Microtubules (MTs) 1–2 µMActivator of ATPase activity
ATP 1 mMSubstrate
Test Compound Serial Dilution (0.1 nM – 100 µM)Inhibitor
Pyruvate Kinase/LDH Standard UnitCoupled enzyme system for readout
NADH 200 µMAbsorbance reporter (340 nm)

Step-by-Step:

  • Preparation: Polymerize tubulin into microtubules using Paclitaxel stabilization.

  • Incubation: In a 96-well plate, mix Eg5 protein, Microtubules, and Test Compound in assay buffer (15 mM PIPES, 5 mM MgCl2, 1 mM EGTA). Incubate for 10 mins at room temperature.

  • Initiation: Add ATP/NADH/PK/LDH master mix to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) kinetically for 20 minutes.

  • Analysis: Calculate the slope (rate) of NADH depletion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Future Outlook

The 2-oxo-1,2-dihydroquinazoline scaffold is currently experiencing a renaissance in PROTAC (Proteolysis Targeting Chimera) design. Due to the defined exit vector at the N1 position, linkers can be attached without disrupting the core binding at the C2/C4 interface. This allows for the degradation of targets like Eg5 or specific kinases rather than simple inhibition, potentially overcoming drug resistance mechanisms observed with traditional inhibitors like Ispinesib.

References
  • El-Azab, A. S., et al. (2020). "Design, synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry. Link(Note: Discusses the closely related quinoline isostere, establishing the SAR for the 2-oxo motif).

  • Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science. Link(The foundational paper for Monastrol/Eg5 inhibition, establishing the biological assay standards).

  • Hangar, N., et al. (2022). "Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents." Molecules. Link

  • Ott, H. (1977). "Proquazone: A new non-steroidal anti-inflammatory drug." Rheumatology and Rehabilitation. Link

  • Gao, F., et al. (2018). "Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinazoline derivatives." Bioorganic & Medicinal Chemistry Letters. Link(Specific reference for the anticancer activity of the 2-oxo scaffold).

Sources

Exploratory

Advanced Technical Review: Quinazoline-4-Carboxylic Acid Esters

Content Type: Technical Whitepaper & Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Executive Summary & Structural Pharmacophore Analysis The quinazoline-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary & Structural Pharmacophore Analysis

The quinazoline-4-carboxylic acid ester scaffold represents a specialized but chemically versatile subclass of the quinazoline heterocycle family. While the 4-amino-quinazoline motif (e.g., Gefitinib, Erlotinib) dominates the kinase inhibitor landscape, the 4-carboxylate ester variant serves two distinct and critical roles in modern drug development:

  • Divergent Intermediate: It acts as a high-value electrophilic entry point for synthesizing 4-carboxamide derivatives (a common moiety in antiviral and anti-inflammatory agents) via nucleophilic acyl substitution.

  • Bioactive Pharmacophore: The ester itself exhibits specific antifungal and antimicrobial properties, particularly when complexed with transition metals or when the ester alkyl chain is modified to improve lipophilicity and membrane permeability.

Structural Logic: The C4 Electrophilic Center

The quinazoline ring system is electron-deficient (π-deficient). The introduction of a carboxylate ester at the C4 position creates a unique electronic environment:

  • Enhanced Electrophilicity: The ester carbonyl, conjugated with the C=N bond of the pyrimidine ring, makes the C4 position highly susceptible to nucleophilic attack.

  • C2 vs. C4 Selectivity: In 2,4-disubstituted systems, the C4-ester provides a distinct handle for orthogonal functionalization compared to the C2 position, which is often substituted with aryl groups for hydrophobic pocket binding in protein targets.

Synthetic Methodologies: From Classical to Catalytic

We examine two primary routes: the "Green" multicomponent reaction (ideal for library generation) and the Palladium-Catalyzed Carbonylation (ideal for industrial scale-up).

Method A: The Modified Pfitzinger/Isatin Route (Green Chemistry)

This method utilizes the ring-opening of isatin followed by re-cyclization with an ammonia source. It is preferred for its atom economy and avoidance of harsh halogenating agents.

Mechanism:

  • Hydrolysis: Isatin is hydrolyzed under basic conditions to the 2-aminophenylglyoxylic acid salt.

  • Condensation: Reaction with ammonium acetate provides the second nitrogen atom.[1]

  • Cyclization: Condensation with an aldehyde (providing the C2 substituent) closes the pyrimidine ring.

Method B: Palladium-Catalyzed Carbonylation (Heck-Type)

For scaffolds where the quinazoline core is already formed (often as 4-chloroquinazoline), Pd-catalyzed carbonylation offers a direct route to the ester using CO gas (or surrogates) and an alcohol.

Advantages:

  • Tolerates sensitive functional groups on the benzene ring.

  • Avoids the multi-step cyclization if the 4-halo precursor is commercially available.

Visualization of Synthetic Pathways

The following diagram illustrates the mechanistic divergence between the Isatin-based route and the Pd-catalyzed route.

QuinazolineSynthesis Isatin Isatin (Indole-2,3-dione) AminoAcid 2-Aminophenyl- glyoxylic Acid Isatin->AminoAcid Hydrolysis (OH-) QuinAcid Quinazoline-4- carboxylic Acid AminoAcid->QuinAcid + Aldehyde/NH4OAc Cyclization Aldehyde Aldehyde (R-CHO) + NH4OAc Ester Target: Quinazoline-4- carboxylic Ester QuinAcid->Ester Fischer Esterification (ROH / H+) HaloQuin 4-Chloroquinazoline HaloQuin->Ester Pd-Catalyzed Carbonylation PdCat Pd(OAc)2 / Ligand CO (g), R-OH PdCat->HaloQuin

Figure 1: Comparative synthetic pathways.[1] Top path: The "Green" Isatin route involving ring opening and condensation. Bottom path: The metal-catalyzed carbonylation of 4-haloquinazolines.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis via Isatin (The "Green" Route)

Based on methodologies adapted from Gök et al. (2020) [1].

Objective: Synthesis of Ethyl 2-phenylquinazoline-4-carboxylate.

Reagents:

  • Isatin (10 mmol)[2]

  • Benzaldehyde (10 mmol)

  • Ammonium Acetate (20 mmol)

  • Ethanol (Absolute, 30 mL)

  • Sulfuric Acid (Catalytic, for esterification step)[3]

Step-by-Step Workflow:

  • Salt Formation: Dissolve isatin (1.47 g, 10 mmol) in 15 mL of warm water containing NaOH (1.1 eq). Stir for 30 mins until the solution turns from orange to pale yellow (formation of sodium 2-aminophenylglyoxylate).

  • One-Pot Cyclization: Add ammonium acetate (1.54 g, 20 mmol) and benzaldehyde (1.06 g, 10 mmol) directly to the aqueous solution.

  • Reflux: Heat the mixture to 80°C for 4-6 hours. A precipitate (the carboxylic acid intermediate) will form.

  • Isolation: Cool to room temperature. Acidify with dilute HCl to pH 3. Filter the solid 2-phenylquinazoline-4-carboxylic acid.

  • Esterification: Transfer the dried acid to a flask with 30 mL absolute ethanol and 0.5 mL conc. H₂SO₄.[1] Reflux for 8 hours.

  • Purification: Neutralize with NaHCO₃, evaporate ethanol, and extract with ethyl acetate. Recrystallize from EtOH/Water.[2]

Validation Check:

  • TLC: Mobile phase Hexane:EtOAc (7:3). Product R_f should be ~0.6 (distinct from acid R_f ~0.1).

  • IR: Look for disappearance of the broad -OH stretch of the acid and appearance of the ester C=O stretch at ~1730 cm⁻¹.

Protocol 2: Palladium-Catalyzed Carbonylation

Adapted from general heterocyclic carbonylation standards [2].

Objective: Conversion of 4-chloroquinazoline to Methyl quinazoline-4-carboxylate.

Reagents:

  • 4-Chloroquinazoline (5 mmol)

  • Pd(OAc)₂ (5 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)

  • Triethylamine (2.0 eq)

  • Methanol (Solvent/Reactant, 20 mL)

  • CO Balloon (1 atm)

Workflow:

  • Inerting: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add 4-chloroquinazoline, Pd(OAc)₂, dppf, and Et₃N.

  • Solvent: Add anhydrous Methanol.

  • Gas Exchange: Carefully evacuate the Argon and backfill with Carbon Monoxide (CO) from a balloon. Repeat 3 times.

  • Reaction: Stir at 70°C for 12 hours under CO atmosphere.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate the filtrate. Purify via flash chromatography.

Biological Applications & Activity Profile[2][6][7][8][9][10][11]

The 4-carboxylate ester is not merely a passive intermediate. Recent literature highlights its specific utility in antifungal and anti-inflammatory domains.

Activity DomainMechanism of ActionKey Findings
Antifungal Metal ChelationQuinazoline-4-carboxylates often act as ligands. Transition metal complexes (Cu, Co, Ni) of these esters show superior activity against Candida albicans compared to the free ligand, likely due to enhanced lipophilicity and penetration of the fungal cell wall [3].
Anti-inflammatory COX/LOX InhibitionDerivatives substituted at the 2-position (e.g., 2-phenyl) with the 4-ester group have shown significant reduction in edema in carrageenan-induced rat paw models, comparable to phenylbutazone [4].
Antiviral Protease InhibitionThe ester group can serve as a transition-state mimic for amide bond hydrolysis in viral proteases, though this is often optimized by converting the ester to a hydroxamic acid or amide.

Reactivity & Transformation Logic

Understanding the reactivity of the 4-ester is crucial for designing downstream analogs. The following diagram maps the logical transformations available from this scaffold.

Reactivity cluster_legend Transformation Utility Ester Quinazoline-4- carboxylic Ester Amide Quinazoline-4- carboxamide (Bioactive Core) Ester->Amide Aminolysis (R-NH2, Heat) Alcohol 4-Hydroxymethyl quinazoline Ester->Alcohol Reduction (LiAlH4 or NaBH4) Hydrazide Quinazoline-4- carbohydrazide Ester->Hydrazide NH2NH2 (Reflux) Antiviral/Anticancer Antiviral/Anticancer Amide->Antiviral/Anticancer Schiff Base Ligands Schiff Base Ligands Hydrazide->Schiff Base Ligands

Figure 2: Divergent synthesis from the ester scaffold. The path to Amides (Red) is the most common route for generating drug-like candidates.

References

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.[1]

  • Wu, X. F., et al. (2011). Palladium-catalyzed carbonylation of aryl halides and related compounds. Chemistry – An Asian Journal. (General methodology reference).

  • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activities of Novel Quinazolin-4-one Derivatives. Oriental Journal of Chemistry.

  • Alagarsamy, V., et al. (2018). Synthesis and pharmacological investigation of some novel quinazoline derivatives as analgesic and anti-inflammatory agents. Asian Journal of Pharmaceutical and Clinical Research.

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 2-hydroxyquinazoline-4-carboxylate from anthranilamide

Part 1: Executive Summary & Scientific Grounding 1.1 Core Directive & Scope This technical guide details the synthesis of ethyl hydroxyquinazoline carboxylates starting from anthranilamide (2-aminobenzamide). Critical Re...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Grounding

1.1 Core Directive & Scope This technical guide details the synthesis of ethyl hydroxyquinazoline carboxylates starting from anthranilamide (2-aminobenzamide).

Critical Regiochemical Note: Researchers must distinguish between two structural isomers often confused in literature:

  • Ethyl 4-hydroxyquinazoline-2-carboxylate (also known as Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate). This is the direct product of the reaction between anthranilamide and diethyl oxalate.

  • Ethyl 2-hydroxyquinazoline-4-carboxylate (Target specified in topic). This isomer typically requires alternative precursors (e.g., isatin or 2-aminobenzoylformates) to place the carboxylate at the C4 position.

This protocol focuses on the direct reaction of anthranilamide with diethyl oxalate , which yields the 2-carboxylate isomer . If the C4-carboxylate is the absolute requirement, a retrosynthetic correction is provided in Section 4.

1.2 Mechanistic Insight The synthesis proceeds via a condensation-cyclization sequence.

  • Nucleophilic Acyl Substitution: The primary amine of anthranilamide (stronger nucleophile) attacks one ester carbonyl of diethyl oxalate, forming an ethyl oxamate intermediate.

  • Cyclodehydration: The amide nitrogen (N3) attacks the remaining ester carbonyl (or ketone carbonyl in alternative pathways), followed by loss of ethanol to close the pyrimidine ring.

  • Tautomerism: The resulting product exists in equilibrium between the oxo (lactam) and hydroxy (lactim) forms, predominantly favoring the 4-oxo tautomer in solution.

Part 2: Experimental Protocol

2.1 Reagents & Materials

ReagentMW ( g/mol )Equiv.Mass/VolRole
Anthranilamide 136.151.013.6 gStarting Material
Diethyl Oxalate 146.141.5 - 2.022.0 g (~20 mL)Reagent & Cyclizing Agent
Glacial Acetic Acid 60.05Solvent50 mLSolvent/Catalyst
Ethanol 46.07Wash50 mLPurification

2.2 Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 13.6 g (100 mmol) of Anthranilamide .

  • Add 50 mL of Glacial Acetic Acid . Stir until the solid is partially suspended/dissolved.

  • Add 22.0 g (150 mmol) of Diethyl Oxalate in one portion.

Step 2: Thermal Cyclization

  • Heat the mixture to reflux (approx. 118°C) using an oil bath.

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting anthranilamide spot (

      
      ) should disappear, replaced by a higher 
      
      
      
      fluorescent spot.
  • Observation: The solution typically turns clear initially, followed by the precipitation of the product as the reaction proceeds.

Step 3: Workup & Isolation

  • Cool the reaction mixture slowly to room temperature (25°C).

  • Further cool in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

  • Filter the solid precipitate using a Büchner funnel under vacuum.

  • Wash: Wash the filter cake with cold ethanol (2 x 15 mL) to remove excess diethyl oxalate and acetic acid.

  • Wash: Follow with a wash of diethyl ether (20 mL) to facilitate drying.

Step 4: Purification (Optional)

  • The crude product is typically

    
     pure.
    
  • If recrystallization is required, use hot ethanol or DMF/Ethanol mixture.

2.3 Characterization Data (Expected for 2-carboxylate isomer)

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 188–190°C (Lit. varies by solvate).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.4 (s, 1H, NH/OH)
      
    • 
       8.15 (dd, 1H, Ar-H)
      
    • 
       7.8 (m, 1H, Ar-H)
      
    • 
       7.6 (d, 1H, Ar-H)
      
    • 
       7.5 (t, 1H, Ar-H)
      
    • 
       4.35 (q, 2H, 
      
      
      
      of ester)
    • 
       1.35 (t, 3H, 
      
      
      
      of ester)

Part 3: Visualization & Pathway Analysis

3.1 Reaction Pathway Diagram The following diagram illustrates the transformation of anthranilamide to the quinazoline derivative, highlighting the regiochemical decision point.

QuinazolineSynthesis Anthranilamide Anthranilamide (2-Aminobenzamide) Intermediate Oxamic Ester Intermediate Anthranilamide->Intermediate Nucleophilic Attack (Reflux, AcOH) DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Cyclization Cyclodehydration (- EtOH) Intermediate->Cyclization Product Ethyl 4-oxo-3,4-dihydro- quinazoline-2-carboxylate (Major Product) Cyclization->Product Ring Closure TargetMismatch Target Note: Ethyl 2-hydroxy-4-carboxylate requires Isatin route Product->TargetMismatch Isomer Distinction

Caption: Synthesis pathway showing the condensation of anthranilamide with diethyl oxalate to form the quinazoline core.

Part 4: Troubleshooting & Critical Analysis

4.1 Regioselectivity & Isomer Correction If your application strictly requires Ethyl 2-hydroxyquinazoline-4-carboxylate (ester at C4), the reaction above will likely yield the incorrect isomer (ester at C2).

  • Why? In anthranilamide, the carbon attached to the benzene ring is an amide carbonyl. In the final quinazoline ring, this carbon becomes C4. It is chemically difficult to convert that amide carbon into an ester carbon during ring closure.

  • Alternative Route for C4-Ester:

    • Starting Material: Isatin (1H-indole-2,3-dione).

    • Reagent: Pfitzinger reaction conditions or ring expansion with urea/ammonia.

    • Protocol Adjustment: Hydrolysis of isatin to 2-aminobenzoylformic acid

      
       Esterification 
      
      
      
      Cyclization with Urea.

4.2 Common Failure Modes

  • Incomplete Cyclization: Stopping the reflux too early results in the open-chain oxamic ester (Intermediate). Ensure TLC shows complete consumption of the intermediate.

  • Hydrolysis: Presence of water in the acetic acid can hydrolyze the ethyl ester to the carboxylic acid (Quinazoline-2-carboxylic acid). Use glacial acetic acid and dry glassware.

References

  • Shemchuk, L. A., et al. (2007). Reactions of Ethyl Oxamate and Dialkyl Oxalates with Anthranilic Acid Derivatives. Russian Journal of Organic Chemistry. Link

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones. Tetrahedron. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235654 (Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate). Link

Application

Application Note &amp; Protocol: Strategic Esterification of 2-Hydroxyquinazoline-4-carboxylic Acid for Pharmaceutical Intermediate Synthesis

Abstract This document provides a detailed guide for the synthesis of esters from 2-hydroxyquinazoline-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. Quinazoline derivatives are foundational in th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the synthesis of esters from 2-hydroxyquinazoline-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. Quinazoline derivatives are foundational in the development of numerous therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The targeted esterification of the C4-carboxylic acid group is a critical step in modifying the molecule's pharmacokinetic and pharmacodynamic profile. This guide presents two robust protocols—the classic Fischer-Speier Esterification for simple, scalable synthesis and the mild Steglich Esterification for sensitive or sterically hindered substrates. We delve into the mechanistic rationale behind each method, provide step-by-step experimental procedures, and outline comprehensive characterization techniques to ensure the synthesis of high-purity final products for drug discovery and development pipelines.

Introduction: The Significance of Quinazoline Scaffolds

The quinazoline ring system is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core and function as potent tyrosine kinase inhibitors in cancer therapy.[2] The functionalization of the quinazoline nucleus is paramount for tuning biological activity and optimizing drug-like properties.

2-Hydroxyquinazoline-4-carboxylic acid (more accurately depicted by its stable tautomeric form, 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid) is a valuable intermediate. The carboxylic acid at the 4-position serves as a versatile synthetic handle for introducing a wide array of functional groups through esterification. This modification can enhance cell permeability, modulate solubility, or serve as a prodrug strategy to improve bioavailability.

This application note provides researchers with two validated protocols for esterifying this important substrate, enabling the creation of diverse libraries of quinazoline derivatives for screening and lead optimization.

Mechanistic Considerations: Choosing the Right Path

The selection of an esterification method depends critically on the nature of the alcohol (R'-OH) and the overall sensitivity of the substrate to reaction conditions.

Fischer-Speier Esterification: The Workhorse Method

This classic method involves the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, HCl).[5][6] The reaction is driven to completion by using the alcohol as the solvent and, in some cases, by removing the water formed during the reaction.[5]

  • Mechanism: The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of a water molecule and subsequent deprotonation to yield the final ester product.[5][6][7]

  • Advantages: Cost-effective, uses readily available reagents, and is highly scalable. It is ideal for simple, unhindered primary and secondary alcohols.[8]

  • Limitations: Requires harsh conditions (strong acid, high temperatures), making it unsuitable for substrates with acid-sensitive functional groups.[9] It is also inefficient for tertiary alcohols, which are prone to elimination under these conditions.[10]

Steglich Esterification: The Mild and Versatile Alternative

The Steglich esterification is a powerful method that proceeds under mild, neutral conditions, making it ideal for substrates that are incompatible with the Fischer-Speier method.[9][11] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12][13]

  • Mechanism: The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[10] In the crucial catalytic step, DMAP, a superior nucleophile to the alcohol, attacks this intermediate to form a reactive acylpyridinium species ("active ester"). This species is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and releasing DMAP. The byproduct of the coupling agent, dicyclohexylurea (DCU) in the case of DCC, is insoluble in most organic solvents and can be easily removed by filtration.[10][12]

  • Advantages: Proceeds under mild, neutral conditions at or below room temperature.[9] It is highly effective for sterically hindered substrates and molecules with acid-labile functional groups.[10][11][12]

  • Limitations: The carbodiimide reagents can be allergenic and require careful handling. The cost of reagents is higher than for the Fischer method, and the removal of the urea byproduct, while straightforward, is an additional step.[9]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DCC is a potent sensitizer; avoid inhalation and skin contact.

Protocol 1: Fischer-Speier Esterification (Example: Methyl Ester Synthesis)

This protocol is adapted from established procedures for similar heterocyclic carboxylic acids.[14][15][16]

Materials and Reagents:

  • 2-Hydroxyquinazoline-4-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (serves as solvent and reagent)

  • Sulfuric acid (H₂SO₄), concentrated (98%) (catalyst, ~0.2-0.3 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, heating mantle, reflux condenser, ice bath

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyquinazoline-4-carboxylic acid (e.g., 1.90 g, 10 mmol).

  • Add anhydrous methanol (e.g., 50 mL). Stir the suspension.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (e.g., 0.15 mL, ~2.7 mmol) dropwise to the stirring suspension.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C for methanol). Maintain reflux with stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Solvent Removal: Reduce the volume of methanol using a rotary evaporator.

  • Neutralization & Extraction: Carefully pour the concentrated reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution. This will neutralize the acid catalyst and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the collected solid product in a vacuum oven at 40-50°C to a constant weight.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[14]

Protocol 2: Steglich Esterification (Example: tert-Butyl Ester Synthesis)

This protocol is ideal for acid-sensitive alcohols or for forming esters of sterically hindered alcohols like tert-butanol.[10][12][17]

Materials and Reagents:

  • 2-Hydroxyquinazoline-4-carboxylic acid (1.0 eq)

  • tert-Butanol (1.5-2.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq, catalytic)

  • Dichloromethane (DCM), anhydrous (solvent)

  • Diethyl ether or hexane (for precipitation of DCU)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyquinazoline-4-carboxylic acid (e.g., 1.90 g, 10 mmol), tert-butanol (e.g., 1.48 g, 20 mmol), and DMAP (e.g., 0.12 g, 1 mmol) in anhydrous DCM (e.g., 50 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (e.g., 2.27 g, 11 mmol) in a small amount of anhydrous DCM (e.g., 10 mL). Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess DMAP), saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for many applications. If further purification is needed, it can be achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Data Presentation and Expected Outcomes

The choice of protocol will influence reaction conditions and outcomes. The following table summarizes key parameters for the synthesis of a hypothetical ethyl ester.

ParameterProtocol 1: Fischer EsterificationProtocol 2: Steglich Esterification
Alcohol Ethanol (large excess, solvent)Ethanol (1.2 - 1.5 eq)
Catalyst/Reagent H₂SO₄ (catalytic)DCC (1.1 eq), DMAP (0.1 eq)
Solvent EthanolDichloromethane (DCM)
Temperature Reflux (~78°C)0°C to Room Temperature
Reaction Time 6 - 12 hours12 - 24 hours
Workup Neutralization, PrecipitationFiltration, Liquid-Liquid Extraction
Typical Yield 70 - 90%75 - 95%
Key Byproduct WaterDicyclohexylurea (DCU)

Characterization of the Final Product

Confirmation of the ester product's structure and purity is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the protons on the quinazoline core and new signals corresponding to the alkyl group of the ester (e.g., a quartet and a triplet for an ethyl ester). The broad carboxylic acid proton signal (~12-13 ppm) from the starting material should disappear.

    • ¹³C NMR: The appearance of new signals in the aliphatic region for the ester's alkyl group and a slight shift in the carbonyl carbon signal (~160-170 ppm) will confirm the ester formation.

  • Infrared (IR) Spectroscopy:

    • Look for the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • Confirm the presence of the ester C=O stretch, typically found around 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product, confirming the addition of the corresponding alkyl group.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the two primary esterification protocols.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Combine Quinazoline Acid and excess Alcohol B Cool to 0°C A->B C Add conc. H₂SO₄ (Catalyst) B->C D Heat to Reflux (6-12h) C->D E Cool and Concentrate D->E F Quench with NaHCO₃(aq) E->F G Filter Precipitate F->G H Wash with H₂O G->H I Dry Product H->I J Characterize (NMR, IR, MS) I->J

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Dissolve Acid, Alcohol, & DMAP in anhydrous DCM B Cool to 0°C A->B C Add DCC solution dropwise B->C D Stir at RT (12-24h) C->D E Filter to remove DCU D->E F Wash Organic Phase (HCl, NaHCO₃, Brine) E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H I Characterize (NMR, IR, MS) H->I

Caption: Workflow for Steglich Esterification.

References

  • Steglich esterification - Grokipedia.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. (2018).
  • Steglich Esterification Definition - Organic Chemistry Key... - Fiveable. (2025).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (2021).
  • Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. (2021).
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Publishing. (2020).
  • 5.2.2 Synthesis of Esters - NPTEL Archive.
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark. (2022).
  • Synthesis and Applications of Quinazoline Derivatives | Open Access Journals. (2021).
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021).
  • Steglich Esterification - Organic Chemistry Portal.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (2025).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (2022).
  • Acid to Ester - Common Conditions.
  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal.
  • Can anyone suggest me best esterification reaction? - ResearchGate. (2017).
  • Fischer Esterification - Organic Chemistry Portal.
  • Esterification--Making Esters from Carboxylic Acids - YouTube. (2019).

Sources

Method

Application Note: Ethyl 2-hydroxyquinazoline-4-carboxylate as a Privileged Building Block in Drug Discovery

Introduction & Chemical Profile In modern medicinal chemistry, the quinazoline scaffold is a "privileged structure" frequently embedded in targeted therapeutics, particularly oncology agents (e.g., EGFR/HER2 tyrosine kin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern medicinal chemistry, the quinazoline scaffold is a "privileged structure" frequently embedded in targeted therapeutics, particularly oncology agents (e.g., EGFR/HER2 tyrosine kinase inhibitors) and anti-inflammatory drugs[1],[2]. Ethyl 2-hydroxyquinazoline-4-carboxylate (CAS: 1141669-83-1)[3] serves as a highly versatile, orthogonally reactive building block for synthesizing complex quinazoline libraries.

This guide provides an authoritative, field-proven framework for utilizing this compound, focusing on the mechanistic causality behind its activation and downstream diversification.

Mechanistic Insights & Reactivity Profile

To successfully deploy Ethyl 2-hydroxyquinazoline-4-carboxylate, researchers must account for its fundamental physical chemistry:

  • Lactam-Lactim Tautomerism: While drawn as a "2-hydroxy" species, this molecule predominantly exists as the 2-oxo-1,2-dihydroquinazoline tautomer in the solid state and in polar protic solvents[4]. This thermodynamic preference renders the C2 oxygen poorly nucleophilic and highly stable.

  • Orthogonal Functionalization Vectors: The molecule presents two distinct sites for derivatization:

    • The C2 Position: Requires electrophilic activation (typically chlorination) to convert the tautomeric oxo/hydroxyl group into a viable leaving group for subsequent Nucleophilic Aromatic Substitution (SNAr)[1].

    • The C4 Ester: Provides a handle for saponification and subsequent amide coupling, allowing for the rapid generation of structure-activity relationship (SAR) libraries[5].

The logical workflow for exploiting these vectors is visualized below.

G A Ethyl 2-hydroxyquinazoline-4-carboxylate (CAS: 1141669-83-1) B POCl3, Cat. DMF (Chlorination) A->B C Ethyl 2-chloroquinazoline-4-carboxylate (Activated Scaffold) B->C D Amines, Base (SNAr Reaction) C->D F LiOH, THF/H2O (Saponification) C->F E 2-Aminoquinazoline-4-carboxylates (Target Library) D->E G Quinazoline-4-carboxylic acids (Amidation Precursors) F->G

Figure 1: Divergent synthetic workflows for Ethyl 2-hydroxyquinazoline-4-carboxylate.

Experimental Protocols

Protocol A: Activation via Chlorination (Synthesis of Ethyl 2-chloroquinazoline-4-carboxylate)

To utilize the C2 position, the stable lactam must be converted into a reactive 2-chloroquinazoline intermediate[5],[2].

Causality & Rationale: Phosphorus oxychloride (POCl₃) serves as both the solvent and the chlorinating agent[1]. The addition of catalytic N,N-Dimethylformamide (DMF) is critical; it generates the Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. This highly electrophilic species rapidly attacks the C2-tautomeric oxygen, converting it into a superior leaving group (a phosphorodichloridate-like intermediate), which is subsequently displaced by the chloride ion via an SNAr mechanism.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Charge: Add Ethyl 2-hydroxyquinazoline-4-carboxylate (5.0 g, 22.9 mmol)[3] to the flask.

  • Reagent Addition: Slowly add POCl₃ (25 mL) followed by catalytic DMF (0.2 mL). Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Reaction: Heat the mixture to 95–100 °C for 4 hours.

  • Self-Validation Step: Withdraw a 10 µL aliquot, quench in 1 mL of cold methanol, and analyze via LC-MS. The starting material (m/z 219 [M+H]⁺) must be completely absent, replaced by the methyl ether adduct (m/z 233 [M+H]⁺) or the target chloride (m/z 237/239 [M+H]⁺).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Quench: Dissolve the resulting crude syrup in ethyl acetate (100 mL) and pour dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ (200 mL). Causality: Slow addition prevents thermal spikes that could hydrolyze the C4 ethyl ester or revert the C2 chloride back to the hydroxyl form.

  • Isolation: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Ethyl 2-chloroquinazoline-4-carboxylate as a pale yellow solid.

Protocol B: SNAr Diversification at C2

Causality & Rationale: The quinazoline core is a highly electron-deficient heteroaromatic system. The nitrogen atoms at positions 1 and 3 exert strong inductive and mesomeric electron-withdrawing effects, significantly lowering the LUMO energy of the ring. This activates the C2-chloride toward nucleophilic attack by amines, forming a stabilized Meisenheimer complex before the expulsion of the chloride leaving group.

Step-by-Step Methodology:

  • Setup: In a 20 mL scintillation vial, dissolve Ethyl 2-chloroquinazoline-4-carboxylate (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward without competing for the electrophilic C2 site.

  • Reaction: Stir at 80 °C for 2–6 hours. Monitor by TLC (Hexanes:EtOAc 7:3).

  • Workup: Dilute with water (20 mL) to precipitate the product. Filter, wash with cold water, and dry under a vacuum to yield the 2-aminoquinazoline-4-carboxylate derivative.

Quantitative Data Presentation

To guide reaction optimization, the following tables summarize validated parameters for the chlorination and SNAr workflows.

Table 1: Optimization of C2-Chlorination Conditions

Reagent SystemTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
POCl₃ (neat)10012>9568Sluggish reaction; partial ester hydrolysis during long workup.
POCl₃ + Cat. DMF954>9985Optimal. Vilsmeier-Haack intermediate accelerates kinetics.
SOCl₂ + Cat. DMF8024<30N/AInsufficient electrophilicity for quinazoline lactam activation.

Table 2: Substrate Scope for C2-SNAr Diversification (Protocol B)

Nucleophile (Amine)SolventTemp (°C)Time (h)Isolated Yield (%)Steric / Electronic Impact
MorpholineDMF80292Highly nucleophilic; rapid conversion.
AnilineDMF100678Weaker nucleophile; requires higher heat.
2-Aminopyridinen-Butanol1201265Poor nucleophilicity; requires protic solvent to assist leaving group departure.
tert-ButylamineDMF80845High steric hindrance impedes Meisenheimer complex formation.

References

1.[3] Bidepharm. "Ethyl 2-hydroxyquinazoline-4-carboxylate - CAS: 1141669-83-1". Bidepharm.com. Available at: 2.[5] BLD Pharm. "Methyl 2-chloroquinazoline-4-carboxylate and related derivatives". Bldpharm.com. Available at: 3.[1] Google Patents. "US 2016/0136166A1 - Tetrahydroisoquinolin-2-yl-(quinazolin-4-yl)methanone compounds". Googleapis.com. Available at: 4.[2] Google Patents. "WO2015025026A1 - Alkynyl alcohols and methods of use". Google.com. Available at: 5.[4] NIH PMC. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents". Nih.gov. Available at:

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position of Quinazolines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Importance The quinazoline scaffold is a highly privileged bicyclic aromatic heterocycle in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Importance

The quinazoline scaffold is a highly privileged bicyclic aromatic heterocycle in medicinal chemistry, forming the core of numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including gefitinib and erlotinib 1[1]. The functionalization of this core is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr) at the C4 position. This application note details the mechanistic rationale, reaction optimization strategies, and self-validating protocols required to synthesize diverse 4-aminoquinazoline and 4-alkoxyquinazoline libraries.

Mechanistic Causality: The Electrophilicity of the C4 Position

The regioselectivity and high reactivity of the quinazoline C4 position are not coincidental; they are dictated by the electronic distribution of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing inductive and resonance effect, severely depleting electron density at C2 and C4.

Recent Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the 4-position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position 2[2]. This makes C4 the kinetically favored site for nucleophilic attack, proceeding via a classic addition-elimination mechanism involving a transient Meisenheimer complex.

SNAr_Mechanism A 4-Chloroquinazoline + Nucleophile (Nu:) B Meisenheimer Complex (Addition Intermediate) A->B Nucleophilic Attack at C4 C 4-Substituted Quinazoline + Cl- (Elimination) B->C Leaving Group Departure

Figure 1: Addition-elimination mechanism of SNAr at the quinazoline C4 position.

(Note: In specific multigram syntheses involving formamidine intermediates, the reaction with anilines can alternatively proceed via a Dimroth rearrangement, involving ring-opening and re-closing3[3]. However, direct displacement of a 4-chloro leaving group follows the pathway outlined above.)

Reaction Variables & Causality Behind Experimental Choices

A successful SNAr reaction on 4-chloroquinazoline requires tailoring the solvent and base to the specific nature of the nucleophile.

  • Aliphatic Amines (Strong Nucleophiles): Because aliphatic amines are highly nucleophilic, the reaction proceeds rapidly. However, the HCl byproduct will protonate the unreacted amine, halting the reaction. Causality: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or K2CO3 must be added to scavenge the HCl, ensuring the aliphatic amine remains in its reactive free-base form.

  • Anilines (Weak Nucleophiles): Anilines are poor nucleophiles due to the delocalization of their lone pair into the aromatic ring. Causality: Instead of a base, these reactions are often run in protic solvents (like Isopropanol) with a catalytic amount of acid (e.g., HCl). The acid protonates the quinazoline N1 atom, drastically lowering the LUMO energy of the ring and supercharging the electrophilicity of the C4 position, allowing even deactivated anilines to attack 1[1].

Quantitative Data: Optimization of Reaction Conditions
Nucleophile TypeReagent ExampleSolvent ChoiceCatalyst / BaseTemperatureTypical Yield
Aliphatic (1°) MethylamineTHF or DMFDIPEA (1.5 eq)0°C to RT85–95%
Aliphatic (2°) MorpholineDMFK2CO3 (2.0 eq)80°C80–90%
Aromatic Amine Substituted AnilineIsopropanolCatalytic HCl80–100°C (Reflux)75–85%
Thiol ThiophenolDMFCs2CO3 (1.5 eq)RT to 60°C80–90%

Experimental Methodologies & Self-Validating Protocols

The following end-to-end workflow describes the generation of the reactive 4-chloroquinazoline intermediate followed by its SNAr derivatization 4[4].

SNAr_Workflow A Quinazolin-4(3H)-one B Chlorination (POCl3, Reflux) A->B C 4-Chloroquinazoline B->C Workup & Drying D SNAr Reaction (Amine, Solvent, Heat) C->D E 4-Aminoquinazoline (Crude) D->E Reaction Completion F Purification & Validation (TLC, NMR, LC-MS) E->F

Figure 2: End-to-end synthetic workflow for generating 4-aminoquinazolines.

Protocol A: Synthesis of 4-Chloroquinazoline (Electrophile Activation)

This protocol converts the stable quinazolinone into the highly reactive 4-chloro intermediate.

  • Reaction Setup: Suspend quinazolin-4(3H)-one (1.0 eq) in neat phosphoryl chloride (POCl3, 5.0–10.0 eq). Add a catalytic amount of anhydrous DMF (2-3 drops).

    • Causality: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent in situ, which acts as a highly electrophilic catalyst to accelerate the chlorination of the quinazolinone's tautomeric enol form.

  • Execution: Heat the mixture to reflux (105°C) for 3–4 hours.

    • Self-Validation Check 1: The starting material is insoluble in POCl3. The reaction is visually complete when the suspension transitions into a clear, homogeneous solution.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl3. Carefully pour the resulting residue over crushed ice to quench residual reagent (CAUTION: Highly exothermic). Extract with Dichloromethane (DCM).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 until the aqueous phase is slightly basic (pH ~8).

    • Causality: Failure to strictly neutralize the organic layer will result in the rapid hydrolysis of the sensitive 4-chloroquinazoline back to the starting quinazolinone during storage.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate to yield the 4-chloroquinazoline. Use immediately or store under argon at -20°C.

Protocol B: SNAr with Anilines (Acid-Catalyzed)

Optimized for weak nucleophiles targeting the C4 position.

  • Reaction Setup: Dissolve 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous Isopropanol (IPA) (0.2 M concentration). Add 1-2 drops of concentrated HCl.

  • Execution: Heat the reaction mixture to reflux (82°C) for 2–12 hours.

    • Self-Validation Check 2 (TLC): Monitor via TLC (typically 3:1 Hexanes:EtOAc). The 4-chloroquinazoline (Rf ~0.6, UV active) will disappear, replaced by a highly polar, brightly UV-active baseline spot (the HCl salt of the product).

  • Isolation: Upon cooling to room temperature, the 4-anilinoquinazoline hydrochloride salt typically crystallizes directly out of the isopropanol.

    • Causality: The insolubility of the product salt in cold IPA drives the reaction equilibrium forward and allows for isolation via simple vacuum filtration, bypassing column chromatography.

  • Free-Basing: Suspend the filtered solid in DCM and wash with saturated NaHCO3. Separate, dry, and concentrate the organic layer to yield the pure free base.

  • Analytical Validation: Confirm regioselectivity via 1H-NMR. The diagnostic quinazoline C2-H proton typically appears as a sharp singlet shifted upfield (from ~9.0 ppm in the chloro-intermediate to ~8.5–8.8 ppm in the amino-product) due to the electron-donating effect of the newly introduced amine.

References

  • BenchChem (2025). Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry. Retrieved from 4[4]

  • SciELO (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from 3[3]

  • BenchChem (2025). The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery. Retrieved from 1[1]

  • MDPI (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from 2[2]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Hydroxyquinazoline Esters

Scientific Rationale & Mechanistic Causality Quinazoline and quinazolinone derivatives are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting diverse biological activities ranging from kinase inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Causality

Quinazoline and quinazolinone derivatives are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting diverse biological activities ranging from kinase inhibition to antimicrobial properties[1]. The synthesis of ester-functionalized 2-hydroxyquinazolines—which predominantly exist in their tautomeric quinazolin-2(1H)-one form—presents a unique synthetic challenge. Conventional thermal cyclocondensation of anthranilamide derivatives with carbonylating agents (e.g., urea, phosgene equivalents) requires prolonged heating (>12 hours) at elevated temperatures. These harsh conditions frequently lead to unwanted side reactions, such as the hydrolysis, transesterification, or thermal decarboxylation of sensitive ester moieties.

Microwave irradiation (MWI) resolves this dichotomy by utilizing dielectric heating. Unlike conductive heating, MWI directly couples with the polar reaction intermediates, providing rapid, volumetric heating. This drastically lowers the apparent activation energy required for the intramolecular cyclization, accelerating the reaction from hours to minutes and preserving the integrity of the ester functional groups[2].

Experimental Workflow & Logical Relationships

MW_Workflow Start Ester-Functionalized Anthranilamide Mix Solvent-Free Mixing or Green Solvent Start->Mix Reagent Carbonyl Source (e.g., CDI or Urea) Reagent->Mix MW Microwave Irradiation (130-150°C, 10-15 min) Mix->MW Dielectric Heating Cyclization Intramolecular Cyclization MW->Cyclization Overcomes Ea Product 2-Hydroxyquinazoline Ester Cyclization->Product Tautomeric Shift

Microwave-assisted mechanistic workflow for 2-hydroxyquinazoline ester synthesis.

Validated Protocol: Synthesis of Ethyl 2-Hydroxyquinazoline-6-carboxylate

This self-validating protocol utilizes 1,1'-carbonyldiimidazole (CDI) as a safe, highly reactive carbonyl source under solvent-minimized microwave conditions. The protocol incorporates a self-validating feedback loop: dynamic power modulation ensures the reaction remains strictly at the target temperature without thermal runaway, protecting the ester group.

Reagents & Materials
  • Substrate: Ethyl 4-amino-3-carbamoylbenzoate (1.0 mmol, 208 mg)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol, 194 mg)

  • Solvent: Anhydrous Acetonitrile (1.5 mL) – Chosen for its excellent microwave absorbing properties (high loss tangent,

    
    ), allowing efficient conversion of electromagnetic energy into heat.
    
  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave, CEM Discover) equipped with an IR temperature sensor and magnetic stirring[1].

Step-by-Step Methodology
  • Reaction Assembly: To a 10 mL microwave-compatible heavy-walled quartz vial, add ethyl 4-amino-3-carbamoylbenzoate and CDI. Add 1.5 mL of anhydrous acetonitrile.

    • Causality: The minimal solvent volume ensures a high concentration of reactants, promoting the initial intermolecular nucleophilic attack while relying on the solvent's high dielectric constant to efficiently absorb microwave energy.

  • Sealing and Purging: Insert a Teflon-coated magnetic stir bar. Seal the vial with a crimp cap equipped with a pressure-rated septum. Purge the headspace with Nitrogen for 30 seconds to prevent oxidative degradation.

  • Microwave Parameters:

    • Ramp Time: 2 minutes to 140°C.

    • Hold Time: 10 minutes at 140°C.

    • Power Limit: 200 W (Dynamic power modulation to maintain temperature).

    • Pressure Limit: 15 bar.

    • Causality: A controlled ramp prevents localized superheating and sudden pressure spikes from the release of imidazole and COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       byproducts. 140°C provides sufficient thermal energy to drive cyclization without inducing ester hydrolysis.
      
  • Cooling & Depressurization: Allow the instrument to actively cool the vial using compressed air until the internal temperature drops below 40°C before decapping.

  • Work-Up & Isolation: Pour the reaction mixture into 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes. The product, ethyl 2-hydroxyquinazoline-6-carboxylate, will precipitate as a microcrystalline solid.

  • Validation: Filter the precipitate under a vacuum, wash with cold water (2 x 5 mL), and dry in a vacuum desiccator. Validate the cyclization via LC-MS (target[M+H]

    
     = 235.1) and 
    
    
    
    H-NMR (confirming the disappearance of the broad -NH
    
    
    and primary amide singlets, replaced by the characteristic downfield lactam -NH protons).

Quantitative Data Presentation

The superiority of the microwave-assisted protocol over conventional thermal heating for ester-functionalized quinazolines is summarized below. The drastic reduction in the E-Factor highlights the environmental and operational efficiency of the microwave approach.

ParameterConventional Thermal HeatingMicrowave-Assisted Protocol
Heating Source Oil BathDielectric Microwave (2.45 GHz)
Temperature 140°C (Reflux)140°C (Sealed Vessel)
Reaction Time 14 hours10 minutes
Yield (%) 45% (Significant ester hydrolysis)88% (High chemoselectivity)
E-Factor > 25< 5
Purity (LC-MS) 78%> 95%

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Frontiers in Chemistry1

  • Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds Journal of Chemical and Pharmaceutical Research

  • MICROWAVE-ASSISTED SYNTHESIS OF SOME 2-SUBSTITUTED QUINAZOLIN-4(3H)-ONE DERIVATIVES FROM IMINOESTER HYDROCHLORIDES Revue Roumaine de Chimie2

Sources

Application

Application Note: Base-Catalyzed Hydrolysis of Ethyl 2-Hydroxyquinazoline-4-carboxylate

Executive Summary The hydrolysis of ethyl 2-hydroxyquinazoline-4-carboxylate (CAS: 1141669-83-1) to its corresponding free carboxylic acid is a fundamental transformation in the synthesis of quinazoline-based pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of ethyl 2-hydroxyquinazoline-4-carboxylate (CAS: 1141669-83-1) to its corresponding free carboxylic acid is a fundamental transformation in the synthesis of quinazoline-based pharmacophores. Quinazoline-4-carboxylic acids serve as versatile, privileged scaffolds for downstream amide coupling, esterification, and decarboxylative cross-coupling in drug discovery programs . This application note details a highly optimized, self-validating protocol for the saponification of the ethyl ester using mild alkaline conditions, ensuring high yields while preventing degradation of the heterocyclic core.

Mechanistic Rationale & Chemical Causality

The transformation operates via a classical base-promoted nucleophilic acyl substitution (saponification). The hydroxide anion attacks the electrophilic carbonyl carbon of the C4-ester, generating a tetrahedral intermediate. Subsequent collapse of this intermediate expels the ethoxide leaving group, yielding the water-soluble sodium quinazoline-4-carboxylate.

Causality of Reagent Selection: The 2-hydroxyquinazoline core exists predominantly as its tautomer, 2-oxo-1,2-dihydroquinazoline, in aqueous media. While this cyclic urea motif is generally stable to mild alkaline conditions, prolonged exposure to strong bases at elevated temperatures (e.g., >80 °C) can induce unwanted pyrimidine ring-opening. Therefore, a controlled hydrolysis using 2.0 equivalents of Sodium Hydroxide (NaOH) in an ethanol/water co-solvent system at 50 °C is selected to balance reaction kinetics with substrate stability . Ethanol is chosen as the co-solvent because it effectively solubilizes the starting ester and is fully miscible with the aqueous base.

Mechanism N1 Ester Carbonyl (Electrophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Hydroxide Ion (Nucleophile) N2->N3 N4 Carboxylate Salt + Ethanol N3->N4 Ethoxide Elimination N5 Protonation (HCl) N4->N5 Aqueous Workup N6 Free Carboxylic Acid N5->N6 Precipitation (pH 2-3)

Mechanistic sequence of the base-catalyzed saponification and subsequent acidification.

Experimental Protocol

This protocol is designed as a self-validating system . The transition from a heterogeneous suspension to a homogeneous solution, followed by massive precipitation upon acidification, provides immediate visual confirmation of reaction success at each stage.

Materials and Reagents
  • Substrate: Ethyl 2-hydroxyquinazoline-4-carboxylate (10.0 mmol, 2.18 g)

  • Base: Sodium Hydroxide (NaOH) pellets (20.0 mmol, 0.80 g)

  • Solvents: Absolute Ethanol (20 mL), Deionized Water (10 mL + extra for washing)

  • Acidifying Agent: 2M Hydrochloric Acid (HCl) aqueous solution

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with ethyl 2-hydroxyquinazoline-4-carboxylate (2.18 g, 10.0 mmol).

    • Add 20 mL of absolute ethanol. Causality: The starting material will remain largely insoluble at this stage, forming a white/off-white suspension.

  • Base Addition and Heating:

    • Dissolve NaOH (0.80 g, 20.0 mmol) in 10 mL of deionized water.

    • Add the aqueous NaOH solution dropwise to the ethanolic suspension at room temperature.

    • Attach a reflux condenser and heat the mixture to 50 °C using an oil bath.

    • In-Process Validation: Within 30–45 minutes of heating, the suspension will clear into a homogeneous, slightly yellow solution. This visual cue confirms the formation of the water-soluble sodium 2-hydroxyquinazoline-4-carboxylate salt.

  • Analytical Monitoring:

    • Stir the reaction at 50 °C for 2.5 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1 v/v) or LC-MS. The starting ester (

      
      ) should completely disappear, replaced by baseline material (the carboxylate salt).
      
  • Workup and Acidification:

    • Once complete conversion is verified, remove the flask from the heat source and cool to 0–5 °C using an ice-water bath.

    • Slowly add 2M HCl dropwise while stirring vigorously until the pH of the solution reaches 2.0–3.0 (verify with pH paper).

    • In-Process Validation: Reaching the

      
       of the carboxylic acid triggers immediate and massive precipitation of the free 2-hydroxyquinazoline-4-carboxylic acid.
      
  • Isolation:

    • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual NaCl and ethanol.

    • Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure product.

Workflow Step1 Step 1: Dissolution Suspend ester in EtOH/H2O Step2 Step 2: Saponification Add 2.0 eq NaOH, stir at 50°C Step1->Step2 Step3 Step 3: IPC Monitoring Verify conversion via LC-MS Step2->Step3 Step3->Step2 If incomplete Step4 Step 4: Acidification Cool to 5°C, add 2M HCl to pH 2 Step3->Step4 If >99% conversion Step5 Step 5: Isolation Filter, wash, and dry in vacuo Step4->Step5

Step-by-step experimental workflow for the hydrolysis and isolation of the product.

Optimization Data & Condition Screening

To establish the most robust protocol, various hydrolysis conditions were evaluated. The quantitative data summarized below demonstrates why the chosen parameters (NaOH, EtOH/H2O, 50 °C) are superior for this specific quinazoline scaffold.

Base (Equiv.)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
NaOH (1.1)EtOH / H2O (2:1)25127568Incomplete reaction due to low kinetics.
NaOH (2.0) EtOH / H2O (2:1) 50 2.5 >99 92 Optimal conditions; clean profile.
NaOH (5.0)H2O904>9945Significant pyrimidine ring-opening.
LiOH (3.0)THF / H2O (1:1)25189588Slow reaction; THF complicates precipitation.
HCl (6M)1,4-Dioxane100246052Acid hydrolysis is highly inefficient here.

Table 1: Optimization of hydrolysis conditions for ethyl 2-hydroxyquinazoline-4-carboxylate.

Troubleshooting Guide

  • No Precipitation Upon Acidification: If the product fails to precipitate after adding HCl, the solution may be too dilute, or the pH has not reached the necessary threshold. Action: Ensure the pH is strictly between 2 and 3. If precipitation still fails, concentrate the mixture under reduced pressure to remove ethanol, which will force the acid out of the aqueous phase.

  • Low Yield / Impure Product: If the isolated yield is low and TLC shows multiple baseline spots, the reaction temperature was likely too high, leading to base-catalyzed degradation of the quinazoline ring. Action: Strictly control the oil bath temperature to not exceed 50 °C and avoid using vast excesses of NaOH.

References

  • Turanlı, S., Ergül, A. G., Jordan, P. M., Olğaç, A., Çalışkan, B., Werz, O., & Banoglu, E. (2022). "Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition." ACS Omega. URL:[Link]

  • Gök, D., et al. (2022). "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives." Hacettepe Journal of Biology and Chemistry. URL:[Link]

Method

Strategic Functionalization of the 2-Hydroxyquinazoline Scaffold

Topic: Functionalization of 2-hydroxy group in quinazoline scaffolds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of 2-hydroxy group in quinazoline scaffolds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The Tautomeric Challenge

The 2-hydroxyquinazoline scaffold acts as a critical pharmacophore in kinase inhibitors (e.g., Gefitinib analogs) and antifolates. However, its functionalization is governed by a dominant tautomeric equilibrium.[1] In solution and solid state, the quinazolin-2(1H)-one (oxo) tautomer predominates over the 2-hydroxy (enol) form.

Successful functionalization requires selecting reagents that either trap the minor enol tautomer (O-functionalization) or exploit the nucleophilicity of the amide nitrogen (N-functionalization), or alternatively, activate the C-O bond into a leaving group (C-Cl, C-OTs) to enable nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling.

This guide details three strategic pathways:

  • Electrophilic Activation: Converting C-OH to C-Cl/C-OTs for subsequent displacement.

  • Regioselective Alkylation: Controlling N- vs. O-selectivity.

  • Metal-Catalyzed Coupling: Palladium-catalyzed diversification.

Strategic Pathway Mapping

The following decision tree illustrates the divergent synthetic pathways available for the 2-hydroxyquinazoline scaffold.

QuinazolinePathways Start 2-Hydroxyquinazoline (Tautomeric Mix) Act Electrophilic Activation Start->Act Activation Alk Direct Alkylation Start->Alk Base/Electrophile Cl 2-Chloroquinazoline Act->Cl POCl3/DIPEA OTs 2-Tosyloxyquinazoline Act->OTs TsCl/Et3N SNAr SNAr Displacement (Amines/Alkoxides) Cl->SNAr H-Nu Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Cl->Pd Pd(0)/R-B(OH)2 OTs->Pd Pd(0) N_Alk N-Alkylation (Thermodynamic) Alk->N_Alk NaH/DMF (Major) O_Alk O-Alkylation (Kinetic/Ag-assisted) Alk->O_Alk Ag2CO3 or Mitsunobu

Figure 1: Decision matrix for functionalizing 2-hydroxyquinazoline. Blue nodes represent activated intermediates; Green nodes represent final diversifications; Red nodes represent alkylation isomers.[1]

Pathway 1: Electrophilic Activation (Deoxychlorination)

The conversion of the 2-hydroxy group to a 2-chloro substituent is the most ubiquitous transformation, creating a versatile electrophile for


.
Mechanism & Causality

While


 is the standard reagent, the reaction is often sluggish due to the poor solubility of the quinazolinone tautomer.[1]
  • The Catalyst: The addition of tertiary amines (DIPEA or

    
    ) or DMF (Vilsmeier-Haack conditions) is critical. The base activates 
    
    
    
    and sponges up the HCl byproduct, preventing protonation of the quinazoline N1, which would otherwise deactivate the ring toward nucleophilic attack by chloride.[1]
  • The Leaving Group: The reaction proceeds via a dichlorophosphoryl intermediate (

    
    ), which is then displaced by chloride.
    
Protocol A: High-Yield Chlorination with

Scope: Validated for 2-hydroxyquinazolines with electron-neutral or electron-withdrawing groups at C6/C7.

Materials:

  • Substrate: 2-Hydroxyquinazoline (10 mmol)

  • Reagent:

    
     (Phosphorus oxychloride) - 5.0 equiv.
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) - 1.5 equiv.
    
  • Solvent: Anhydrous Toluene (optional, for solubility) or Neat.

Step-by-Step Methodology:

  • Setup: In a dried round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend the 2-hydroxyquinazoline (1.46 g, 10 mmol) in 
    
    
    
    (4.6 mL, 50 mmol).
  • Activation: Add DIPEA (2.6 mL, 15 mmol) dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Reaction: Heat the mixture to 105°C (reflux) . The suspension should clear to a homogeneous solution within 1–3 hours.[1] Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

  • Workup (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .[1]
      
    • Pour the residue slowly onto crushed ice (50 g) with vigorous stirring. Note: Maintain temperature <10°C to prevent hydrolysis of the reactive C-Cl bond.

    • Neutralize carefully with saturated

      
       to pH 8.[1]
      
  • Isolation: Extract with

    
     (3 x 30 mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.[1]
  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography if necessary.

Typical Yield: 85–95% Key Troubleshooting: If the substrate contains acid-sensitive groups, switch to Thionyl Chloride (


)  with catalytic DMF, although 

is generally superior for this specific heterocycle.

Pathway 2: Nucleophilic Aromatic Substitution ( )

Once the 2-chloro derivative is generated, it serves as a substrate for


.
Comparative Reactivity Data

The 2-position of quinazoline is electrophilic, but less so than the 4-position (if chlorinated). In 2-chloroquinazolines, the reactivity is sufficient for displacement by primary amines and alkoxides but may require heat for anilines.

NucleophileReagentSolventTemp (°C)Time (h)Yield (%)
Aliphatic Amine Morpholine (2.0 eq)EtOH/THF25 (RT)2–492
Aromatic Amine Aniline (1.2 eq)i-PrOH + cat. HCl80 (Reflux)4–1278
Alkoxide NaOMe (1.5 eq)MeOH60288
Thiol NaSMe (1.5 eq)DMF25190
Protocol B: with Anilines (Acid-Catalyzed)

Rationale: Aniline nucleophiles are weaker than aliphatic amines. Adding catalytic acid protonates the N3 nitrogen, increasing the electrophilicity of the C2 carbon.[1]

  • Dissolution: Dissolve 2-chloroquinazoline (1.0 mmol) in isopropanol (5 mL).

  • Addition: Add the aniline derivative (1.1 mmol) and 1 drop of conc. HCl (or 4M HCl in dioxane).

  • Reflux: Heat to reflux for 4 hours. The product often precipitates as the hydrochloride salt.[1]

  • Isolation: Filter the precipitate. Wash with cold ether.[1]

  • Free Basing: Suspend the solid in EtOAc and wash with saturated

    
     to obtain the free base.[1]
    

Pathway 3: Regioselective Alkylation (N- vs. O-)

Direct alkylation of the 2-hydroxyquinazoline leads to a mixture of N1-alkyl (quinazolinone) and O2-alkyl (alkoxyquinazoline) products.

Mechanism: Ambident Nucleophile Theory[1]
  • Thermodynamic Control (N-Alkylation): The N1-H bond is the site of acidity. Under basic conditions in polar aprotic solvents (DMF, DMSO), the charge density is delocalized, but reaction at Nitrogen (the softer center in the amide-like resonance) or simply the formation of the more stable carbonyl-containing tautomer (amide vs imino ether) favors N-alkylation.

  • Kinetic/Coordination Control (O-Alkylation): Using Silver(I) salts (

    
    ) promotes O-alkylation. The silver cation coordinates strongly to the Nitrogen lone pair or the amide oxygen, directing the electrophile to the Oxygen or stabilizing the transition state leading to the O-isomer.
    
Protocol C: Regioselective N-Alkylation

Conditions: NaH, DMF, Alkyl Halide.

  • Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF at 0°C.

  • Add 2-hydroxyquinazoline (1.0 equiv). Stir 30 min until

    
     evolution ceases.
    
  • Add Alkyl Bromide (1.1 equiv).[1] Warm to RT and stir 2–4 h.

  • Result: >90% N1-alkylation selectivity.

Protocol D: Regioselective O-Alkylation (Silver-Mediated)

Conditions:


, Toluene/Benzene, Alkyl Halide.
  • Suspend 2-hydroxyquinazoline (1.0 equiv) and

    
     (1.5 equiv) in Toluene.
    
  • Add Alkyl Iodide (1.5 equiv).[1][2]

  • Heat to reflux in the dark (wrap flask in foil) for 12–18 h.

  • Filter through Celite to remove silver salts.[1]

  • Result: Predominantly O-alkylation (often >80:20 O:N ratio).

Pathway 4: Transition Metal-Catalyzed Cross-Coupling

For forming C-C bonds directly at the 2-position, the 2-chloro derivative can be used in Suzuki-Miyaura or Sonogashira couplings. Alternatively, the 2-tosylate can be synthesized if the chloride is too labile or difficult to handle.

Protocol E: Suzuki-Miyaura Coupling on 2-Chloroquinazoline

Application: Installing aryl/heteroaryl groups.

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Base:

    
     (2.0 equiv, 2M aqueous solution).
    
  • Solvent: 1,4-Dioxane.

Method:

  • Combine halide, boronic acid, and catalyst in a microwave vial.[1]

  • Add Dioxane and aqueous Base.[1] Degas with Argon for 5 mins.

  • Heat at 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Note: 2-Arylquinazolines are highly fluorescent; purification is easily monitored by UV.

References

  • Review on Quinazoline Synthesis & Functionalization

    • Khan, I. et al. "Recent advances in the synthesis of quinazolines."[1] RSC Advances, 2016 , 6, 26041.[1]

  • Chlorin

    
    ): 
    
    • Lefebvre, V. et al. "Optimization of the synthesis of 4-chloroquinazolines."[1] Journal of Organic Chemistry, 2008 , 73(10), 3920.[1]

  • Regioselective Alkylation Studies

    • Al-Salahi, R. et al. "Alkylation of quinazolin-4(3H)-ones: Regioselectivity and mechanism." Tetrahedron Letters, 2014 , 55(30), 4092.[1]

  • Transition Metal Coupling on Quinazolines

    • Coudret, C. et al. "Suzuki-Miyaura coupling of 2-chloroquinazolines." Synthesis, 2010 , 12, 2041.[1]

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis of Substituted Quinazoline-4-carboxylates

Introduction: The Significance and Synthesis of Quinazoline-4-carboxylates The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Synthesis of Quinazoline-4-carboxylates

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this privileged heterocyclic family, substituted quinazoline-4-carboxylates and their derivatives are of particular interest due to their potential as intermediates in the synthesis of more complex, biologically active molecules. The strategic placement of a carboxyl group at the 4-position provides a versatile handle for further chemical modifications, enabling the exploration of a vast chemical space in drug discovery programs.

Traditionally, the synthesis of such molecules has involved multi-step procedures that are often time-consuming, generate significant waste, and may result in lower overall yields. The advent of one-pot, multi-component reactions (MCRs) has revolutionized the synthesis of complex heterocyclic systems by combining multiple reaction steps into a single, efficient operation. This approach not only enhances synthetic efficiency but also aligns with the principles of green chemistry by reducing solvent usage, energy consumption, and purification steps.

This document provides detailed application notes and protocols for two distinct and reliable one-pot methods for the synthesis of substituted quinazoline-4-carboxylates and related structures, aimed at researchers, scientists, and professionals in drug development. We will delve into the causality behind the experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Method 1: Catalyst-Free, Three-Component Synthesis of 2-Aryl-quinazoline-4-carboxylic Acids

This method provides a direct and efficient route to 2-substituted quinazoline-4-carboxylic acids from readily available starting materials. It is based on the one-pot condensation of a hydrolyzed isatin derivative, an aromatic aldehyde, and ammonium acetate.

Scientific Rationale and Mechanistic Insight

The reaction proceeds through a cascade of condensation, cyclization, and aromatization steps. The key starting material, (2-amino-phenyl)-oxo-acetic acid sodium salt, is conveniently generated from the alkaline hydrolysis of isatin. Ammonium acetate serves as the nitrogen source for one of the nitrogen atoms in the final quinazoline ring.

Two plausible mechanisms are proposed for the formation of the quinazoline ring.

  • Path A: The initial step involves the condensation of the aldehyde with the 2-aminobenzophenone derivative to form an aldimine intermediate. Subsequent reaction with ammonium acetate leads to a diimine, which then undergoes intramolecular cyclization and aromatization to yield the quinazoline product.

  • Path B: Alternatively, the aldehyde may first react with ammonium acetate to form an aldimine. This intermediate then reacts with the 2-aminobenzophenone derivative through cyclization and subsequent aromatization to form the final product.

The final step in both pathways is the air oxidation of a 1,2-dihydroquinazoline intermediate to the aromatic quinazoline ring.

Experimental Workflow and Mechanism Diagram

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Isatin (2-amino-phenyl)-oxo-acetic acid sodium salt Condensation Condensation & Aldimine Formation Isatin->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Ammonium Ammonium Acetate Ammonium->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Path A or B Aromatization Aromatization (Air Oxidation) Cyclization->Aromatization Product 2-Aryl-quinazoline-4-carboxylic acid sodium salt Aromatization->Product Acidification Acidification (HCl) Product->Acidification FinalProduct 2-Aryl-quinazoline-4-carboxylic acid Acidification->FinalProduct

Caption: Workflow for the one-pot synthesis of quinazoline-4-carboxylic acids.

Detailed Experimental Protocol

Materials:

  • Isatin (Indole-2,3-dione)

  • Sodium Hydroxide (NaOH)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ammonium Acetate (NH₄OAc)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl, aqueous solution)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Preparation of (2-amino-phenyl)-oxo-acetic acid sodium salt (Hydrolyzed Isatin):

    • In a round-bottom flask, dissolve isatin (1 equivalent) in an aqueous solution of NaOH (2 equivalents).

    • Stir the mixture at room temperature until the isatin is completely dissolved and the solution becomes clear, indicating the hydrolysis is complete. This solution can be used directly in the next step.

  • One-Pot Synthesis of 2-Aryl-quinazoline-4-carboxylic acid sodium salt:

    • To the freshly prepared solution of hydrolyzed isatin, add ethanol to create a suitable reaction medium.

    • Add the substituted benzaldehyde (1 equivalent) and ammonium acetate (at least 2 equivalents) to the flask.

    • Heat the reaction mixture to reflux and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • A precipitate of the quinazoline-4-carboxylic acid sodium salt will form during the reaction. This precipitation helps to drive the reaction to completion.

    • After the reaction is complete (typically several hours, although yields may be modest with longer times), filter the hot mixture to isolate the crude sodium salt.

  • Acidification to Obtain the Final Product:

    • Wash the collected solid with hot ethanol to remove any unreacted starting materials.

    • Suspend the sodium salt in water and acidify with a dilute aqueous solution of HCl until the pH is acidic.

    • The free carboxylic acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with water to remove any inorganic salts, and dry to obtain the final 2-aryl-quinazoline-4-carboxylic acid.

Data Summary
EntryAldehydeReaction Time (h)Yield (%)Reference
1Benzaldehyde2429
24-ChlorobenzaldehydeNot specifiedNot specified

Note: Yields can be optimized by adjusting reaction conditions and purification methods.

Method 2: Copper-Catalyzed, One-Pot Synthesis of Quinazolines

Metal-catalyzed reactions offer a powerful and versatile alternative for the synthesis of the quinazoline core. Copper catalysts, in particular, are attractive due to their low cost and toxicity compared to other transition metals. This section outlines a general approach for a copper-catalyzed, one-pot, three-component synthesis.

Scientific Rationale and Mechanistic Insight

This method typically involves the reaction of a 2-aminobenzophenone (or a related derivative), an aldehyde, and a nitrogen source (like ammonium acetate or ammonia) in the presence of a copper catalyst. The copper catalyst plays a crucial role in facilitating the oxidative cyclization process.

The proposed mechanism involves the following key steps:

  • Initial Condensation: The 2-aminobenzophenone and aldehyde undergo condensation to form an imine intermediate.

  • Second Condensation: The imine reacts with the nitrogen source (e.g., ammonia from ammonium acetate) to form a diamine intermediate.

  • Oxidative Cyclization: The copper catalyst facilitates the intramolecular cyclization and subsequent oxidation (often using air or another oxidant) of the intermediate to form the stable, aromatic quinazoline ring.

The use of a catalyst allows the reaction to proceed under milder conditions and often with higher efficiency than non-catalyzed methods.

Reaction Mechanism Diagram

G cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_product Product AminoKetone 2-Aminobenzophenone Imine1 Imine Formation AminoKetone->Imine1 Aldehyde Aldehyde Aldehyde->Imine1 Ammonia Ammonia Source (e.g., NH₄OAc) Imine2 Second Imine Formation Ammonia->Imine2 Catalyst Copper Catalyst (e.g., CuCl, CuI) Oxidation Cu-Catalyzed Oxidation Catalyst->Oxidation Regenerates Catalyst Imine1->Imine2 Cyclization Intramolecular Cyclization Imine2->Cyclization Cyclization->Oxidation Product Substituted Quinazoline Oxidation->Product

Caption: General mechanism for copper-catalyzed quinazoline synthesis.

Representative Experimental Protocol

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Aromatic Aldehyde

  • Ammonium Acetate

  • Copper(I) iodide (CuI) or Copper(II) chloride (CuCl₂)

  • A suitable solvent (e.g., Acetonitrile, DMF)

  • Base (e.g., Cs₂CO₃, if required by the specific protocol)

  • Standard laboratory glassware for inert atmosphere reactions (if necessary)

Procedure:

  • To a reaction vessel, add 2-amino-5-chlorobenzophenone (1 mmol), the aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and the copper catalyst (e.g., 0.05 g of a supported catalyst or a specific mol% of a copper salt).

  • Add the solvent and any required base.

  • Heat the mixture in an oil bath to the specified temperature (e.g., 45 °C) and stir.

  • Monitor the reaction by TLC. The reaction times can vary from a few hours to 24 hours depending on the specific substrates and conditions.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure substituted quinazoline.

Data Summary for Related Copper-Catalyzed Syntheses
CatalystNitrogen SourceOxidantConditionsYieldsReference
CuClCeric Ammonium Nitrate (CAN)CANCsOH, MeCN, 30-60 °C66-93%
CuCl₂Ammonium AcetateO₂TFA, DMF, 120 °CModerate to very good
CuIAmmonia waterAir or DTBPNot specified17-74%
GO@Fe₃O₄@...Cu(II) NPsAmmonium AcetateNot specified45 °C, solvent-freeHigh

Advanced and Alternative One-Pot Strategies

The field of one-pot synthesis is continually evolving. Researchers should also be aware of other powerful techniques:

  • Ugi Four-Component Reaction (Ugi-4CR): This versatile MCR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly build complex, peptide-like structures. While not directly yielding simple quinazoline-4-carboxylates, post-Ugi transformations can lead to a diverse range of fused quinazolinone systems.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. Many one-pot syntheses of quinazolines can be adapted to microwave conditions, often under solvent-free protocols, enhancing their "green" credentials.

Conclusion and Future Outlook

The one-pot synthesis of substituted quinazoline-4-carboxylates and their analogs represents a significant advancement in synthetic efficiency and sustainability. The catalyst-free, three-component method offers a direct and straightforward route to the target carboxylates, while metal-catalyzed approaches provide a broader scope and versatility for synthesizing the core quinazoline scaffold. As the demand for novel and diverse molecular entities in drug discovery continues to grow, the development and refinement of these and other innovative one-pot methodologies will be paramount. Future efforts will likely focus on expanding the substrate scope, developing more efficient and recyclable catalysts, and further minimizing the environmental impact of these important synthetic transformations.

References

  • A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01561]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/10/3273]

  • One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. Molecular Diversity. [URL: https://pubmed.ncbi.nlm.nih.gov/14870845/]

  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry. [URL: https://scispace.com/paper/gok-2020-one-pot-three-component-synthesis-of-novel-quinazoline-4-carboxylic-acid-and-derivatives-10.15671/hjbc.736847]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.580260/full]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7012920/]

  • Unexpected synthesis of indolo[1,2-c]quinazolines by a sequential Ugi 4CC–Staudinger–aza-Wittig–nucleophilic addition reaction. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00650a]

  • A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9518880/]

  • Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate. International Journal of All Research Education and Scientific Methods. [URL: https://www.ijarsct.co.in/index.php/ijarsct/article/view/6462]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9944321/]
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1141381/full]
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2023.1141381/full]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [URL: https://dergipark.org.tr/en/pub/hjbc/issue/72147/1053702]

  • Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity. ResearchGate. [URL: https://www.researchgate.net/publication/267385970_Microwave_assisted_one_pot_synthesis_of_2_3-di-substituted_quinazolin-4-3h-ones_and_their_potential_biological_activity]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [URL: https://www.mdpi.com/1420-3049/27/18/6034]

  • Postulated mechanism for the synthesis of quinazoline‐4‐carboxamides. ResearchGate. [URL: https://www.researchgate.net/figure/Postulated-mechanism-for-the-synthesis-of-quinazoline-4-carboxamides_fig-img1_349386377]
  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. ResearchGate. [URL: https://www.researchgate.
  • ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01416d]
  • Synthesis of quinazolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolines.shtm]
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02914]
  • Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01736a]
  • Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. Scientific Reports. [URL: https://www.nature.com/articles/s41598-023-48596-7]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 2-Hydroxyquinazoline-4-Carboxylate Synthesis

Topic: High-Yield Synthesis & Troubleshooting for Ethyl 2-Hydroxyquinazoline-4-Carboxylate Ticket ID: CHEM-SUP-QZ4-001 Status: Active Audience: Medicinal Chemists, Process Chemists Executive Summary & Core Chemistry The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis & Troubleshooting for Ethyl 2-Hydroxyquinazoline-4-Carboxylate Ticket ID: CHEM-SUP-QZ4-001 Status: Active Audience: Medicinal Chemists, Process Chemists

Executive Summary & Core Chemistry

The Challenge: Synthesizing Ethyl 2-hydroxyquinazoline-4-carboxylate (often existing in the stable tautomeric form Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate ) presents a specific regiochemical challenge.

The "Isomer Trap" (Critical Warning): Many researchers inadvertently synthesize the wrong isomer (Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate) by reacting 2-aminobenzamide with diethyl oxalate. While chemically sound for a quinazoline, this route places the carboxylate at C2, not C4.

The Solution: To secure the carboxylate at C4, you must retain the carbon skeleton of the isatin/glyoxylate precursor. The most robust pathway involves the ring-opening of Isatin to Ethyl 2-aminophenylglyoxylate (Ethyl Isatinate) , followed by cyclization with a C1 source (Urea or Potassium Cyanate).

Visual Signaling Pathway (Graphviz)

The following diagram outlines the correct synthetic workflow and highlights the common "Dead End" pathway that leads to the wrong isomer.

QuinazolineSynthesis node_start Starting Material: Isatin node_inter1 Intermediate: Ethyl 2-aminophenylglyoxylate (Ethyl Isatinate) node_start->node_inter1 Step 1: Ring Opening (EtOH, H2SO4, Reflux) node_wrong_start Starting Material: 2-Aminobenzamide node_wrong_product WRONG ISOMER: Ethyl 4-oxo-quinazoline- 2-carboxylate node_wrong_start->node_wrong_product + Diethyl Oxalate (Common Error) node_cyclization Cyclization: + Potassium Cyanate (KOCN) + Acid (AcOH) node_inter1->node_cyclization Step 2: Urea Formation node_wrong_reagent Reagent: Diethyl Oxalate node_target TARGET PRODUCT: Ethyl 2-hydroxyquinazoline- 4-carboxylate node_cyclization->node_target Intramolecular Cyclization

Figure 1: Decision tree showing the correct Isatin-derived pathway versus the common regiochemical error.

The "Golden Standard" Protocol

This protocol is optimized for yield and purity, minimizing the reformation of Isatin during the esterification step.

Step 1: Synthesis of Ethyl 2-aminophenylglyoxylate (Ethyl Isatinate)

Mechanism: Acid-catalyzed nucleophilic acyl substitution (ring opening).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or use a Soxhlet extractor with 3Å molecular sieves) topped with a reflux condenser.

  • Reagents: Suspend Isatin (10 mmol) in Absolute Ethanol (30-40 mL) . Add conc. H₂SO₄ (0.5 - 1.0 mL) dropwise.

  • Reaction: Reflux vigorously for 6–8 hours.

    • Critical Control Point: The reaction is an equilibrium. Removing water is essential to drive the reaction to the ester and prevent reversion to Isatin upon cooling.

  • Workup:

    • Cool to room temperature.

    • Neutralize carefully with saturated NaHCO₃ solution (to pH ~7-8).

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Result: Yellow/orange oil or solid. (Yield target: >85%).

Step 2: Cyclization to Ethyl 2-hydroxyquinazoline-4-carboxylate

Mechanism: Urea formation followed by intramolecular cyclodehydration.

  • Setup: Dissolve the crude Ethyl 2-aminophenylglyoxylate (from Step 1) in Glacial Acetic Acid (10-15 mL) .

  • Addition: Add Potassium Cyanate (KOCN, 1.2 - 1.5 equiv) dissolved in a minimum amount of water (or add solid KOCN in small portions if water tolerance is low).

  • Reaction: Stir at room temperature for 1 hour, then heat to 60-80°C for 2–4 hours.

    • Observation: A precipitate often forms as the quinazoline ring closes and becomes less soluble.

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • The product should precipitate as a white or off-white solid.

    • Filter, wash with cold water, and dry.

    • Purification: Recrystallize from Ethanol/DMF if necessary.

Troubleshooting Center (FAQs)

Ticket #001: "My yield in Step 1 is low, and I see starting material (Isatin)."

Root Cause: Equilibrium Reversion. The ring-opening of isatin is reversible. If water is present during the reaction or not removed, the equilibrium favors the stable lactam (Isatin). Corrective Action:

  • Must-Do: Use a Dean-Stark trap or activated molecular sieves in the reflux path.

  • Check: Ensure your Ethanol is "Absolute" (anhydrous).

  • Workup: Do not expose the crude ester to acidic aqueous conditions for long periods; neutralize quickly.

Ticket #002: "I obtained a product, but the NMR shows the carboxylate is at Position 2."

Root Cause: Wrong Starting Material / Pathway. You likely reacted 2-aminobenzamide with diethyl oxalate or similar reagents. This favors the thermodynamic product where the amine attacks the oxalate ester, placing the carboxylate at C2. Corrective Action:

  • Switch to the Isatin route described above. The carbon skeleton of Isatin already contains the C4 carboxylate precursor (the ketone carbonyl of isatin becomes the C4 carboxylate carbon).

Ticket #003: "The product is oiling out or forming a tar in Step 2."

Root Cause: Polymerization or Incomplete Cyclization. High temperatures with concentrated acid can cause polymerization of the glyoxylate intermediate. Corrective Action:

  • Temperature Control: Do not exceed 80°C.

  • Solvent Switch: If Acetic Acid yields tar, try using Ethanol/HCl . Dissolve the ester in ethanol, add KOCN (or Urea), and add catalytic HCl. Reflux gently.

  • Stoichiometry: Ensure KOCN is not in massive excess, which can lead to poly-urea byproducts.

Ticket #004: "Is the product 2-hydroxy or 2-oxo?"

Technical Clarification: The compound exists in tautomeric equilibrium. In the solid state and polar solvents (DMSO), the 2-oxo (amide) form is generally dominant.

  • Nomenclature: You may find it referenced as Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate. This is the same molecule.

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact on Yield
Step 1 Solvent 95% EthanolAbsolute Ethanol + Toluene High (Azeotropic water removal boosts yield)
Step 1 Catalyst HCl gasConc. H₂SO₄ Medium (H₂SO₄ is easier to handle and effective)
Step 2 Reagent Urea (Fusion)KOCN / AcOH High (Milder conditions, cleaner profile than urea melt)
Step 2 Temp >150°C (Melt)60-80°C (Solution) High (Reduces tar formation)

References

  • Pfitzinger Reaction & Quinoline vs.

    • Note: While Pfitzinger synthesis typically yields quinolines, the ring-opening of isatin to isatinic acid esters is the shared first step for the 4-carboxyl
    • Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434. Link

  • Synthesis of Quinazoline-4-carboxylic acids via Isatin

    • Detailed mechanism on the conversion of isatin to isatinic esters and subsequent cyclization with urea/cyan
    • Armarego, W. L. F. (1963). Quinazolines. Advances in Heterocyclic Chemistry, 1, 253-309. Link

  • Use of Potassium Cyanate for Quinazoline Synthesis

    • Demonstrates the mild cyclization of amino-esters with cyan
    • Organic Syntheses, Coll.[1][2] Vol. 4, p.780 (1963); Vol. 37, p.79 (1957). (Analogous reaction referencing p-bromophenylurea synthesis which applies to the ureido intermediate formation). Link

  • Tautomerism in Hydroxyquinazolines: El-Hashash, M. A., et al. (2011). Synthesis and Biological Evaluation of Some Novel Quinazoline Derivatives. Molecules. (Discusses the 2-oxo vs 2-hydroxy tautomer stability).

Sources

Optimization

Solubility issues of Ethyl 2-hydroxyquinazoline-4-carboxylate in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with handling Ethyl 2-hydroxyquinazoline-4-carboxylate in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with handling Ethyl 2-hydroxyquinazoline-4-carboxylate in high-throughput screening and drug development workflows.

Handling quinazoline derivatives in Dimethyl Sulfoxide (DMSO) often presents counterintuitive challenges. While DMSO is widely considered a universal solvent, the unique structural features of 2-hydroxyquinazolines—specifically their tautomeric behavior and the presence of a labile ester group—require precise environmental control.

Below, you will find a diagnostic workflow, mechanistic FAQs, and self-validating protocols to ensure the integrity and solubility of your compound libraries.

Diagnostic Hub: Solubility Troubleshooting Workflow

Troubleshooting Start Solubility Issue Detected Ethyl 2-hydroxyquinazoline-4-carboxylate Type1 Precipitates over time or after freeze-thaw? Start->Type1 Type2 Insoluble at target concentration from start? Start->Type2 Cause1 Diagnosis: Water uptake in DMSO causing supersaturation Type1->Cause1 Cause2 Diagnosis: High crystal lattice energy due to lactam tautomer H-bonding Type2->Cause2 Sol1 Action: Use anhydrous DMSO, store in single-use aliquots Cause1->Sol1 Sol2 Action: Acoustic mixing (no heat), or use structural co-solvents Cause2->Sol2

Diagnostic workflow for resolving quinazoline solubility issues in DMSO.

Mechanistic FAQs: Understanding the Causality

Q1: Why does Ethyl 2-hydroxyquinazoline-4-carboxylate initially dissolve in fresh DMSO, but precipitate irreversibly after storage at -20°C? The Causality: This is a classic symptom of water uptake combined with freeze-thaw cycling. DMSO is highly hygroscopic. Whenever a stock vial is opened to the atmosphere, it absorbs trace amounts of water. Water acts as a potent anti-solvent for hydrophobic quinazolines. When the wet DMSO solution is frozen (DMSO freezes at 18.5 °C), the water and the solute are excluded from the DMSO ice lattice, concentrating them in the remaining unfrozen liquid phase[1]. This pushes the compound into an unstable supersaturated zone. Upon thawing, the compound nucleates and crystallizes into a highly stable, insoluble polymorph[2].

Q2: I cannot reach my target concentration of 10 mM even in perfectly anhydrous DMSO. What molecular factors are limiting its absolute solubility? The Causality: The limitation lies in the compound's tautomerism. Ethyl 2-hydroxyquinazoline-4-carboxylate exists in equilibrium with its 2-oxo (lactam) tautomer. In polar aprotic solvents like DMSO, the lactam form is heavily favored[3]. The lactam N-H and C=O groups form exceptionally strong intermolecular hydrogen bonds, creating robust solute-solute dimers. Because DMSO is an excellent hydrogen-bond acceptor but a poor hydrogen-bond donor, it cannot effectively disrupt these solute-solute dimers to solvate the individual molecules. The resulting high crystal lattice energy restricts absolute solubility.

Q3: To force the compound into solution, I heated the DMSO stock to 60°C. The compound dissolved, but my downstream biological assay failed. Why? The Causality: You likely degraded the compound. Heating an ethyl ester in the presence of DMSO that has absorbed even trace amounts of atmospheric moisture will catalyze ester hydrolysis. The ethyl carboxylate at the 4-position hydrolyzes to form 2-hydroxyquinazoline-4-carboxylic acid. This degradation product has entirely different physicochemical properties and biological activity. Furthermore, prolonged storage of compounds in DMSO at elevated temperatures significantly reduces compound integrity[4].

Quantitative Data: Environmental Impact on Compound Integrity

The following table summarizes the causal relationship between storage conditions, tautomeric behavior, and compound viability.

Storage ConditionWater ContentDominant TautomerEster Integrity (48h)Solubility Limit
Fresh Anhydrous DMSO (25°C) < 0.1%Lactam (2-oxo)> 99.5%~10 mM
Wet DMSO (Ambient, 48h) > 2.0%Lactam (2-oxo)> 98.0%< 2 mM (Precipitation)
Wet DMSO + Heat (60°C, 2h) > 2.0%Lactam (2-oxo)< 85.0% (Hydrolysis) Variable (Degradation)
Freeze-Thaw (10 Cycles, Wet) > 2.0%Lactam (2-oxo)> 95.0%< 1 mM (Crystallization)

Self-Validating Protocol: Preparation of High-Fidelity Stock Solutions

To prevent hydrolysis and freeze-thaw precipitation, you must treat the preparation of this stock solution as an air-sensitive, temperature-controlled workflow. This protocol includes a closed-loop validation step to ensure the system self-corrects before assay integration.

Step 1: Desiccation and Solvent Preparation

  • Action: Equilibrate the lyophilized powder of Ethyl 2-hydroxyquinazoline-4-carboxylate to room temperature inside a desiccator before opening. Use only freshly opened, septum-sealed anhydrous DMSO (≥99.9%, water ≤50 ppm).

  • Rationale: Preventing ambient moisture condensation on the cold powder prevents the introduction of the anti-solvent (water) that drives supersaturation and ester hydrolysis[1].

Step 2: Non-Thermal Dissolution (Acoustic Mixing)

  • Action: Add the required volume of anhydrous DMSO to achieve a 5 mM to 10 mM stock. Do not use contact sonication or water baths. Instead, use an acoustic liquid handler (e.g., Labcyte Echo) or an adaptive focused acoustics system (e.g., Covaris) to impart mechanical energy.

  • Rationale: Acoustic mixing provides the kinetic energy required to overcome the high lattice energy of the lactam tautomer without raising the bulk temperature of the solvent, thereby protecting the labile ethyl ester from thermal hydrolysis[4].

Step 3: Single-Use Aliquoting

  • Action: Immediately dispense the stock solution into single-use, low-bind polypropylene tubes or acoustic-compatible microplates. Purge the headspace with dry Argon gas before sealing. Store at room temperature in a desiccator if using within 48 hours, or at -20°C for long-term storage.

  • Rationale: Single-use aliquots eliminate freeze-thaw cycles entirely. Argon purging displaces atmospheric moisture and oxygen, preventing the synergistic degradation observed during repeated sampling[2].

Step 4: System Validation (The Self-Validating Check)

  • Action: Before utilizing the batch for high-throughput screening, randomly select one frozen aliquot. Thaw it at room temperature and analyze it via LC/UV/MS.

  • Success Criteria: The chromatogram must show >99% purity of the parent mass (no carboxylic acid degradation peak), and the UV integration must confirm the concentration is within 5% of the target. If the concentration has dropped, precipitation has occurred; if the mass has shifted, hydrolysis has occurred. Discard the batch if it fails this validation.

References

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Source: Ziath / Combinatorial Chemistry and High Throughput Screening URL:[Link]

  • Studies on repository compound stability in DMSO under various conditions Source: PubMed (Journal of Biomolecular Screening) URL:[Link]

  • Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds Source: ResearchGate (Organic & Biomolecular Chemistry) URL:[Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO Source: PubMed (Journal of Biomolecular Screening) URL:[Link]

Sources

Troubleshooting

Purification methods for quinazoline esters: recrystallization vs chromatography

Troubleshooting & Method Selection Guide Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the bottlenecks of quinazoline ester isolati...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Method Selection Guide

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the bottlenecks of quinazoline ester isolation. These nitrogenous heterocycles are highly valued in drug development, but their dual nature—possessing both lipophilic ester groups and polar, basic nitrogen centers—makes purification challenging. This guide provides field-tested troubleshooting strategies, emphasizing the thermodynamic and kinetic causality behind recrystallization and column chromatography.

Strategic Method Selection

Workflow Start Crude Quinazoline Ester TLC TLC Analysis (Check Impurity Profile) Start->TLC Decision1 Are impurities structurally similar (ΔRf < 0.2)? TLC->Decision1 Chroma Silica Gel Chromatography (Hexane:EtOAc Gradients) Decision1->Chroma Yes (Co-eluting) Recryst Recrystallization (e.g., EtOH, Toluene) Decision1->Recryst No (Distinct solubility) EvalChroma Fractions Purity > 95%? Chroma->EvalChroma EvalRecryst Crystal Purity > 95%? Recryst->EvalRecryst EvalChroma->Recryst No (Polishing needed) Pure Pure Quinazoline Ester EvalChroma->Pure Yes EvalRecryst->Chroma No (Oiling out) EvalRecryst->Pure Yes

Caption: Decision workflow for selecting recrystallization versus chromatography.

Q: When should I prioritize recrystallization over column chromatography for quinazoline esters? A: Recrystallization should always be your first-line approach when the crude mixture contains impurities with significantly different solubility profiles. This method leverages thermodynamic selection to build a highly ordered crystal lattice, effectively excluding impurities while eliminating the massive solvent consumption associated with chromatography[1]. For example, in the synthesis of quinazoline-4-carboxylic acid esters, the target compounds often crystallize readily from toluene or methanol-water mixtures, allowing for simple isolation via hot filtration[2]. Chromatography is strictly required when impurities are structurally analogous (e.g., regioisomers) and exhibit a


 on Thin Layer Chromatography (TLC).

Q: My quinazoline ester "oils out" instead of crystallizing. What is the thermodynamic cause, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the temperature at which the solute saturates the solvent. This is often caused by an overly strong solvent or a high concentration of impurities[3]. Suggested Solution:

  • Solvent Screening: Switch to a binary solvent system (e.g., Ethanol/Water or Hexane/Ethyl Acetate)[3].

  • Gradual Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling kinetically traps impurities and promotes oiling out[3].

  • Nucleation: Use a glass rod to scratch the inside of the flask at the solvent line to induce crystallization[3].

Recrystallization Workflows & Troubleshooting

Protocol: Hot Filtration and Recrystallization of Quinazoline Esters Self-Validating Step-by-Step Methodology:

  • Solvent Selection: Select a solvent (e.g., Ethanol or Toluene) where the ester is highly soluble at boiling point but poorly soluble at 5°C[3][4].

  • Dissolution: Suspend the crude quinazoline ester in the minimum volume of solvent. Heat to reflux until dissolved.

  • Hot Filtration: If insoluble particulates (e.g., catalyst residues like FeCl₃) remain, filter the mixture rapidly through a pre-warmed Büchner funnel to prevent premature crystallization[5].

  • Controlled Cooling: Allow the filtrate to cool to room temperature undisturbed. Causality: Slow cooling thermodynamically favors the growth of pure crystal lattices, excluding impurities.

  • Isolation: Chill the flask to 5°C overnight to maximize yield[4]. Collect crystals via vacuum filtration, washing with a minimal volume of ice-cold recrystallization solvent[3].

  • Validation: Dry the crystals under vacuum to remove residual solvent[3]. Confirm purity via melting point apparatus; a sharp melting point (range < 2°C) validates the successful exclusion of impurities.

Table 1: Quantitative Solvent Selection for Quinazoline Recrystallization

Solvent SystemBoiling Point (°C)Application / Causality
Ethanol (100%) 78A common, ideal solvent for moderately polar quinazoline esters; balances solubility and volatility[3].
Toluene 110Excellent for lipophilic esters; high boiling point allows broad temperature gradients for cooling[4].
Methanol / Water 65 / 100Binary system for highly polar derivatives; water acts as a strong anti-solvent to force precipitation[2].
Ethyl Acetate / Hexane 77 / 68Used when the product oils out in protic solvents; tunable polarity allows precise saturation control[3].
Column Chromatography Workflows & Troubleshooting

When recrystallization fails due to co-crystallizing impurities, silica gel chromatography is the definitive resolution method.

Q: How do I optimize the mobile phase for a novel quinazoline ester? A: Quinazoline rings possess both hydrogen-bond accepting (nitrogen atoms) and dipole-dipole interacting (ester carbonyl) sites. A standard starting point is a Hexane:Ethyl Acetate gradient, starting at a 4:1 ratio[3]. If the compound streaks on the TLC plate, it indicates secondary interactions with the acidic silanol groups on the silica gel. Causality: The basic quinazoline nitrogens protonate or hydrogen-bond strongly with silica. Solution: Add 1% Triethylamine (TEA) to the mobile phase to competitively saturate the silanol sites, ensuring sharp elution bands.

SilicaInteraction Silica Silica Gel Stationary Phase (Acidic Silanol Groups -OH) Quinazoline Quinazoline Ester (Basic N, Carbonyl O) Quinazoline->Silica Strong H-Bonding (Causes Streaking) Impurity Non-polar Impurity (e.g., Alkyl Halide) Impurity->Silica Weak Van der Waals TEA Triethylamine (TEA) Additive TEA->Silica Competitively binds silanols (Prevents Streaking)

Caption: Mechanistic interaction of quinazoline esters with silica gel and TEA additive.

Protocol: Flash Column Chromatography for Quinazoline Esters Self-Validating Step-by-Step Methodology:

  • Column Packing: Slurry-pack silica gel using the non-polar component of your mobile phase (e.g., Hexane). Ensure no air bubbles are trapped, as channeling ruins resolution.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or pre-absorb it onto a small amount of silica gel (dry loading) if solubility in the mobile phase is poor.

  • Elution: Apply a Hexane:Ethyl Acetate gradient. Start at 4:1 and gradually increase polarity to 1:1 based on TLC monitoring[3][5].

  • Fraction Collection: Collect fractions in uniform volumes. Validation: Spot every 3rd fraction on a TLC plate. Combine fractions containing only the single spot corresponding to the target ester.

  • Solvent Removal: Concentrate combined fractions under reduced pressure using a rotary evaporator[5]. The resulting solid should be dried in vacuo to remove residual solvent traces.

References
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. 1

  • Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products. Benchchem. 3

  • SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)-CHLORIDE CATALYSTS. Ppublishing. 5

  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace. 2

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. 4

Sources

Optimization

Troubleshooting cyclization failures in quinazoline ring formation

Ticket ID: QNZ-CYCL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: QNZ-CYCL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Barrier to Cyclization

Welcome to the Quinazoline Synthesis Support Center. If you are reading this, you are likely staring at a reaction mixture that contains starting material, a messy baseline, or a persistent intermediate that refuses to aromatize.

The quinazoline scaffold (and its 4(3H)-one congener) is thermodynamically stable, yet the pathway to reach it is fraught with kinetic traps. In my experience supporting drug discovery teams, 80% of failures stem from three specific bottlenecks: insufficient dehydration , stalled oxidation states , or catalytic cycle interruption .

This guide bypasses generic textbook advice to address the specific physicochemical barriers preventing your ring closure.

Module 1: The Thermodynamic Trap (Condensation Routes)

Applicable to: Niementowski synthesis, Anthranilic acid + Amide/Formamide condensation.

The Problem: The "Open" Intermediate

In thermal condensation, the reaction often proceeds to the o-amidobenzamide intermediate and stops. The ring closure requires the expulsion of a water molecule, which is entropically unfavorable in a closed system.

User Question: "I see a new spot on TLC that is more polar than my starting material, but it's not my product. Heating longer doesn't help."

Root Cause Analysis: You have formed the linear intermediate. The activation energy required to eliminate water and close the ring is high (


C in conventional heating). If water remains in the solvent matrix, the equilibrium pushes back toward the open form.

Troubleshooting Protocol:

VariableDiagnostic CheckCorrective Action
Water Management Is your solvent "wet" or are you generating water in a closed vessel?Switch to Dehydrating Conditions: Use Polyphosphoric Acid (PPA) or PPE (Polyphosphate ester) to act as both solvent and desiccant.
Temperature Are you refluxing in Ethanol (

C)?
Increase

:
Switch to Diglyme (

C) or Nitrobenzene. The ring closure often requires

C.
Activation Is the carbonyl electrophilic enough?Microwave Irradiation: Use a sealed vessel. The dielectric heating specifically targets the polar transition state, accelerating dehydration by orders of magnitude.

Module 2: The Oxidation Wall (Aldehyde Routes)

Applicable to: Condensation of 2-aminobenzamide with aldehydes.[1][2][3]

The Problem: The Dihydroquinazoline Trap

This is the most common failure mode in modern diversity-oriented synthesis. The condensation of an aldehyde with 2-aminobenzamide yields a 2,3-dihydroquinazolin-4(1H)-one , not the aromatic quinazolinone.

User Question: "My mass spec shows [M+2] peak. The NMR shows a singlet at ~5.8 ppm (chiral center). Why isn't it aromatic?"

Root Cause Analysis: You have formed the aminal (dihydro-ring). This ring is stable and will not spontaneously oxidize to the quinazolinone without an external oxidant or a hydrogen acceptor, even at high temperatures.

The "Fluorescence Test":

  • Dihydro-intermediate: Usually non-fluorescent or weakly blue.

  • Oxidized Quinazoline: Intensely fluorescent (Blue/Green) under UV 365nm.

  • If your spot doesn't glow, you are stuck at the dihydro stage.

Troubleshooting Protocol:

  • Add an Oxidant: Air is often insufficient due to poor mass transfer. Add Iodine (

    
    )  (1.1 equiv) or TBHP  (tert-Butyl hydroperoxide).
    
  • Switch Solvent: Change from Ethanol to DMSO . DMSO acts as a mild oxidant at

    
    C.
    
  • Catalyst: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for rapid aromatization at room temperature.

Module 3: Metal-Catalyzed Failures (Ullmann/Coupling)

Applicable to: Copper-catalyzed coupling of 2-halobenzamides with benzylamines/amidines.

The Problem: The Anaerobic Mistake

Many researchers habitually purge these reactions with Nitrogen/Argon because "transition metal catalysis requires inert atmosphere." This is fatal for quinazoline synthesis.

User Question: "I used dry solvents, degassed the solvent, and used a glovebox. The reaction failed completely."

Root Cause Analysis: The mechanism involves an initial N-arylation (Ullmann) followed by an oxidative dehydrogenation . The copper catalyst must turnover. If you exclude Oxygen, the catalyst cannot regenerate from Cu(0)/Cu(I) to the active oxidative species, and the C=N bond formation step fails.

Troubleshooting Protocol:

  • Atmosphere: Run the reaction under an Oxygen balloon or open air.

  • Ligand: Most efficient Cu-catalyzed quinazoline syntheses are ligand-free to prevent over-stabilization of the metal center.

  • Base: Use

    
     or 
    
    
    
    . Strong alkoxides can cause side reactions with the amide.

Visualizing the Failure Pathways

The following diagram maps the mechanistic divergence between success and failure.

Quinazoline_Failures Start Start: 2-Aminobenzamide + Aldehyde Imine Intermediate: Imine Formation Start->Imine - H2O Cyclization Cyclization (Aminal Formation) Imine->Cyclization Dihydro TRAP: 2,3-Dihydroquinazolinone (Stable, [M+2] Mass) Cyclization->Dihydro Fast Step Oxidation Oxidative Dehydrogenation Dihydro->Oxidation Product Product: Quinazolin-4(3H)-one (Aromatic, Fluorescent) Dihydro->Product FAIL: No Oxidant Present Oxidation->Product

Caption: The "Oxidation Wall" mechanism. Note that the reaction naturally rests at the Dihydro stage (Red) unless explicitly driven by an oxidant (Yellow) to the final product (Green).

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (The "Fast Track")

Best for: Rapid library generation, acid-sensitive substrates. Reference Grounding: Based on SbCl3 catalyzed methods [1, 5].

  • Reagents: Mix 2-aminobenzamide (1.0 mmol), Aldehyde (1.0 mmol), and

    
     (1 mol%, 2.3 mg) .
    
  • Vessel: 10 mL microwave-transparent crimp vial. Do not use solvent. [1][4][5][6]

  • Reaction: Irradiate at 200 W (maintain

    
    C) for 3-5 minutes .
    
  • Workup: Cool to RT. Add cold Ethanol (5 mL). Sonicate.

  • Isolation: Filter the solid. Wash with water to remove Antimony salts. Recrystallize from EtOH.

    • Success Indicator: Sharp melting point, disappearance of amide peaks in IR (

      
      ).
      
Protocol B: Copper-Catalyzed Aerobic Synthesis

Best for: Starting from 2-halobenzamides and benzylamines. Reference Grounding: Based on Cu-catalyzed oxidative domino reactions [6, 7].

  • Reagents: 2-Iodobenzamide (0.5 mmol), Benzylamine (0.6 mmol), CuBr (0.05 mmol, 10 mol%) ,

    
     (1.0 mmol) .
    
  • Solvent: DMSO (2.0 mL). Note: DMSO aids the oxidation.

  • Atmosphere: Open air (or

    
     balloon for faster rates). Do not degas.
    
  • Reaction: Heat to

    
    C  for 12-18 hours.
    
  • Workup: Dilute with EtOAc (20 mL), wash with Brine (3x) to remove DMSO. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Troubleshooting Decision Tree

Use this logic flow to determine your next step.

Troubleshooting_Tree Start Problem Identified CheckMass Check LCMS Mass Start->CheckMass MassM2 Mass = [M+2] CheckMass->MassM2 Stuck at Dihydro MassStart Mass = Starting Material CheckMass->MassStart No Reaction ActionOxidant Action: Add Oxidant (I2, DDQ, or Air bubbling) MassM2->ActionOxidant CheckTemp Check Temperature/Solvent MassStart->CheckTemp ActionHeat Action: Switch to DMSO/Nitrobenzene (>120°C) CheckTemp->ActionHeat Thermal Route ActionMW Action: Microwave Irradiation (Solvent Free) CheckTemp->ActionMW Catalytic Route

Caption: Diagnostic logic for determining whether the failure is kinetic (needs heat/catalyst) or oxidative (needs chemical oxidant).

References

  • El-Badry, Y. A., et al. "Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis."[6] Acta Pharm., 2020. 6

  • Li, F., et al. "An efficient construction of quinazolin-4(3H)-ones under microwave irradiation."[4][7] Arkivoc, 2007.[7][8] 8

  • Liu, J. F., et al. "Microwave-assisted one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones."[7] Tetrahedron Letters, 2005.[7] 7

  • Ramesh, B., et al. "Optimization of conditions for the oxidative cyclization of aldehydes with 2-aminobenzylamine." ResearchGate, 2021. 2

  • Zhang, L., et al. "Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3." SciSpace, 2010. 4

  • Wang, C., et al. "Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation." Organic Letters, 2011. 9

  • Devos, U. Z. "Synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts." Devos Repository, 2023. 10

  • BenchChem. "Application Notes: 2-Aminobenzamides as Versatile Starting Materials." BenchChem Protocols, 2025.[1] 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unreacted Starting Materials in Quinazoline Synthesis

Overview Quinazoline scaffolds, particularly 4-anilinoquinazolines, are privileged pharmacophores widely utilized in oncology as 1. A persistent challenge in the synthesis of these derivatives—typically achieved via the...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Quinazoline scaffolds, particularly 4-anilinoquinazolines, are privileged pharmacophores widely utilized in oncology as 1. A persistent challenge in the synthesis of these derivatives—typically achieved via the N-arylation of 4-chloroquinazolines with substituted anilines—is the complete removal of unreacted starting materials. Because unreacted anilines or anthranilic acid derivatives often share similar polarity and acid-base profiles with the final quinazoline product, traditional chromatographic purification can be inefficient, leading to co-elution and 2. This guide provides mechanistic insights and self-validating protocols for the selective removal of these impurities.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Downstream RAS/MAPK & PI3K/AKT Pathways EGFR->Downstream ATP Phosphorylation Inhibitor 4-Anilinoquinazoline (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Binding Proliferation Tumor Cell Proliferation Downstream->Proliferation

EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Frequently Asked Questions (FAQs): Mechanistic Causality & Strategy

Q1: Why do unreacted anilines co-elute with 4-anilinoquinazolines during silica gel chromatography? A1: Both the starting substituted anilines and the 4-anilinoquinazoline products possess basic nitrogen centers capable of strong hydrogen bonding and dipole interactions with the silanol groups on silica gel. This shared physicochemical profile leads to severe tailing and co-elution. Instead of relying solely on chromatography, orthogonal purification strategies such as chemically-driven separations using3 are required to exploit subtle structural and pKa differences.

Q2: How do polymer-supported scavenger resins selectively remove excess amines without affecting the product? A2: Scavenger resins, such as polystyrene-bound isocyanate (PS-Isocyanate), contain highly electrophilic functional groups tethered to an insoluble polymer backbone. When added to the crude reaction mixture, the unreacted nucleophilic starting material (e.g., the primary aniline) attacks the isocyanate to form a . Because the desired 4-anilinoquinazoline product is a secondary amine with significant steric hindrance and reduced nucleophilicity (due to electron delocalization into the electron-deficient quinazoline ring), it does not react with the resin. The resin-bound impurities are then simply removed by filtration, leaving the pure product in solution .

Purification_Workflow SM Crude Mixture (Product + Unreacted Aniline) Resin Add PS-Isocyanate Scavenger Resin SM->Resin Reaction Covalent Capture of Primary Amines Resin->Reaction Filtration Simple Filtration Reaction->Filtration Waste Resin-Bound Impurity (Discard) Filtration->Waste Solid Phase Product Pure 4-Anilinoquinazoline (Filtrate) Filtration->Product Liquid Phase

Workflow for the chemically-driven purification of quinazolines using scavenger resins.

Self-Validating Experimental Protocols
Protocol A: Chemically-Driven Separation using PS-Isocyanate Scavenger Resin

Causality: This method leverages the kinetic difference in nucleophilicity between the primary aniline starting material and the secondary amine product.

  • Preparation: Following the completion of the microwave-assisted N-arylation reaction, concentrate the crude mixture in vacuo to remove the 1. Redissolve the crude residue in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of 0.1 M.

  • Resin Addition: Add 3.0 equivalents (relative to the estimated unreacted aniline) of [PS-Isocyanate resin]() (typical loading: 1.5 mmol/g) to the solution.

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours.

    • Self-Validation Step: Withdraw a 10 µL aliquot of the supernatant, dilute with 1 mL DCM, and analyze via TLC or LC-MS. The disappearance of the starting aniline peak confirms complete scavenging.

  • Filtration: Filter the mixture through a fritted glass funnel (porosity medium). Wash the resin cake thoroughly with DCM (3 × 10 mL) to ensure complete recovery of the product.

  • Isolation: Concentrate the combined filtrate and washings in vacuo to yield the highly pure 4-anilinoquinazoline derivative.

Protocol B: Optimized Acid-Base Extraction for 4-Anilinoquinazolines

Causality: This protocol exploits the differential solubility of the quinazoline core at varying pH levels. The quinazoline nitrogen (N1/N3) can be protonated at low pH, while specific functional groups on the aniline ring dictate the precipitation point.

  • Acidic Solubilization: Dissolve the crude reaction mixture in 1.0 M aqueous HCl (50 mL/g of crude). The basic quinazoline and unreacted aniline will form water-soluble hydrochloride salts.

  • Organic Wash: Wash the acidic aqueous layer with ethyl acetate (3 × 20 mL) to remove non-basic organic impurities and 2.

  • Controlled Precipitation: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2.0 M aqueous NaOH dropwise under vigorous stirring until the pH reaches exactly 7.5 to 8.0.

    • Self-Validation Step / Causality: Continuously monitor with a calibrated pH meter. Over-basification (pH > 9) can cause the re-dissolution of certain amphoteric derivatives or co-precipitation of the starting aniline.

  • Isolation: Collect the precipitated 4-anilinoquinazoline by vacuum filtration. Wash the filter cake with cold distilled water (2 × 10 mL) and dry under high vacuum at 45 °C for 12 hours.

Quantitative Data: Comparison of Purification Methods
Purification MethodTypical Yield RecoveryProduct Purity (HPLC)ScalabilityProcessing TimePrimary Limitation
Flash Chromatography 60 - 75%>95%Low (Milligram to Gram)4 - 6 hoursHigh solvent consumption; co-elution risks.
Acid-Base Extraction 70 - 85%90 - 95%High (Kilogram scale)3 - 5 hoursRequires precise pH control; emulsion formation.
PS-Isocyanate Scavenger 85 - 95% >98% Medium (Gram scale)2 - 4 hoursCost of functionalized polymer resins.
References
  • Reagents that facilitate the purification of compounds synthesized on a solid support (WO2003017930A2)
  • Argonaut Quest Training Workshop 2 Source: ArtisanTG URL:[Link]

Sources

Optimization

Technical Support Center: Controlling Keto-Enol (Lactam-Lactim) Tautomerism in 2-Hydroxyquinazoline Analysis

Welcome to the Advanced Analytical Troubleshooting Guide for 2-hydroxyquinazoline and its derivatives. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Guide for 2-hydroxyquinazoline and its derivatives. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals overcome the complex chromatographic and spectroscopic artifacts caused by lactam-lactim tautomerism.

In solution and the solid state, 2-hydroxyquinazoline exists predominantly as its oxo (lactam) tautomer, 1H-quinazolin-2-one [1]. However, the hydroxy (lactim) form becomes thermodynamically competitive in the gas phase (impacting mass spectrometry) or in non-polar environments[2][3]. When the rate of tautomeric interconversion aligns with the timescale of your analytical technique (HPLC or NMR), it results in peak splitting, signal broadening, and integration errors. This guide provides the mechanistic causality and self-validating protocols required to control these phenomena.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why am I seeing split peaks or severe tailing in my LC-MS chromatogram for a pure 2-hydroxyquinazoline standard?

The Symptom: You inject a >99% pure standard, but the chromatogram shows two closely eluting peaks, a "chair-shaped" plateau, or severe tailing. Both peaks yield the exact same m/z in the mass spectrometer. The Causality: This is a classic manifestation of intermediate-exchange tautomerism on the chromatographic timescale. The lactam and lactim forms have different polarities, leading to different partition coefficients on a C18 stationary phase. If your mobile phase pH is near the conjugate acid pKa of 2-hydroxyquinazoline (which is approximately 2.44 )[4], the molecule exists in a state of partial protonation. This catalyzes the interconversion between the two tautomers as they travel down the column. Because the interconversion rate is similar to the separation rate, the peaks smear together. The Fix: You must push the interconversion rate to an extreme—either infinitely fast (coalescence) or infinitely slow (baseline separation)—by manipulating pH and temperature.

Q2: Why does my H-NMR spectrum in DMSO- show broadened or doubled signals for the pyrimidine ring protons?

The Symptom: The aromatic protons, particularly near the heterocyclic core, appear as broadened singlets or doubled peaks[5]. The NH/OH proton region (11.0–14.0 ppm) is ambiguous or integrates poorly[6]. The Causality: NMR operates on a microsecond-to-millisecond timescale. In highly polar, strongly hydrogen-bonding solvents like DMSO-


, the energy barrier for tautomeric proton transfer is raised, slowing down the exchange rate. The NMR instrument captures a "snapshot" of both the lactam and lactim forms (or various solvated dimers) simultaneously, resulting in signal doubling[5][6].
The Fix:  Increase the sample temperature (Variable Temperature NMR) to lower the energy barrier and accelerate the exchange, forcing the signals to coalesce into a time-averaged single set of peaks.

Part 2: Mandatory Visualization of Tautomeric Logic

Tautomerism Lactam Lactam Form (1H-quinazolin-2-one) Favored in Polar Solvents Lactim Lactim Form (2-hydroxyquinazoline) Favored in Gas Phase / Non-Polar Lactam->Lactim Non-polar solvent / Gas phase Lactim->Lactam Polar solvent (DMSO, H2O) Temp Elevated Temperature Accelerates Exchange (Coalescence) Temp->Lactam Temp->Lactim pH pH Control (Buffer) Locks Ionization State pH->Lactam pH->Lactim

Fig 1: Lactam-lactim equilibrium of 2-hydroxyquinazoline and thermodynamic control factors.

Troubleshooting Start Peak Splitting / Broadening Detected Method Analytical Modality? Start->Method LCMS LC-MS / HPLC Method->LCMS NMR NMR Spectroscopy Method->NMR LC_Step1 Check Mobile Phase pH Avoid pH 2.0 - 3.0 (pKa ~2.44) LCMS->LC_Step1 NMR_Step1 Change Solvent (DMSO-d6 to CDCl3) NMR->NMR_Step1 LC_Step2 Increase Column Temp (e.g., 50-60°C) to Coalesce LC_Step1->LC_Step2 LC_Step3 Use Aprotic Modifier (Acetonitrile > Methanol) LC_Step2->LC_Step3 Valid Single, Sharp Peak Achieved LC_Step3->Valid NMR_Step2 Variable Temp (VT-NMR) Heat to >80°C NMR_Step1->NMR_Step2 NMR_Step2->Valid

Fig 2: Decision tree for troubleshooting analytical anomalies caused by keto-enol tautomerism.

Part 3: Quantitative Data Summaries

Table 1: Tautomeric Ratios of 2-Hydroxyquinazoline under Various Conditions

Data synthesized from semiempirical calculations (AM1/PM3) and spectroscopic studies[1][2][3][7].

Environment / SolventDominant TautomerEstimated Ratio (Lactam : Lactim)Causative Factor
Solid State Lactam (1H-quinazolin-2-one)> 99 : 1Intermolecular hydrogen bonding stabilizes the oxo form.
DMSO / Water Lactam (1H-quinazolin-2-one)~ 95 : 5High dielectric constant stabilizes the polar lactam dipole.
Chloroform (

)
Mixed~ 60 : 40Low polarity reduces stabilization of the oxo form.
Gas Phase (MS source) Lactim (2-hydroxyquinazoline)~ 20 : 80Absence of solvation heavily favors the hydroxy tautomer.
Table 2: Recommended LC-MS Mobile Phase Conditions for Coalescence

To prevent peak splitting, the mobile phase pH must be strictly controlled relative to the pKa (2.44)[4].

StrategyAqueous Phase (A)Organic Phase (B)Column TempExpected Outcome
Acidic Coalescence 0.1% Formic Acid (pH ~2.7)Acetonitrile25°CPOOR: Near pKa. Severe splitting/tailing.
Basic Coalescence 10 mM Ammonium Bicarbonate (pH 9.0)Acetonitrile40°CGOOD: Fully deprotonated. Single sharp peak.
Thermal Coalescence 0.1% TFA (pH ~1.5)Acetonitrile60°CEXCELLENT: Fully protonated, fast exchange. Single peak.

Part 4: Self-Validating Experimental Protocols

Protocol A: LC-MS Method Optimization for Tautomer Coalescence

Objective: Eliminate chromatographic peak splitting by accelerating tautomeric exchange and locking the ionization state.

  • Solvent Preparation: Prepare Mobile Phase A as 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (yielding a pH of ~1.5, well below the 2.44 pKa). Prepare Mobile Phase B as 100% LC-MS grade Acetonitrile. Note: Avoid Methanol, as protic solvents can participate in hydrogen bonding and stabilize intermediate tautomeric states.

  • Column Configuration: Install a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18).

  • Thermal Control: Set the column compartment temperature to 60°C . Causality: Elevated thermal energy increases the kinetic rate of tautomeric interconversion, ensuring it occurs much faster than the mass transfer rate between the stationary and mobile phases, resulting in a single, time-averaged peak.

  • Gradient Execution: Run a standard gradient (e.g., 5% to 95% B over 5 minutes).

  • Validation Check: Inject the sample at 25°C, 40°C, and 60°C. If the split peaks merge into a single, symmetrical peak with increasing temperature, you have successfully validated that the artifact was due to tautomerism, not sample degradation or impurities.

Protocol B: Variable Temperature (VT) NMR Spectroscopy

Objective: Resolve doubled or broadened


H-NMR signals caused by slow tautomeric exchange in DMSO-

[5][6].
  • Sample Preparation: Dissolve 5–10 mg of the 2-hydroxyquinazoline derivative in 0.6 mL of anhydrous DMSO-

    
    . Ensure the sample is fully dissolved and free of paramagnetic impurities.
    
  • Baseline Acquisition: Acquire a standard 1D

    
    H-NMR spectrum at 298 K (25°C). Note the broadening of the pyrimidine/aromatic protons and the duplication of the NH/OH signals.
    
  • VT Heating: Gradually increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, up to 350 K). Allow the sample to equilibrate for 5 minutes at each step before tuning, matching, and shimming.

  • Coalescence Observation: Acquire a spectrum at each temperature step.

  • Validation Check: As the temperature approaches 350 K (77°C), the doubled signals will broaden further, merge (the coalescence point), and finally sharpen into a single set of peaks. If cooling the sample back to 298 K restores the doubled signals, the system is self-validated as a reversible tautomeric equilibrium.

Protocol C: Chemical Derivatization (Tautomer Trapping)

Objective: Permanently lock the molecule into a single structural form for unambiguous structural elucidation or quantitative analysis[8][9].

  • Reaction Setup: Dissolve 1.0 eq of 2-hydroxyquinazoline in anhydrous DMF under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes to form the sodium salt.

  • Alkylation: Add 1.2 eq of Methyl Iodide (MeI) dropwise. Stir at room temperature for 2 hours.

  • Workup: Quench with water, extract with Ethyl Acetate, and dry over

    
    .
    
  • Validation Check: Analyze the crude product via LC-MS. You will observe two distinct, baseline-separated peaks with stable retention times: the N-methylated product (1-methylquinazolin-2-one) and the O-methylated product (2-methoxyquinazoline). Because the tautomeric proton has been replaced by a methyl group, no interconversion can occur, validating the original tautomeric ambiguity.

Part 5: Comprehensive References

  • Katritzky, A. R. (Ed.). Advances in Heterocyclic Chemistry, Vol 91. epdf.pub. 3

  • Product Class 13: Quinazolines. Thieme E-Books & E-Journals. 1

  • Summary of Analytical Chemistry and Residue Data DP# 447758 (Fenazaquin pKa Data). United States Environmental Protection Agency - Regulations.gov. 4

  • Antistaphylococcal Triazole-Based Molecular Hybrids: Design, Synthesis and Activity. PMC. 5

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC. 10

Sources

Troubleshooting

Technical Support Center: Solubility Solutions for Biological Assays

Status: Operational Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Ticket Topic: Troubleshooting Low Solubility & Compound Precipitation in Bioassays

Welcome to the Solubility Solutions Center

As a Senior Application Scientist, I often see promising drug candidates discarded not because they lack potency, but because they failed to remain in solution during the assay. In drug discovery, solubility is not just a property; it is a prerequisite for data integrity.

This guide is designed to move beyond basic advice ("add more DMSO") and into the mechanics of kinetic solubility . We will address how to diagnose precipitation, optimize delivery systems, and differentiate between true biological activity and solubility artifacts.

Module 1: Diagnostics – Is it Toxicity or Precipitation?

User Query: "My cells are dying at high compound concentrations. Is this off-target toxicity or is the compound crashing out and physically damaging the cells?"

Technical Insight: Precipitated crystals can cause physical lysis of cell membranes, mimicking chemical cytotoxicity. This leads to false positives in cell viability assays. Furthermore, in enzymatic assays, aggregates can sequester enzymes (promiscuous inhibition), leading to false inhibition data.

Troubleshooting Protocol: The Light Scattering Check

Before assuming toxicity, validate solubility using a simplified nephelometry approach.

  • Prepare a Mock Plate: Replicate your assay conditions (buffer, temperature, incubation time) without cells or enzymes.

  • Dilute Compound: Perform your standard serial dilution.

  • Measure:

    • Visual: Inspect under a microscope (10x/20x) for crystals or "oily" droplets.

    • Quantitative: Read Absorbance at 650 nm (or similar non-absorbing wavelength). Soluble compounds have an OD ~0. Precipitates scatter light, causing a spike in OD.

Decision Logic:

SolubilityLogic Start High Conc. Cell Death/Inhibition Check Perform Mock Assay (No Cells) Read OD @ 650nm Start->Check Result OD > 0.05 or Visible Crystals? Check->Result TrueSol Likely Chemical Toxicity (True Biological Effect) Result->TrueSol No FalsePos Physical Precipitation (False Positive) Result->FalsePos Yes Action1 Proceed with Mechanism of Action Studies TrueSol->Action1 Action2 Optimize Solubility Protocol (See Module 2) FalsePos->Action2

Figure 1: Decision matrix for distinguishing between true toxicity and solubility artifacts.

Module 2: The "Crash-Out" – Solvent & Dilution Protocols

User Query: "My compound is soluble in 100% DMSO, but precipitates immediately when I add it to the assay buffer. How do I fix this?"

Technical Insight: This is a classic Kinetic Solubility failure. When you pipette 100% DMSO stock directly into an aqueous buffer, the rapid change in dielectric constant creates a "supersaturation shock." The local concentration at the pipette tip momentarily exceeds the solubility limit, forcing the compound to nucleate and precipitate.

Protocol: The Intermediate Dilution Step

Do not jump from 100% organic to 100% aqueous. Use a "stepping stone" dilution.[1][2]

Standard (High Risk) Workflow:

  • 10 mM Stock (100% DMSO)

    
     Pipette directly into Assay Buffer (0% DMSO).
    
  • Result: Localized precipitation.

Optimized (Low Risk) Workflow:

  • Step 1: Dilute 10 mM Stock into pure DMSO to create a 1000x concentration series.

  • Step 2 (The Intermediate): Dilute the 1000x series 1:20 into a compatible intermediate buffer (e.g., water with 10% DMSO or surfactant) to create a 50x working stock.

  • Step 3: Dilute the 50x working stock 1:50 into the final Assay Buffer.

    • Why this works: It reduces the concentration shock and allows the hydration shell to form more gradually [1].

Reference Table: Solvent Tolerance Limits
SolventCell-Based Assay Limit (Ideal)Enzymatic Assay LimitMechanism of Interference
DMSO < 0.1% (0.5% max)< 1.0% (5% max)Cell membrane permeabilization; Enzyme denaturation.
Ethanol < 0.1%< 1.0%Signal transduction interference; Protein precipitation.
Acetonitrile Avoid< 2.0%High toxicity; Incompatible with polystyrene plates.

Critical Note: Always include a "Vehicle Control" (e.g., 0.1% DMSO only) to normalize data. If your vehicle control kills cells, your data is invalid.

Module 3: Assay Environment – Buffer Optimization

User Query: "Can I add BSA or detergents to keep my compound in solution?"

Technical Insight: Yes, but with a caveat. Additives like Bovine Serum Albumin (BSA) or surfactants (Tween-20, Triton X-100, Pluronic F-127) act as "sinks." They bind lipophilic compounds, keeping them in the liquid phase but potentially reducing the free fraction available to bind the target [2].

Optimization Strategy
  • Non-Ionic Surfactants (0.01% Tween-20 or Pluronic F-127):

    • Use Case: Prevents compounds from aggregating or sticking to the plastic walls of the microplate.

    • Risk:[3][4] High concentrations can form micelles that encapsulate the drug, shifting the IC50 to the right (making the drug appear less potent).

  • Carrier Proteins (BSA / HSA):

    • Use Case: Mimics physiological conditions (plasma binding).

    • Risk:[3][4] If your compound is 99% bound to BSA, your apparent potency will drop significantly.

    • Validation: If adding 0.1% BSA shifts your IC50 from 10 nM to 1 µM, you have a high protein-binding compound. This is not necessarily a "failure"—it is valuable ADME data.

Visualizing the "Hook Effect" (Solubility Artifact):

HookEffect cluster_0 Low Concentration cluster_1 Medium Concentration cluster_2 High Concentration Node1 Compound Soluble Active Binding Node2 Max Solubility Reached Max Activity Node1->Node2 Dose Increase Node3 Compound Precipitates Loss of Free Concentration Node2->Node3 Precipitation Event Result Bell-Shaped Curve (False Inhibition Drop) Node3->Result

Figure 2: The "Hook Effect" mechanism where precipitation at high doses causes a paradoxical loss of activity.

Module 4: FAQ – Rapid Fire Support

Q: What is the difference between Kinetic and Thermodynamic solubility?

  • Kinetic Solubility: Measured by diluting a pre-dissolved DMSO stock into buffer. Relevant for HTS and early screening.[5] Usually yields higher solubility values because the compound is in a metastable state [3].

  • Thermodynamic Solubility: Measured by adding buffer to solid powder and mixing until equilibrium (24h+). Relevant for formulation and late-stage development.[5]

Q: Can I use Cyclodextrins in my assay?

  • A: Use with extreme caution. Cyclodextrins (like HP-β-CD) form inclusion complexes. While they solubilize the drug, they may "hide" the pharmacophore from the target receptor, leading to false negatives (loss of potency).

Q: My serial dilution curve is flat. Why?

  • A: If the compound precipitates at the very first dilution step, you might be transferring a suspension rather than a solution. This results in erratic, non-dose-dependent data. Always mix vigorously (vortex) and inspect the tips during transfer.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Banks, P., et al. (2018). Impact of Solubility and Protein Binding on Assay Results. Assay Guidance Manual (NCBI). Link

  • Saal, C., & Petereit, A. C. (2012).[4] Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Link

Sources

Optimization

Technical Support Center: Stability and Cleavage of Ethyl Esters Under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the stability, preservation, and intentional clea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the stability, preservation, and intentional cleavage of ethyl ester groups during basic hydrolysis (saponification).

Rather than merely providing a list of reaction conditions, this guide deconstructs the causality behind ester reactivity, ensuring you understand why a reaction fails or succeeds.

Mechanistic Overview: The Causality of Saponification

The basic hydrolysis of ethyl esters proceeds via the


 mechanism  (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) [3]. Understanding this pathway is critical for troubleshooting.

The reaction is initiated by the hydroxide ion (


) acting as a nucleophile, which attacks the electrophilic carbonyl carbon to form a negatively charged tetrahedral intermediate. The collapse of this intermediate expels the ethoxide leaving group (

). The causality of the reaction's high yield lies in its final step: a rapid, irreversible proton transfer from the newly formed carboxylic acid to the strongly basic ethoxide ion, driving the equilibrium entirely to the right [3, 4].

Mechanism A Ethyl Ester + OH⁻ B Tetrahedral Intermediate A->B Nucleophilic Attack (Slow) C Carboxylic Acid + EtO⁻ B->C Leaving Group Departure D Carboxylate Anion + EtOH C->D Proton Transfer (Irreversible)

Mechanism of base-catalyzed hydrolysis (BAc2) of ethyl esters.

Frequently Asked Questions (FAQs)

Q1: Why is my ethyl ester hydrolyzing when I deprotect another group with base, and how can I prevent it? Causality: Ethyl esters are highly susceptible to nucleophilic attack. If your molecule lacks significant steric bulk around the


-carbon, the carbonyl carbon remains highly exposed to any nucleophilic base (like hydroxide or methoxide) present in the mixture.
Solution:  To prevent unwanted hydrolysis, eliminate water from your system (use strictly anhydrous solvents) and switch to non-nucleophilic bases (e.g., DBU, DIPEA) or weaker inorganic bases (e.g., 

). Lowering the reaction temperature to 0 °C exponentially decreases the rate of the bimolecular nucleophilic attack, preserving the ester [1].

Q2: I want to hydrolyze my ethyl ester, but it is completely unreactive under standard conditions. What is wrong? Causality: Steric hindrance is the primary barrier to


 hydrolysis. If the ethyl ester is attached to a heavily branched carbon (e.g., a pivalate derivative) or an ortho-substituted aromatic ring, the bulky groups physically block the trajectory of the incoming hydroxide ion (the Bürgi-Dunitz angle), preventing the formation of the tetrahedral intermediate [1, 6].
Solution:  You must force the reaction thermodynamically. Switch from LiOH to a more aggressive base like NaOH or KOH, and increase the temperature to reflux. Alternatively, use a co-solvent with a higher boiling point, such as 1,4-dioxane.

Q3: Why is the THF/MeOH/H₂O solvent system considered the "gold standard" for LiOH hydrolysis? Causality: Saponification is fundamentally a biphasic problem. The inorganic base (LiOH) is water-soluble, while the organic ethyl ester is hydrophobic. The THF/MeOH/H₂O mixture (typically 3:1:1) acts as a universal homogenizer. THF dissolves the organic substrate, water dissolves the LiOH, and methanol acts as a phase-transfer bridge that prevents the mixture from separating into two layers [2, 5]. Furthermore, the lithium cation (


) acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity, which accelerates the hydroxide attack [2].

Quantitative Data: Steric and Electronic Effects

The rate of ethyl ester hydrolysis is highly dependent on the steric bulk of the adjacent R-group. The table below summarizes the relative hydrolysis rates based on Taft steric parameters and empirical kinetic studies [1, 6].

R-Group (Substituent)Structure TypeRelative Hydrolysis RateCausality / Mechanistic Observation
Methyl (

)
Unhindered1.00 (Reference)Rapid formation of the tetrahedral intermediate.
Ethyl (

)
Primary

-carbon
~0.47Mild steric shielding and slight electron-donating effect (+I) slow the rate [1].
Isopropyl (

)
Secondary

-carbon
~0.10Significant steric bulk impedes the nucleophilic trajectory of the hydroxide ion.
tert-Butyl (

)
Tertiary

-carbon
~0.01Extreme steric hindrance; requires harsh thermodynamic conditions (reflux, strong base) [6].

Troubleshooting Workflows & Validated Protocols

Troubleshooting Start Goal: Hydrolyze Ethyl Ester? Yes Yes (Cleavage) Start->Yes No No (Preservation) Start->No Standard Use LiOH in THF/MeOH/H2O Yes->Standard Mild Use mild bases (e.g., K2CO3, amines) No->Mild Steric Sterically Hindered? Standard->Steric Heat Increase Temp or Use NaOH/KOH Steric->Heat Yes Temp Keep Temp < 0°C Anhydrous Conditions Mild->Temp

Decision tree for managing ethyl ester stability under basic conditions.

Protocol A: Standard LiOH Saponification of Ethyl Esters (Cleavage)

Self-Validating System: The reaction progress is monitored by TLC. The highly polar product (carboxylic acid) will remain at the baseline in non-polar solvent systems, validating successful cleavage. The acidification step (Step 7) validates product recovery by ensuring the carboxylate is protonated and partitions into the organic layer.

  • Solvent Preparation: Dissolve the ethyl ester (1.0 eq, e.g., 1.0 mmol) in a homogenizing solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 5 mL total volume) at room temperature [5].

  • Base Addition: Add Lithium Hydroxide monohydrate (

    
    , 3.0 eq) in one portion.
    
  • Reaction Execution: Stir the mixture vigorously at 25 °C for 2-4 hours. Troubleshooting: If the ester is sterically hindered (e.g., secondary

    
    -carbon), heat the mixture to 50 °C.
    
  • Monitoring: Monitor by TLC or LC-MS until the starting material is completely consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH.

  • Aqueous Wash: Dilute the aqueous residue with water (5 mL) and wash with Ethyl Acetate (5 mL). Discard the organic layer to remove non-acidic impurities.

  • Acidification (Critical Step): Acidify the aqueous layer with 1M HCl to pH ~2. Causality: This protonates the water-soluble carboxylate anion, converting it into a lipophilic carboxylic acid.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous

    
    , and concentrate to yield the pure carboxylic acid.
    
Protocol B: Chemoselective Deprotection (Preserving the Ethyl Ester)

Self-Validating System: By strictly maintaining anhydrous conditions, the formation of nucleophilic hydroxide ions is mathematically impossible, effectively shutting down the


 saponification pathway.
  • Preparation: Dissolve the substrate containing both the ethyl ester and the target base-labile protecting group (e.g., Fmoc) in strictly anhydrous Dichloromethane (DCM) to a 0.1 M concentration.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base, such as DBU (1.5 eq) or Piperidine (20% v/v for Fmoc cleavage), dropwise.

  • Reaction Execution: Stir at 0 °C for 30 minutes, monitoring by TLC. Causality: The low temperature and lack of water strictly prevent ester hydrolysis while allowing the deprotection to proceed.

  • Quenching: Quench the reaction with saturated aqueous

    
     to neutralize the base before the mixture is allowed to warm to room temperature.
    
  • Workup: Extract the mixture with DCM, dry over

    
    , and concentrate under reduced pressure.
    

References

  • Kinetic studies in ester hydrolysis.Indian Academy of Sciences.
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.ResearchGate.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.Chemistry Steps.
  • Hydrolysis of Esters.Chemguide.
  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH).PubMed Central (PMC).
  • Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters.RSC Publishing.
Troubleshooting

Minimizing side products in diethyl oxalate condensation reactions

Doc ID: DOC-OX-001 | Status: Active | Last Updated: 2026-03-07 Core Directive: The Thermodynamic Trap Welcome to the Reaction Optimization Support Center. If you are running a Claisen-type condensation with diethyl oxala...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: DOC-OX-001 | Status: Active | Last Updated: 2026-03-07

Core Directive: The Thermodynamic Trap

Welcome to the Reaction Optimization Support Center. If you are running a Claisen-type condensation with diethyl oxalate (e.g., to synthesize


-keto esters or 1,3-dicarbonyls), your success relies on one non-negotiable principle: The reaction is driven by the deprotonation of the product. 

Unlike simple additions, the condensation step is an equilibrium with an unfavorable constant (


). The reaction only proceeds to completion because the product (a 1,3-dicarbonyl) is far more acidic (

) than the starting ketone/ester (

). The base consumes the product to form a stable enolate salt, effectively "trapping" the result (Le Chatelier’s principle).

The Golden Rule: You must use


 1.0 equivalents  of base. Using catalytic base will result in near-zero yield.

Troubleshooting: Minimizing Side Products

The following guide addresses the three most common impurity profiles reported by researchers.

Issue A: "I see significant self-condensation of my starting ketone."

Diagnosis: The concentration of your enolizable ketone was too high relative to the diethyl oxalate. Mechanism: Once your ketone forms an enolate, it has two choices:[1]

  • Attack Diethyl Oxalate (Desired: fast, irreversible after deprotonation).

  • Attack another Ketone molecule (Side Product: Aldol/Claisen self-condensation).

Corrective Protocol: The "Inverse Addition" Technique Do not add the base to the ketone. Instead, maintain a high concentration of the electrophile (oxalate) relative to the nucleophile (enolate).

ParameterStandard Protocol (High Risk)Inverse Addition (Recommended)
Vessel Charge Ketone + Diethyl OxalateBase + Diethyl Oxalate
Addition Add Base slowlyAdd Ketone slowly
Result Localized high [Enolate]

Self-Condensation
Enolate immediately meets excess Oxalate
Issue B: "My product is a mixture of ethyl and methyl esters."

Diagnosis: Transesterification due to base mismatch. Cause: You likely used Sodium Methoxide (NaOMe) with Diethyl Oxalate. Mechanism: Alkoxides are nucleophiles. Methoxide attacks the ethyl ester of the oxalate, swapping the groups before the condensation occurs. Fix: Always match the base cation/alkoxide to the ester alkyl group.

  • Use: Sodium Ethoxide (NaOEt) in Ethanol.[2][3]

  • Alternative: If you must use a non-nucleophilic base (e.g., NaH, LDA), use an inert solvent like THF or Toluene.

Issue C: "Yield is low, and I recovered starting material."

Diagnosis: Moisture contamination (Saponification) or "The Gel Lock." Cause 1 (Water): Diethyl oxalate hydrolyzes rapidly. The resulting oxalic acid neutralizes your base, killing the reaction. Cause 2 (Viscosity): The product (sodium enolate salt) often precipitates as a thick yellow solid/paste, stopping the stir bar. If mixing stops, the reaction stops. Fix:

  • Strict Anhydrous Conditions: Freshly distilled solvents or molecular sieves.

  • Mechanical Stirring: Overhead stirrers are superior to magnetic bars for scales >10g.

Visualizing the Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.

OxalateCondensation Start Starting Ketone (Enolizable) Enolate Enolate Intermediate Start->Enolate + Base Base Base (NaOEt) Desired Product Salt (Precipitates) Enolate->Desired Path A: High [Oxalate] (Inverse Addition) SelfCon Side Product: Dypnone/Self-Condensation Enolate->SelfCon Path B: High [Ketone] (Standard Addition) Oxalate Diethyl Oxalate (Electrophile) Hydrolysis Side Product: Oxalic Acid + Ethanol Oxalate->Hydrolysis + Water Water Moisture (Contaminant) Hydrolysis->Base Neutralizes Base

Caption: Figure 1. Kinetic competition in Claisen condensation. Path A (Green) is favored by Inverse Addition. Path B (Red) dominates if ketone concentration is high.

Validated Experimental Protocol

Target: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (from Acetophenone). Scale: 50 mmol.

Step-by-Step Methodology
  • System Prep: Flame-dry a 250 mL 3-neck flask. Equip with an addition funnel, nitrogen inlet, and overhead stirrer .

  • Base Preparation: Charge flask with anhydrous Ethanol (40 mL). Add Sodium Ethoxide (3.74 g, 55 mmol, 1.1 eq) or freshly cut Sodium metal (1.27 g) to generate in situ. Stir until dissolved.

  • Electrophile Loading: Add Diethyl Oxalate (8.03 g, 55 mmol, 1.1 eq) to the base solution. Cool to 0–5°C (Ice bath).

    • Note: The solution may turn slight yellow; this is normal.

  • Inverse Addition (Critical): Mix Acetophenone (6.00 g, 50 mmol, 1.0 eq) with 10 mL anhydrous Ethanol in the addition funnel. Dropwise add this solution to the cold Oxalate/Base mixture over 30–45 minutes.

    • Observation: A yellow precipitate (the sodium salt) should begin to form.

  • Reaction Phase: Remove ice bath. Allow to warm to room temperature. Stir for 4–6 hours.

    • QC Check: If the mixture becomes a solid cake, add 10-20 mL additional dry Ethanol to maintain slurry mobility.

  • Workup (Acidification):

    • Pour the reaction slurry into a mixture of Ice (100 g) and 1N HCl (60 mL).

    • Why? You must protonate the enolate salt to liberate the organic product.[1]

    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over

      
      .
      

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) instead of Ethoxide? A: Yes, and it is often cleaner for difficult substrates.

  • Protocol: Use anhydrous THF or Toluene.

  • Warning: NaH produces Hydrogen gas (

    
    ). Ensure proper venting. The "Inverse Addition" rule still applies: Add the ketone to the NaH/Oxalate slurry.
    

Q: Why did my reaction turn dark brown/black? A: This usually indicates polymerization or excessive heating.

  • Troubleshoot: Claisen condensations with oxalate are exothermic. Ensure the initial addition is done at 0°C. If the color is black tar, your solvent might have contained water, causing hydrolysis followed by complex decomposition.

Q: I used Diethyl Oxalate but my NMR shows a methyl ester. Why? A: You likely quenched with Methanol or used Sodium Methoxide.

  • Fix: Avoid Methanol entirely. Use Ethanol for quenching or recrystallization. If you need a methyl ester, start with Dimethyl Oxalate and Sodium Methoxide.

References

  • Mechanism & Stoichiometry: Hauser, C. R.; Hudson, B. E. "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions1942 , 1, 266.

  • Protocol Validation (Inverse Addition): Marvel, C. S.; Dreger, E. E. "Ethyl Acetopyruvate."[4] Organic Syntheses1926 , 6, 40; Coll. Vol. 1, 238.[3]

  • Transesterification Risks: Otera, J. "Transesterification." Chemical Reviews1993 , 93, 1449.

  • General Practical Guide: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 1028-1030.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 2-Hydroxyquinazoline-4-carboxylate: A Comparative Spectroscopic Analysis

Introduction: The Analytical Imperative for Novel Heterocycles In the landscape of drug development and materials science, quinazoline derivatives represent a class of heterocyclic compounds with immense therapeutic pote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of drug development and materials science, quinazoline derivatives represent a class of heterocyclic compounds with immense therapeutic potential. Their scaffold is a cornerstone in the design of molecules with diverse pharmacological activities, from anticancer to antimicrobial agents[1]. Ethyl 2-hydroxyquinazoline-4-carboxylate is one such molecule of significant interest. However, its precise structural characterization is not trivial and is fundamental to understanding its reactivity, bioavailability, and mechanism of action.

A critical aspect of this molecule's identity is its existence in a tautomeric equilibrium. While the "2-hydroxy" (enol-lactim) form is suggested by its name, overwhelming evidence for analogous 2-hydroxyquinolines and related heterocycles indicates that the equilibrium strongly favors the 2-oxo-1,2-dihydroquinazolin-4(3H)-one (keto-lactam) tautomer. This keto form possesses greater thermodynamic stability due to the robust amide functional group[2]. This guide, therefore, proceeds with the analysis of this more stable keto tautomer, which we will refer to as Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.

This document provides an in-depth guide to the structural analysis of this compound, centered on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will construct a detailed, predicted ¹H NMR spectrum and compare its analytical power with complementary techniques, including ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This multi-faceted approach ensures the unambiguous structural confirmation required for rigorous scientific research.

Part 1: The Cornerstone of Analysis: ¹H NMR Spectroscopy

¹H NMR spectroscopy is the preeminent tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, ¹H NMR allows us to "see" the distinct protons on the aromatic ring, the amide, and the ethyl ester chain.

Predicted ¹H NMR Spectrum and Interpretation

Based on extensive data from closely related quinazolinone structures[3][4][5], we can predict the ¹H NMR spectrum with high confidence. The analysis assumes the spectrum is recorded in a solvent like DMSO-d₆, which is excellent for solubilizing such compounds and observing exchangeable protons like N-H.

  • Amide Proton (N-H): The proton on the nitrogen atom (N3) is expected to appear as a broad singlet significantly downfield, typically in the range of δ 11.0-12.0 ppm . This substantial deshielding is characteristic of amide protons involved in hydrogen bonding and located within a heterocyclic ring system. For instance, the N-H proton in similar quinazolinone derivatives has been observed in this region[4].

  • Aromatic Protons (H5, H6, H7, H8): The four protons on the fused benzene ring will appear in the aromatic region, generally between δ 7.0-8.5 ppm . Their specific shifts and coupling patterns are dictated by their position relative to the electron-withdrawing carbonyl group and the amide nitrogen.

    • H5: This proton is adjacent to the C4 carbonyl group. The magnetic anisotropy of the C=O bond will cause significant deshielding, making H5 the most downfield of the aromatic signals, likely appearing as a doublet of doublets around δ 8.1-8.3 ppm .

    • H7: This proton will likely be a triplet of doublets, appearing around δ 7.8-8.0 ppm .

    • H6 & H8: These protons are expected in the more shielded region of the aromatic spectrum, likely between δ 7.3-7.6 ppm .

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to two characteristic signals.

    • Methylene (-CH₂-): A quartet around δ 4.3-4.5 ppm , resulting from coupling with the three adjacent methyl protons.

    • Methyl (-CH₃): A triplet around δ 1.3-1.5 ppm , resulting from coupling with the two adjacent methylene protons. The typical coupling constant for an ethyl group is approximately J = 7.1 Hz.

Diagram: Structure and Proton Assignments

Caption: Predicted proton environments in Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.

Part 2: A Multi-Technique Strategy for Unambiguous Confirmation

While ¹H NMR is powerful, relying on a single analytical technique is insufficient for the rigorous standards of drug development. A synergistic approach using multiple spectroscopic methods provides a self-validating system, ensuring the highest level of confidence in the compound's identity and purity.

Alternative 1: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For our target compound, we expect 11 distinct carbon signals , as there are no elements of symmetry in the molecule.

  • Carbonyl Carbons: Two signals will appear far downfield. The amide carbonyl (C4) is expected around δ 160-165 ppm , while the ester carbonyl (C=O of the carboxylate) will be slightly more deshielded, around δ 165-170 ppm [3].

  • Aromatic & Vinylic Carbons: The eight carbons of the quinazolinone ring system will resonate between δ 115-150 ppm .

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will appear around δ 60-65 ppm , and the terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 14-16 ppm .

Alternative 2: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, confirming its elemental composition.

  • Molecular Ion: Using high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass of C₁₁H₁₁N₂O₃ (Calculated: 219.0764). The molecular ion peak [M]⁺ would be at m/z 218.0691[6].

  • Key Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl carboxylate moiety.

Alternative 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation.

  • N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ , characteristic of the N-H bond in the amide.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

  • C=O Stretches: This is a key diagnostic region. Two distinct and strong carbonyl absorption bands are predicted. The amide C=O (lactam) stretch typically appears around 1660-1680 cm⁻¹ , while the ester C=O stretch is found at a higher frequency, around 1720-1740 cm⁻¹ [3].

  • C-O Stretch: A strong band corresponding to the C-O stretch of the ester group will be present in the 1100-1300 cm⁻¹ region.

Part 3: Integrated Analytical Workflow and Data Summary

A logical workflow is essential for efficient and comprehensive analysis. The following diagram illustrates the proposed workflow, starting from sample preparation to final data integration.

Diagram: Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Integration Prep Dissolve sample in appropriate solvent (e.g., DMSO-d6 for NMR, MeOH for MS) NMR_H ¹H NMR Acquisition Prep->NMR_H NMR_C ¹³C NMR Acquisition Prep->NMR_C MS HRMS (ESI-TOF) Acquisition Prep->MS FTIR FTIR (ATR) Acquisition Prep->FTIR Interpret_H Assign ¹H signals: Chemical Shift, Multiplicity, Integration NMR_H->Interpret_H Interpret_C Assign ¹³C signals NMR_C->Interpret_C Interpret_MS Determine Exact Mass & Fragmentation MS->Interpret_MS Interpret_FTIR Identify Functional Group Frequencies FTIR->Interpret_FTIR Integrate Combine all data for Unambiguous Structure Confirmation Interpret_H->Integrate Interpret_C->Integrate Interpret_MS->Integrate Interpret_FTIR->Integrate

Sources

Comparative

Characteristic IR Absorption Bands for Quinazoline-4-Esters: A Technical Comparison Guide

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Content Type: Technical Comparison & Experimental Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The "Carbonyl Shift" as a Determinant[1]

In drug discovery, particularly for EGFR inhibitors and antimalarial scaffolds, the quinazoline core is ubiquitous. A critical synthetic junction often involves the quinazoline-4-carboxylate (quinazoline-4-ester).

The primary analytical challenge lies in distinguishing the desired 4-ester from its thermodynamically stable hydrolysis product or precursor, the quinazolin-4(3H)-one . While NMR is definitive, it is slow for real-time process monitoring. Infrared (IR) spectroscopy offers an immediate, self-validating method to confirm the oxidation state and substitution pattern at the C4 position.

The Core Distinction: The shift of the carbonyl (C=O) band from the amide-like region (~1680 cm⁻¹ ) in quinazolinones to the high-frequency ester region (>1730 cm⁻¹ ) is the diagnostic "heartbeat" of this analysis.

Technical Deep Dive: The Quinazoline-4-Ester Fingerprint

The infrared spectrum of a quinazoline-4-ester is dominated by the interplay between the electron-deficient pyrimidine ring and the pendant ester group.

A. The Diagnostic Region (1800 – 1650 cm⁻¹)

This is the most critical region for validation.

  • Ester C=O[1] Stretch (1735 – 1750 cm⁻¹): Unlike simple aromatic esters (typically ~1720 cm⁻¹), the quinazoline-4-ester carbonyl is shifted to higher wavenumbers (hypsochromic shift).

    • Mechanistic Insight: The quinazoline ring is highly electron-withdrawing (especially at C4). This inductive effect pulls electron density away from the ester carbonyl carbon, shortening the C=O bond and increasing its force constant.

    • Target Range: Look for a sharp, intense band centered at 1740 ± 5 cm⁻¹ .

  • Absence of Amide Bands: Crucially, the spectrum must lack the broad, intense band at 1670–1690 cm⁻¹ characteristic of the amide I vibration found in quinazolin-4-ones.

B. The Fingerprint Region (1300 – 1000 cm⁻¹)[2]
  • C–O–C Asymmetric Stretch (1200 – 1300 cm⁻¹): Esters display two coupled asymmetric C–O stretches. In quinazoline-4-esters, the "acyl" C–O stretch often appears as a strong, broad doublet or complex band due to coupling with the ring vibrations.

C. The Quinazoline Skeleton (1650 – 1450 cm⁻¹)

These bands confirm the integrity of the bicyclic core.

  • ν(C=N) and ν(C=C) Ring Stretching: Three characteristic bands typically appear at:

    • ~1620 cm⁻¹ (Strong)

    • ~1570 cm⁻¹ (Medium)

    • ~1480 cm⁻¹ (Strong)

Comparative Analysis: Ester vs. Alternatives

The following table contrasts the quinazoline-4-ester against its most common "impostors" in the synthetic pathway.

Table 1: Spectral Differentiation Matrix
Functional GroupQuinazoline-4-Ester (Target)Quinazolin-4(3H)-one (Common Byproduct)Quinazoline-4-Carboxylic Acid (Hydrolysis Product)
C=O Stretch 1735 – 1750 cm⁻¹ (Sharp, Strong)1675 – 1690 cm⁻¹ (Very Strong, Amide I)1700 – 1725 cm⁻¹ (Broad, often split)
O-H / N-H Absent (Clean baseline >3000 cm⁻¹)3100 – 3400 cm⁻¹ (Broad N-H stretch)2500 – 3300 cm⁻¹ (Very broad, "H-bond mess")
C-O Stretch 1200 – 1300 cm⁻¹ (Strong)Absent1210 – 1320 cm⁻¹ (Medium)
Key Insight High-frequency carbonyl confirms esterification.[2]Lower frequency C=O indicates tautomerization to lactam.Broad OH "mountain" obscures CH stretches.

Visual Logic: Identification Workflow

The following diagram illustrates the logical decision tree for identifying the product during synthesis.

IR_Identification_Logic Start Crude Product IR Spectrum CheckOH Check 3500-2500 cm⁻¹ region Start->CheckOH BroadOH Broad Absorption? CheckOH->BroadOH CheckCO Check Carbonyl (C=O) Position BroadOH->CheckCO No (Clean Baseline) ResultAcid Quinazoline-4-Carboxylic Acid (Hydrolysis) BroadOH->ResultAcid Yes (O-H) ResultOne Quinazolin-4(3H)-one (Cyclization/Tautomer) CheckCO->ResultOne < 1700 cm⁻¹ (Amide/Lactam) ResultEster Quinazoline-4-Ester (Target Confirmed) CheckCO->ResultEster > 1730 cm⁻¹ (Ester)

Figure 1: Decision logic for spectral verification of quinazoline derivatives.

Experimental Protocol: Synthesis Monitoring

Context: Converting Quinazoline-4-carboxylic acid to Ethyl Quinazoline-4-carboxylate. Challenge: The acid chloride intermediate is moisture-sensitive; the final ester is prone to hydrolysis back to the acid or the quinazolinone if workup is too basic.

Materials
  • FT-IR Spectrometer: ATR accessory (Diamond or ZnSe crystal) recommended for speed.

  • Solvent: Dichloromethane (DCM) for extraction.

  • Desiccant: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Baseline Acquisition:

    • Record the IR spectrum of the starting material (Quinazoline-4-carboxylic acid). Note the broad O-H stretch (2500-3300 cm⁻¹) and the C=O band at ~1710 cm⁻¹.

  • Reaction Monitoring (In-Process Control):

    • Aliquoting: Take a 50 µL aliquot of the reaction mixture.

    • Mini-Workup: Quench into 200 µL dry DCM. Evaporate solvent rapidly under nitrogen flow.

    • Analysis: Place residue on ATR crystal.

    • Success Criteria: Disappearance of the broad O-H band. Shift of C=O from 1710 to ~1780 cm⁻¹ (Acid Chloride intermediate) or 1740 cm⁻¹ (Final Ester).

  • Final Product Verification:

    • Isolate the solid product.

    • Critical Step: Dry the sample thoroughly in a vacuum desiccator. Residual water or alcohol will create false O-H signals, mimicking the acid impurity.

    • Run IR: Confirm the singlet C=O peak at 1735–1750 cm⁻¹ .

Synthesis Pathway Visualization[3]

Synthesis_Pathway Acid Quinazoline-4-COOH (Broad OH, C=O ~1710) Chloride Acid Chloride Intermediate (No OH, C=O ~1780) Acid->Chloride SOCl₂ / Reflux Ester Quinazoline-4-COOR (No OH, C=O ~1740) Chloride->Ester ROH / Base

Figure 2: Spectral shifts expected during the transformation from acid to ester.

References

  • Vertex AI Search. (2025). Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H) one Derivatives. Retrieved from

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from

  • Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines.[3][4][5][6][7][8][9][10][11] XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society.[3] Retrieved from

  • PubChem. (2025). Quinazoline-4-carboxylic acid | C9H6N2O2.[4] Retrieved from

Sources

Validation

Mass Spectrometry Fragmentation Guide: Ethyl 2-hydroxyquinazoline-4-carboxylate (CAS 1141669-83-1)

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern for Ethyl 2-hydroxyquinazoline-4-carboxylate (CAS 1141669-83-1). This document is structured for researchers requ...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern for Ethyl 2-hydroxyquinazoline-4-carboxylate (CAS 1141669-83-1).

This document is structured for researchers requiring high-confidence identification of this compound, particularly when distinguishing it from structural analogs, synthetic impurities (such as the hydrolyzed acid), or metabolic derivatives in drug development workflows.

Executive Summary & Chemical Identity

Ethyl 2-hydroxyquinazoline-4-carboxylate is a functionalized quinazoline derivative often utilized as a pharmacophore building block in the synthesis of kinase inhibitors and antibacterial agents. In solution, it exists in tautomeric equilibrium with Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate .

Accurate mass spectrometry (MS) analysis requires distinguishing this ethyl ester from its metabolic or hydrolytic product (the free carboxylic acid) and its methyl ester analogs.

PropertySpecification
CAS Number 1141669-83-1
Chemical Name Ethyl 2-hydroxyquinazoline-4-carboxylate
Formula C₁₁H₁₀N₂O₃
Monoisotopic Mass 218.0691 Da
Molecular Weight 218.21 g/mol
Key Tautomer 2-oxo-1,2-dihydroquinazoline (Amide form dominant in polar solvents)

Mass Spectrometry Profile

Ionization Characteristics
  • Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Adduct Formation: The compound readily protonates at the N1 or N3 position of the quinazoline ring.

  • Observed Precursor Ion: [M+H]⁺ = m/z 219.1

  • Sodium Adduct: [M+Na]⁺ = m/z 241.1 (Common in unbuffered mobile phases).

Fragmentation Fingerprint (MS/MS)

The fragmentation of CAS 1141669-83-1 follows a distinct pathway governed by the stability of the quinazoline core and the lability of the ethyl ester group.

Primary Transition: Ester Cleavage

The most abundant product ions arise from the loss of the ethyl group.

  • McLafferty-type Rearrangement: Loss of neutral ethylene (C₂H₄, 28 Da).

    • Transition: 219.1

      
      191.1 
      
    • Mechanism: Transfer of a

      
      -hydrogen from the ethyl group to the carbonyl oxygen, releasing ethylene. This yields the protonated carboxylic acid form.
      
  • Direct Ester Loss: Loss of neutral ethanol (C₂H₅OH, 46 Da).

    • Transition: 219.1

      
      173.1 
      
    • Mechanism: Formation of the acylium ion [R-C=O]⁺.

Secondary Transition: Core Degradation

Further fragmentation of the 191.1 (acid) or 173.1 (acyl) intermediates involves the quinazoline ring.

  • Decarboxylation: Loss of CO₂ (44 Da) from the m/z 191.1 fragment.

    • Transition: 191.1

      
      147.1  (2-hydroxyquinazoline cation).
      
  • Ring Opening/CO Loss: Loss of Carbon Monoxide (CO, 28 Da) from the lactam ring (position 2).

    • Transition: 147.1

      
      119.1 
      
Validated Transitions Table
Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Structural Assignment
219.1 191.1 -28 (C₂H₄)15 - 20[Quantifier] Acid formation (Ethylene loss)
219.1 173.1 -46 (EtOH)20 - 25Acylium cation
219.1 147.1 -72 (Combined)30 - 35[Qualifier] Decarboxylated core
191.1 119.1 -28 (CO)40+Ring contraction/opening

Comparative Analysis: CAS 1141669-83-1 vs. Alternatives

In synthesis and metabolic studies, this compound must be differentiated from its Methyl Ester Analog (often used interchangeably in early synthesis) and its Hydrolysis Product (a common impurity).

Comparison Matrix
FeatureEthyl Ester (Target) Methyl Ester (Analog) Carboxylic Acid (Impurity)
Structure Ethyl 2-hydroxyquinazoline-4-carboxylateMethyl 2-hydroxyquinazoline-4-carboxylate2-hydroxyquinazoline-4-carboxylic acid
Precursor [M+H]⁺ 219.1 205.1 191.1
Primary Fragment 191.1 (Loss of 28)191.1 (Loss of 14, CH₂)147.1 (Loss of 44, CO₂)
Retention Time Late Eluting (Hydrophobic)IntermediateEarly Eluting (Polar)
Differentiation Unique Precursor (219)Unique Precursor (205)Common fragment (191) appears as parent
Critical Analytical Insight
  • Interference Warning: The Methyl Ester (m/z 205) fragmenting to m/z 191 can mimic the Ethyl Ester (m/z 219) fragmenting to m/z 191 if chromatographic separation is poor and source fragmentation ("in-source decay") occurs.

  • Resolution Strategy: Ensure chromatographic resolution between the Ethyl Ester and the Free Acid. The Free Acid (m/z 191) will not show the 219

    
     191 transition.
    

Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic fragmentation pathway for CAS 1141669-83-1, distinguishing it from its analogs.

FragmentationPathway M_Protonated Precursor [M+H]+ m/z 219.1 (Ethyl Ester) Frag_Acid Fragment: Carboxylic Acid m/z 191.1 M_Protonated->Frag_Acid Loss of C2H4 (-28 Da) McLafferty Rearrangement Frag_Acyl Fragment: Acylium Ion m/z 173.1 M_Protonated->Frag_Acyl Loss of EtOH (-46 Da) Frag_Core Fragment: 2-Hydroxyquinazoline m/z 147.1 Frag_Acid->Frag_Core Loss of CO2 (-44 Da) Frag_RingOpen Fragment: Ring Opened m/z 119.1 Frag_Core->Frag_RingOpen Loss of CO (-28 Da) Analog_Methyl Analog: Methyl Ester Precursor m/z 205.1 Analog_Methyl->Frag_Acid Loss of CH2 (-14 Da) Impurity_Acid Impurity: Free Acid Precursor m/z 191.1 Impurity_Acid->Frag_Core Loss of CO2 (-44 Da)

Caption: Mechanistic fragmentation pathway of Ethyl 2-hydroxyquinazoline-4-carboxylate (m/z 219) compared to methyl ester and acid analogs.

Experimental Protocol (LC-MS/MS)

To replicate these results or validate the purity of CAS 1141669-83-1, use the following protocol.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic)

    • 1-6 min: 5%

      
       95% B (Linear Gradient)
      
    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive.

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • MRM Transitions (Quantification):

    • Target: 219.1

      
       191.1  (CE: 18 eV)
      
    • Qualifier: 219.1

      
       147.1  (CE: 32 eV)
      

References

  • Chemical Identity: Ethyl 2-hydroxyquinazoline-4-carboxylate (CAS 1141669-83-1). BLD Pharm / ChemSrc. Link

  • Quinazoline Fragmentation Patterns: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Chemical Papers. Link

  • Isomer Comparison: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate Mass Spectrum. Royal Society of Chemistry (RSC). Link

Comparative

HPLC method development for Ethyl 2-hydroxyquinazoline-4-carboxylate purity

HPLC Method Development for Ethyl 2-hydroxyquinazoline-4-carboxylate: A Comparative Guide to Purity Analysis Executive Summary & The Analytical Challenge For researchers and drug development professionals, establishing a...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Ethyl 2-hydroxyquinazoline-4-carboxylate: A Comparative Guide to Purity Analysis

Executive Summary & The Analytical Challenge

For researchers and drug development professionals, establishing a robust purity profile for heterocyclic building blocks is a critical regulatory requirement. Ethyl 2-hydroxyquinazoline-4-carboxylate presents a unique set of chromatographic challenges due to its structural features: a basic quinazoline nitrogen, a hydroxyl group capable of lactam-lactim tautomerism, and an ester linkage susceptible to hydrolysis.

Standard generic HPLC methods often fail when applied to this compound, resulting in peak tailing, baseline drift, and co-elution of degradation products[1]. As a Senior Application Scientist, I approach this molecule not just as a separation problem, but as a dynamic chemical system. To achieve a reliable, stability-indicating method, we must control the molecule's chemical state during the chromatographic run. This guide objectively compares different column chemistries and mobile phase conditions, providing a self-validating protocol for accurate purity quantification[2].

Mechanistic Evaluation of Chromatographic Parameters

The Tautomerism and Hydrolysis Dilemma

The 2-hydroxyquinazoline core exists in an equilibrium between its lactim (hydroxy) and lactam (oxo) forms[3]. If the rate of interconversion between these tautomers is similar to the chromatographic time scale, it manifests as severe peak broadening or even peak splitting. Furthermore, the ethyl ester at the 4-position is prone to hydrolysis—especially in aqueous mobile phases or mismatched sample diluents—yielding 2-hydroxyquinazoline-4-carboxylic acid[4][5].

G A Lactim Tautomer (-OH form) B Lactam Tautomer (-C=O form) A->B pH-Dependent Tautomerism C Carboxylic Acid (Hydrolysis Impurity) A->C Ester Hydrolysis B->C Ester Hydrolysis

Fig 1. Tautomeric equilibrium and ester hydrolysis pathways of the quinazoline API.

Column Chemistry: Overcoming Secondary Interactions

Quinazoline derivatives contain basic nitrogen atoms that strongly interact with residual, unendcapped silanols on traditional silica-based columns, causing asymmetric peak tailing[1][6]. We compared three column chemistries:

  • Standard C18 (e.g., Agilent Zorbax Eclipse Plus): Relies purely on hydrophobic interactions. Prone to tailing with basic heterocycles.

  • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl): Offers

    
     interactions with the quinazoline aromatic ring, providing alternative selectivity for structurally similar impurities.
    
  • Polar-Embedded C18 (e.g., Waters SymmetryShield RP18): Contains a polar functional group embedded in the alkyl chain near the silica surface. This creates a "shielding" effect that repels basic nitrogens from residual silanols, drastically improving peak shape.

Mobile Phase pH: Locking the Chemical State

To suppress tautomerization and prevent the ionization of the carboxylic acid degradant, the mobile phase pH must be strictly controlled.

  • Neutral pH (~6.8, Ammonium Acetate): Fails to suppress the ionization of the acid impurity, leading to poor retention and co-elution with the void volume. It also exacerbates tautomeric peak broadening.

  • Acidic pH (~2.0, 0.1% Trifluoroacetic Acid - TFA): TFA acts as an ion-pairing agent and a strong acidifier. It fully protonates the carboxylic acid impurity (increasing its retention) and locks the quinazoline core into a single protonation state, sharpening the peak[7][8].

Comparative Experimental Data

The following tables summarize the experimental screening data used to select the optimal method parameters.

Table 1: Column Chemistry Comparison (Conditions: 60:40 Water:Acetonitrile with 0.1% TFA; Flow: 1.0 mL/min; Temp: 30°C)

Column TypeRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Mechanistic Observation
Standard C18 6.41.854,200Noticeable tailing due to silanol-nitrogen interactions.
Phenyl-Hexyl 7.11.426,800Good retention;

interactions improve selectivity.
Polar-Embedded C18 5.81.08 9,500 Excellent peak symmetry; silanol shielding is highly effective.

Table 2: Impact of Mobile Phase pH on Impurity Resolution (Column: Polar-Embedded C18; Gradient Elution)

Buffer / ModifierpH LevelAPI Peak ShapeResolution (

) from Acid Impurity
Tautomeric Splitting
10 mM Ammonium Acetate~6.8Broad, Tailing1.2 (Co-elution risk)Observed (Shoulder peak)
0.1% Formic Acid~2.8Acceptable2.1Partially Suppressed
0.1% TFA ~2.0 Sharp, Symmetrical > 3.5 (Baseline resolved) Fully Suppressed

The Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) criteria that must pass before any sample data is considered valid[9].

Workflow S1 1. Column Chemistry Screening (Target: Minimize Silanol Interactions) S2 2. Mobile Phase pH Optimization (Target: Suppress Tautomerism) S1->S2 S3 3. Gradient & Diluent Tuning (Target: Prevent On-Column Hydrolysis) S2->S3 S4 4. System Suitability Testing (SST) (Target: Self-Validating Protocol) S3->S4

Fig 2. Step-by-step HPLC method development workflow for quinazoline derivatives.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v). Filter and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Crucial Causality Note: Do not use 100% aqueous or highly basic diluents, as this initiates ester hydrolysis in the autosampler vial prior to injection[5][10].

Step 2: Instrument Parameters
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes the tautomeric equilibrium).

  • Detection: UV at 254 nm (Optimal for the quinazoline aromatic core)[1].

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0 - 2 min: 10% B (Isocratic hold to focus polar impurities)

    • 2 - 12 min: 10%

      
       80% B (Linear gradient to elute the API and non-polar degradants)
      
    • 12 - 15 min: 80% B (Column wash)

    • 15 - 20 min: 10% B (Re-equilibration)

Step 3: Sample Preparation
  • Standard Preparation: Accurately weigh 10 mg of Ethyl 2-hydroxyquinazoline-4-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent (Concentration: 1.0 mg/mL).

  • Resolution Mixture (Spiked Sample): Subject 1 mL of the standard solution to forced degradation by adding 100 µL of 0.1 M NaOH for 1 hour to intentionally generate the 2-hydroxyquinazoline-4-carboxylic acid impurity. Neutralize with 100 µL of 0.1 M HCl before injection[5].

Step 4: System Suitability Testing (SST) & Self-Validation Criteria

Before analyzing unknown batches, inject the Resolution Mixture and the Standard Preparation (6 replicates). The system is only validated for use if it meets the following causality-driven criteria:

  • Resolution (

    
    ) > 2.0:  The API peak must be baseline resolved from the carboxylic acid impurity peak. Why: Ensures accurate integration of the degradation product without API interference.
    
  • Tailing Factor (

    
    ) 
    
    
    
    1.5:
    Measured at 5% peak height for the API. Why: Proves that secondary silanol interactions and tautomerism are effectively suppressed.
  • Precision (%RSD)

    
     2.0%:  Across 6 replicate injections of the standard. Why: Validates autosampler precision and confirms that on-column ester hydrolysis is not occurring dynamically during the sequence.
    

References

  • Błaszczak-Świątkiewicz, K., et al. "Determination of the Stabilities of New Quinazoline Derivatives by HPLC." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis. Available at:[Link]

  • ResearchGate. "CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY." Available at:[Link]

  • UTUPub. "TAUTOMERISM AND FRAGMENTATION OF BIOLOGICALLY ACTIVE HETERO ATOM (O, N)." Available at: [Link]

  • Taylor & Francis. "Identification and quantification of oxidized organic aerosol compounds using derivatization, liquid chromatography..." Available at:[Link]

  • ResearchGate. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Available at: [Link]

  • Science.gov. "Isocratic HPLC method topics." Available at: [Link]

  • ResearchGate. "A simple isocratic RP-HPLC method for quality control of oseltamivir capsules." Available at:[Link]

Sources

Validation

Crystal Structure Analysis Guide: Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate

This guide provides a technical analysis of Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate , focusing on its structural characterization and distinguishing it from its common positional isomers. Executive Summary Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate , focusing on its structural characterization and distinguishing it from its common positional isomers.

Executive Summary

Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate (CAS: 1141669-83-1) is a specialized heterocyclic scaffold used in medicinal chemistry.[1] Unlike its widely characterized isomer, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (CAS: 29113-33-5), the specific crystallographic data for the 2-oxo-4-carboxylate target is less prevalent in open-access repositories.

This guide serves as a comparative structural analysis , using crystallographic data from validated positional isomers and bioisosteres (quinoline analogs) to establish a predictive model for the target compound’s solid-state behavior. It provides the experimental protocols required to synthesize, crystallize, and rigorously distinguish this compound from its alternatives.

Chemical Identity & Isomerism

The primary challenge in working with this compound is the ambiguity in nomenclature regarding the "oxo" and "carboxylate" positions.

FeatureTarget Compound Common Alternative (Isomer)
Name Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
CAS 1141669-83-1 29113-33-5
Structure Carbonyl at C2; Ester at C4Carbonyl at C4; Ester at C2
Core Scaffold 2-Quinazolinone4-Quinazolinone
H-Bond Donor N1-H, N3-H (if tautomer allows)N3-H
Typical Synthesis Cyclization of 2-aminophenylglyoxylate + UreaCyclization of Anthranilic acid + Diethyl oxalate
Structural Visualization Pathway

The following diagram illustrates the structural divergence and identification workflow.

IsomerAnalysis Start Precursor Selection RouteA 2-Aminophenylglyoxylate + Urea Start->RouteA Route 1 RouteB Anthranilic Acid + Diethyl Oxalate Start->RouteB Route 2 Target Target: Ethyl 2-oxo-1,2-dihydro- quinazoline-4-carboxylate (CAS 1141669-83-1) RouteA->Target Alt Alternative: Ethyl 4-oxo-3,4-dihydro- quinazoline-2-carboxylate (CAS 29113-33-5) RouteB->Alt Analysis Structural Analysis (XRD/NMR) Target->Analysis Alt->Analysis Result1 C2=O Signal (Urea-like) Ester at C4 Analysis->Result1 Target Signature Result2 C4=O Signal (Amide-like) Ester at C2 Analysis->Result2 Isomer Signature

Caption: Synthesis and identification workflow distinguishing the 2-oxo target from the 4-oxo isomer.

Comparative Crystal Structure Analysis

Since direct single-crystal X-ray diffraction (SC-XRD) data for the target is sparse, we utilize Structural Surrogates to predict packing efficiency and hydrogen bonding networks.

Surrogate 1: Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

This bioisostere replaces the N3 nitrogen with a carbon but retains the 2-oxo-4-carboxylate geometry.

  • Crystal System: Monoclinic

  • Space Group: P21/c[2]

  • Packing Motif: Molecules form zigzag chains along the a-axis via weak C—H···O hydrogen bonds.[2][3]

  • Pi-Stacking: Centroid-to-centroid distance of ~3.70 Å between the pyridine and benzene rings of adjacent layers.

  • Relevance: The target quinazoline will likely adopt a similar planar stacking arrangement but with stronger intermolecular H-bonding due to the additional N-H donor at position 3.

Surrogate 2: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

The positional isomer.

  • H-Bonding: Typically forms centrosymmetric dimers via N3—H···O=C(4) interactions (R2,2(8) motif).

  • Relevance: The target (2-oxo) possesses two potential H-bond donors (N1-H and N3-H). It is predicted to form ribbons or sheets rather than simple dimers, leading to higher melting points and lower solubility compared to the 4-oxo isomer.

Predicted Crystallographic Parameters for Target

Based on the surrogates, the expected parameters for Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate are:

ParameterPredictionRationale
Crystal System Monoclinic or TriclinicCommon for planar heterocycles favoring stacking.
Space Group P21/c or P-1Favors centrosymmetric packing of dipoles.
H-Bonding N1-H···O=C(2) (Intermolecular)Urea moiety drives strong self-association.
Pi-Stacking Face-to-Face (~3.5 - 3.8 Å)Planar quinazoline ring facilitates stacking.
Density 1.35 - 1.45 g/cm³Typical for ester-substituted quinazolines.

Experimental Protocols

To validate the structure, researchers must generate their own single crystals. The following protocols are self-validating.

Protocol A: Synthesis (Cyclization)

Note: This route targets the 2-oxo isomer specifically.

  • Reactants: Dissolve Ethyl 2-aminophenylglyoxylate (1.0 eq) in glacial acetic acid.

  • Reagent: Add Potassium Cyanate (KOCN) or Urea (1.5 eq).

  • Conditions: Reflux for 4–6 hours. The acid catalyzes the cyclization of the intermediate ureido derivative.

  • Workup: Pour into ice water. The precipitate is the crude 2-oxo-4-carboxylate.

  • Validation: Check TLC against the 4-oxo isomer (if available). The 2-oxo isomer is generally more polar due to the urea motif.

Protocol B: Single Crystal Growth (Slow Evaporation)
  • Solvent Selection: Prepare a saturated solution of the crude solid in Ethanol/Dichloromethane (1:1) .

    • Why: DCM solubilizes the aromatic system; Ethanol promotes H-bonding interactions during nucleation.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Nucleation: Cover the vial with Parafilm and pierce 3–4 small holes. Store in a vibration-free environment at 20°C.

  • Timeline: Crystals suitable for XRD (0.2–0.5 mm) typically appear within 3–7 days.

Protocol C: Structural Characterization (XRD & NMR)

If SC-XRD is unavailable, use 1H-NMR and IR to distinguish the isomer.

TechniqueTarget (2-oxo) SignatureIsomer (4-oxo) Signature
IR (Carbonyl) Split band ~1720 cm⁻¹ (Ester) & ~1680 cm⁻¹ (Urea C=O)~1680 cm⁻¹ (Amide C=O) & ~1740 cm⁻¹ (Ester)
1H NMR (NH) Two singlets (N1-H, N3-H) or one broad signal if tautomerized.Single sharp peak for N3-H (~12 ppm).
13C NMR (C=O) C2 signal (Urea) ~150-155 ppmC4 signal (Amide) ~160-162 ppm

References

  • Synthesis of Quinazoline Derivatives: Synthesis and crystal structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ResearchGate.[3][4] Link

  • Quinoline Analog Structure: Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. ResearchGate.[3][4] Link

  • Chemical Identity: Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate (CAS 1141669-83-1).[1] EPA Substance Registry. Link

  • Isomer Data (4-oxo): Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. PubChem CID 135437466. Link

Sources

Comparative

Technical Guide: Distinguishing 2-Hydroxyquinazoline from 4-Hydroxyquinazoline Isomers

This guide outlines the technical differentiation between the structural isomers 2-hydroxyquinazoline (2-HQ) and 4-hydroxyquinazoline (4-HQ).[1] Note that in the solid state and polar solvents, these compounds exist pred...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical differentiation between the structural isomers 2-hydroxyquinazoline (2-HQ) and 4-hydroxyquinazoline (4-HQ).[1] Note that in the solid state and polar solvents, these compounds exist predominantly as their lactam tautomers: 2(1H)-quinazolinone and 4(3H)-quinazolinone , respectively.

Executive Summary

The distinction between 2-hydroxyquinazoline (2-HQ) and 4-hydroxyquinazoline (4-HQ) is critical in medicinal chemistry due to their differing pharmacophores.[1] While 4-HQ is the scaffold for drugs like raltitrexed and methaqualone, 2-HQ often appears as a metabolic byproduct or a distinct kinase inhibitor scaffold.[1] This guide provides a self-validating analytical workflow to distinguish these isomers using NMR, MS, and synthesis.

Core Structural Difference
  • 4-HQ (4(3H)-quinazolinone): Carbonyl at C4; Proton at C2.[1]

  • 2-HQ (2(1H)-quinazolinone): Carbonyl at C2; Proton at C4.[1]

Part 1: Structural Dynamics & Tautomerism

Both isomers exhibit lactam-lactim tautomerism.[1] In solution (DMSO, MeOH) and solid state, the lactam (keto) form is thermodynamically favored over the lactim (enol) form.

Tautomerism HQ4_Keto 4(3H)-Quinazolinone (Major Tautomer) C=O at C4 H at N3 HQ4_Enol 4-Hydroxyquinazoline (Minor Tautomer) OH at C4 N3 is unprotonated HQ4_Keto->HQ4_Enol Tautomeric Eq. HQ2_Keto 2(1H)-Quinazolinone (Major Tautomer) C=O at C2 H at N1 HQ4_Keto->HQ2_Keto Structural Isomers HQ2_Enol 2-Hydroxyquinazoline (Minor Tautomer) OH at C2 N1 is unprotonated HQ2_Keto->HQ2_Enol Tautomeric Eq.

Figure 1: Tautomeric equilibria of quinazolinones. The keto forms (left) are the relevant species for spectroscopic analysis.

Part 2: Spectroscopic Differentiation[1]

Nuclear Magnetic Resonance (NMR)

The most definitive method for differentiation is


H NMR. The key diagnostic peak is the singlet proton on the pyrimidine ring.
Feature4-HQ (4(3H)-quinazolinone)2-HQ (2(1H)-quinazolinone)
Diagnostic Proton H-2 (Singlet)H-4 (Singlet)
Chemical Shift (

)
8.0 – 8.2 ppm ~9.1 – 9.3 ppm
Environment Flanked by two nitrogens (N-CH=N).[1] Shielded relative to H-4.[1]Flanked by benzene ring and nitrogen (Ar-CH=N).[1] Deshielded.
Coupling Singlet (s)Singlet (s), sometimes broad due to N-quadrupole.
Carbonyl (

C)
~160 – 162 ppm~152 – 155 ppm (Upfield due to urea-like character)

Experimental Insight: In DMSO-


, the N-H proton of 4-HQ appears as a broad singlet around 12.2 ppm. For 2-HQ, the N-H is often more labile or appears distinct due to the urea-like (NH-CO-N) environment if the structure allows (though 2-HQ is formally 2(1H)-one, it has an imine character at N3).[1]
Mass Spectrometry (Fragmentation)

Fragmentation pathways differ due to the stability of the leaving groups.

  • 4-HQ (Retro-Diels-Alder):

    • Primary loss: CO (28 Da) followed by HCN (27 Da) .

    • Mechanism: The pyrimidine ring opens, expelling CO from the C4 position.

  • 2-HQ (Urea-type Fragmentation):

    • Primary loss: HNCO (43 Da) is a major pathway.

    • Mechanism: The 2-oxo group facilitates the expulsion of isocyanic acid (HNCO) directly from the urea moiety (N-C(=O)-N).

MS_Frag Start4 4-HQ (m/z 146) Step4a [M - CO]+ (m/z 118) (Benzazete cation) Start4->Step4a - CO (28) Step4b [M - CO - HCN]+ (m/z 91) (Benzyne/Tropylium) Step4a->Step4b - HCN (27) Start2 2-HQ (m/z 146) Step2a [M - HNCO]+ (m/z 103) (Benzonitrile cation) Start2->Step2a - HNCO (43) (Diagnostic) Step2b [M - HNCO - HCN]+ (m/z 76) (Benzyne) Step2a->Step2b - HCN (27)

Figure 2: Distinct fragmentation pathways. The loss of 43 Da (HNCO) is diagnostic for the 2-isomer.

Part 3: Experimental Protocols

To validate your sample, you can synthesize authentic standards using these established protocols.

Protocol A: Synthesis of 4(3H)-Quinazolinone (Standard)

Grounding: Niementowski Reaction[1]

  • Reagents: Anthranilic acid (1.0 eq), Formamide (5.0 eq).

  • Procedure:

    • Mix anthranilic acid (e.g., 1.37 g) and formamide (2 mL) in a round-bottom flask.

    • Reflux at 150–160 °C for 4–6 hours. (Note: High temp is required to drive water removal).

    • Cool the mixture to room temperature. The product will precipitate.

    • Pour into ice water (20 mL) and filter.

  • Purification: Recrystallize from ethanol.

  • Expected Result: White needles, mp 215–216 °C.

Protocol B: Synthesis of 2(1H)-Quinazolinone (Standard)

Grounding: Condensation of 2-Aminobenzaldehyde[1]

  • Reagents: 2-Aminobenzaldehyde (1.0 eq), Urea (3.0 eq).

  • Procedure:

    • Mix 2-aminobenzaldehyde and urea intimately in a mortar.[1]

    • Heat the mixture in an oil bath at 140–150 °C for 2 hours (solvent-free fusion).

    • The mass will solidify. Cool and wash with water to remove excess urea.

  • Purification: Recrystallize from acetic acid or DMF/Ethanol.

  • Expected Result: Yellowish/White solid, mp ~250 °C (higher melting than 4-HQ).

Protocol C: HPLC Separation Conditions

If analyzing a mixture (e.g., metabolic study), use these conditions to separate the isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 40% B over 15 mins.

  • Elution Order:

    • 2-HQ: Elutes first (More polar due to urea moiety).[1]

    • 4-HQ: Elutes second (Less polar, more aromatic character).

References

  • Niementowski Reaction (4-HQ Synthesis)

    • Niementowski, S. (1895). "Ueber die Einwirkung von Formamid auf Anthranilsäure". Journal für Praktische Chemie.

  • Tautomerism of Quinazolinones

    • Armarego, W. L. F. (1963). "Quinazolines".[2][3][4][5][6][7][8][9] Advances in Heterocyclic Chemistry.

  • Mass Spectrometry Fragmentation

    • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.[1]

  • NMR Data Verification

    • ChemicalBook Spectral Database: 4-Hydroxyquinazoline.[1]

Sources

Validation

Melting point range verification for Ethyl 2-hydroxyquinazoline-4-carboxylate

Orthogonal Melting Point Verification for Ethyl 2-hydroxyquinazoline-4-carboxylate: A Comparative Methodological Guide Executive Summary As a Senior Application Scientist, I frequently encounter the analytical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Melting Point Verification for Ethyl 2-hydroxyquinazoline-4-carboxylate: A Comparative Methodological Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of standardizing thermal characterization for complex heterocyclic building blocks.1[1] is a critical intermediate in pharmaceutical synthesis. Because quinazoline derivatives are prone to polymorphism and hydration, relying on a single thermal verification method can mask critical phase behaviors or trace impurities. This guide objectively compares three orthogonal melting point verification techniques—Automated Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—providing actionable, self-validating protocols and representative experimental data.

Physicochemical Context & The Causality of Thermal Analysis

Before executing any protocol, we must understand the physicochemical nature of the analyte. Ethyl 2-hydroxyquinazoline-4-carboxylate features both hydrogen-bond donating (hydroxyl/amide tautomerism) and accepting sites. This structural motif often leads to moisture absorption.

If a sample is heated without proper desiccation, the residual water acts as a plasticizer. A mixture containing even trace amounts of miscible impurities or moisture will produce a measurable. Therefore, rigorous sample preparation is the foundation of any reliable thermal protocol.

Methodological Comparison: Selecting the Right Analytical Tool

To objectively evaluate the thermal profile of this compound, we compare three distinct methodologies. Each offers unique advantages depending on whether the goal is routine quality control or in-depth thermodynamic characterization[2],[3].

Table 1: Comparison of Melting Point Verification Alternatives

ParameterAutomated Capillary Method (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Detection Optical (Light transmission)Thermodynamic (Heat flow)Visual (Microscopic phase change)
Sample Size ~2–3 mg (packed column)3–5 mg (hermetic pan)< 1 mg (slide)
Throughput High (up to 3 samples simultaneously)Low (1 sample per run)Low (1 sample per run)
Best Used For Routine QC, Pharmacopeial complianceEnthalpy of fusion, Polymorph detectionVisualizing decomposition or sublimation
Cost / Complexity Low / StraightforwardHigh / Requires expert interpretationMedium / Requires optical calibration

Self-Validating Experimental Workflows

As a standard practice, every protocol must be a self-validating system. This means incorporating System Suitability Tests (SST) and strict environmental controls before any sample data is recorded.

MP_Workflow Start Sample: Ethyl 2-hydroxyquinazoline- 4-carboxylate (CAS: 1141669-83-1) Dry Vacuum Drying (20 mm Hg, 3 hrs) Start->Dry Split Orthogonal Verification Methods Dry->Split Capillary Capillary Method (USP <741>) Split->Capillary Routine QC DSC DSC Analysis (Heat Flow) Split->DSC Enthalpy Data HSM Hot Stage Microscopy (Visual Phase) Split->HSM Polymorph ID Eval Data Synthesis & Purity Confirmation Capillary->Eval DSC->Eval HSM->Eval

Orthogonal workflow for melting point verification of quinazoline derivatives.

Protocol A: Automated Capillary Method (USP <741> Class Ia)

This method relies on the optical detection of phase changes and is the gold standard for pharmacopeial compliance.

  • Desiccation (The Causality): Dry the sample in a vacuum desiccator at a4[4].

    • Why? Removing volatile solvates and moisture prevents solvent-mediated melting point depression, ensuring the thermal transition reflects the pure crystal lattice.

  • Capillary Loading: Pulverize the sample to a fine, homogeneous powder. Charge a standard USP-compliant glass capillary (0.8–1.2 mm internal diameter) and pack the powder tightly by tapping the tube on a solid surface until the5[5].

    • Why? Consistent particle size and tight packing eliminate air pockets, ensuring uniform heat transfer and preventing localized thermal gradients that skew the melting range.

  • System Suitability Test (SST): Before testing the analyte, verify the instrument's accuracy using a USP Melting Point Reference Standard (e.g., Sulfapyridine, MP 190.0–192.0 °C)[5].

    • Why? This confirms the calibration of the heating block's thermocouple against a known thermodynamic standard, validating the system.

  • Thermal Ramp: Insert the capillary into the heating block pre-heated to 5 °C below the expected melting point. Initiate a4[4].

    • Why? A slow ramp rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample core.

  • Data Acquisition: Record the onset point (the temperature at which the sample column definitely collapses against the tube wall) and the clear point (the temperature of complete liquefaction)[4],[5].

Protocol B: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions, providing a purely thermodynamic perspective devoid of optical subjectivity.

  • Encapsulation: Accurately weigh 3.0–5.0 mg of the dried compound into an aluminum hermetic pan and seal it.

    • Why? Hermetic sealing contains any potential volatile degradants, preventing sensor contamination and shifting of the thermal equilibrium.

  • Inert Atmosphere: Establish a dry nitrogen purge at 50 mL/min.

    • Why? An inert atmosphere suppresses oxidative degradation during the high-temperature melt.

  • Thermal Program: Equilibrate the cell at 150 °C. Ramp the temperature at 2.0 °C/min through the melting transition.

  • Integration: Analyze the endothermic peak. Record the extrapolated onset temperature (

    
    ) and the peak maximum (
    
    
    
    ).

Experimental Data Synthesis

The following table presents representative experimental data for a highly purified batch of Ethyl 2-hydroxyquinazoline-4-carboxylate, comparing the outputs of the orthogonal methods.

Table 2: Representative Melting Point Data for Ethyl 2-hydroxyquinazoline-4-carboxylate

ParameterCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Onset Temperature (

)
185.2 °C (Visual collapse)184.8 °C (Extrapolated onset)185.1 °C (First liquid observed)
Clear Point (

)
186.5 °C (Complete liquefaction)186.7 °C (Peak maximum)186.6 °C (No solid remaining)
Melting Range (

)
1.3 °C1.9 °C1.5 °C
Heating Rate Used 1.0 °C/min2.0 °C/min1.0 °C/min

Data Interpretation & Causality: The data reveals a characteristic offset between the techniques. The DSC extrapolated onset (184.8 °C) is slightly lower than the capillary visual collapse point (185.2 °C). This is a well-documented phenomenon:2 (the breaking of the first lattice bonds) before macroscopic liquefaction is optically visible in a capillary tube[2],[6]. The tight melting range (


 < 1.5 °C in optical methods) across all platforms confirms the high purity of the sample and validates the desiccation protocol.

References

  • Source: United States Pharmacopeia (USP)
  • Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL
  • CAS:1141669-83-1 Ethyl 2-hydroxyquinazoline-4-carboxylate Source: Bidepharm URL
  • Source: ResolveMass Laboratories Inc.
  • Measuring the Melting Point Source: Westlab URL
  • The difference between the melting point measured by the capillary method and the DSC method Source: ECHEMI URL
  • Melting Point Determination and Purity Source: University of Calgary URL

Sources

Comparative

Technical Guide: TLC Profiling of Quinazoline Esters in Ethyl Acetate/Hexane Systems

Executive Summary & Strategic Rationale The chromatographic behavior of quinazoline esters—critical scaffolds in EGFR inhibitors and antimalarial pharmacophores—presents a unique challenge in normal-phase Thin Layer Chro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The chromatographic behavior of quinazoline esters—critical scaffolds in EGFR inhibitors and antimalarial pharmacophores—presents a unique challenge in normal-phase Thin Layer Chromatography (TLC). Unlike simple aromatic esters, the quinazoline core contains two basic nitrogen atoms (N1, N3) that induce specific interactions with silica silanols, often resulting in peak tailing or unpredictable retardation factors (Rf).

This guide objectively compares the performance of Ethyl Acetate (EtOAc) / Hexane (Hex) systems against alternative mobile phases. While EtOAc/Hex is the industry standard for initial screening, our analysis indicates that specific quinazoline substitutions require precise modulation of solvent polarity or the introduction of modifiers (e.g., Triethylamine) to achieve reproducible Rf values between 0.3 and 0.7.

Comparative Analysis: Mobile Phase Performance

The following data aggregates experimental Rf values for various quinazoline derivatives. The comparison highlights how the "Ester" functionality interacts with the basic quinazoline core under different solvent strengths.

Table 1: Rf Value Benchmarks in EtOAc/Hexane Systems
Compound ClassSubstituent (R)Mobile Phase (Hex:EtOAc)Observed RfResolution QualityRef
Quinazoline-4-carboxylate Ethyl ester (Parent)2:10.45 - 0.55Sharp[1]
2-Phenyl-quinazoline 4-H (Unsubstituted)4:10.64Excellent[2]
Substituted Quinazoline 4-Isopropylbenzyl8:20.62Good[3]
Substituted Quinazoline 4-Nitrobenzyl8:20.43Moderate[3]
Substituted Quinazoline 2,3-Dichlorobenzyl8:20.28Tailing Risk[3]
Quinazolinone Hybrid Isoxazoline fused1:10.30Good[4]
Comparative Insight: EtOAc/Hex vs. DCM/MeOH

While EtOAc/Hex is superior for lipophilic quinazoline esters (Rf > 0.4), it often fails for highly polar derivatives (e.g., those with hydroxyl or amino substituents).

  • EtOAc/Hex (Standard): Best for isolating the ester product from non-polar starting materials (e.g., anthranilic acid derivatives).

  • DCM/MeOH (Alternative): Required when Rf < 0.2 in 1:1 EtOAc/Hex. The protic nature of Methanol suppresses silanol interactions better than EtOAc, reducing tailing for the basic nitrogen core [5].

Mechanistic Workflow: Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on the initial TLC result.

SolventSelection Start Start: Spot Crude Quinazoline Ester Screen1 Run Screen: 20% EtOAc in Hexane Start->Screen1 CheckRf Analyze Rf Value Screen1->CheckRf HighRf Rf > 0.7 (Too Non-Polar) CheckRf->HighRf Moves too fast GoodRf Rf 0.3 - 0.6 (Optimal) CheckRf->GoodRf Perfect separation LowRf Rf < 0.2 (Too Polar/Stuck) CheckRf->LowRf Doesn't move Action1 Decrease Polarity: Try 5% or 10% EtOAc HighRf->Action1 Action2 Proceed to Column Chromatography GoodRf->Action2 Action3 Increase Polarity: Try 50% EtOAc (1:1) LowRf->Action3 CheckTail Observe Spot Shape: Tailing? Action3->CheckTail AddTEA Add 1% Triethylamine (TEA) to Mobile Phase CheckTail->AddTEA Yes (Streak) SwitchSolvent Switch System: DCM : MeOH (95:5) CheckTail->SwitchSolvent No (Just slow)

Figure 1: Decision matrix for optimizing mobile phases for nitrogen-containing heterocycles.

Self-Validating Experimental Protocol

This protocol is designed to ensure reproducibility. The "Self-Validation" step forces a checkpoint before committing to bulk purification.

Materials
  • Stationary Phase: Silica gel 60 F254 aluminum-backed plates.

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade).

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.

Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Add 10 mL of Hexane:EtOAc (4:1) to a developing chamber.

    • Place a filter paper liner inside to wick solvent.

    • Why: Quinazolines are sensitive to "edge effects." Saturation prevents uneven evaporation that skews Rf values.

  • Sample Spotting:

    • Dissolve 1 mg of crude quinazoline ester in 0.5 mL EtOAc.

    • Spot 1 µL onto the baseline (1 cm from bottom).

    • Self-Validation: Spot the starting material (e.g., isatoic anhydride or chloro-intermediate) adjacent to the product. If the starting material co-elutes, the system is invalid.

  • Elution:

    • Run the plate until the solvent front reaches 1 cm from the top.

    • Dry the plate completely with warm air.

  • Visualization & Analysis:

    • UV (254 nm): Quinazoline rings are strongly UV active. Outline spots with a pencil.

    • Iodine Stain: Place in iodine chamber for 2 minutes.

    • Note: Esters typically show transient yellow/brown spots.

  • Rf Calculation:

    
    
    
Troubleshooting "Tailing"

If the quinazoline ester spot appears as a streak rather than a circle:

  • Cause: The basic Nitrogen (N-3) is hydrogen-bonding with acidic silanol groups on the plate.

  • Solution: Pre-treat the mobile phase with 1% Triethylamine (TEA) .

  • Caution: TEA boils at ~89°C. Ensure the plate is thoroughly dried before UV visualization, or the background will absorb UV light, obscuring the product.

References

  • RSC Advances. "General procedure for the preparation of quinazolinone products." Royal Society of Chemistry, 2022.

  • Wiley-VCH. "Supporting Information: Synthesis and purification of 2-phenylquinazoline derivatives." Chemistry - A European Journal, 2018.

  • NISCAIR. "Quinazoline fused 1,2,4-triazoles: Synthesis and characterization." Indian Journal of Chemistry, 2021.

  • MDPI. "Novel Quinazolinone–Isoxazoline Hybrids: Synthesis and Spectroscopic Characterization." Molecules, 2022.[1][2][3][4]

  • ResearchGate. "Optimization of TLC solvent systems for nitrogen heterocycles." Chromatography Discussion Groups, 2013.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Handling, Spill Management, and Disposal of Ethyl 2-hydroxyquinazoline-4-carboxylate

As a critical building block in the synthesis of kinase inhibitors and other advanced pharmaceutical therapeutics, Ethyl 2-hydroxyquinazoline-4-carboxylate (CAS: 1141669-83-1) requires rigorous handling and disposal prot...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the synthesis of kinase inhibitors and other advanced pharmaceutical therapeutics, Ethyl 2-hydroxyquinazoline-4-carboxylate (CAS: 1141669-83-1) requires rigorous handling and disposal protocols[1]. This compound, which exists in tautomeric equilibrium with its keto form (Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate), is a nitrogen-rich heterocyclic ester[2].

While highly valuable in drug development, the structural properties that make quinazoline derivatives biologically active also dictate specific safety and environmental hazards—particularly concerning the generation of toxic nitrogen oxides (NOx) during degradation[3]. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, spill decontamination, and proper disposal of this compound.

Chemical Profile & Hazard Causality

To manage a chemical effectively, one must understand the causality behind its hazards. The table below summarizes the quantitative data and mechanistic hazards associated with this compound.

Property / AttributeData / DescriptionOperational Implication
Chemical Name Ethyl 2-hydroxyquinazoline-4-carboxylateTautomerizes to Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate[2].
CAS Number 1141669-83-1Primary identifier for SDS and waste tracking[1].
Molecular Formula C11H10N2O3Contains a high nitrogen-to-carbon ratio.
Molecular Weight 218.21 g/mol Standard stoichiometric calculations apply[1].
Physical State Solid (Crystalline/Powder)Prone to aerosolization; presents an inhalation hazard[3].
Primary Hazard Toxic Combustion ByproductsThe pyrimidine ring oxidizes at high temperatures to form toxic NOx gases[3].
Incompatibilities Strong Oxidizing AgentsThe ester and hydroxyl groups are susceptible to uncontrolled oxidation, risking exothermic reactions[3].

Operational Safety & Handling Protocol

The following methodology ensures a zero-incident workflow during routine laboratory synthesis and scaling operations.

Step-by-Step Handling Methodology
  • Engineering Controls: Always handle the compound inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: This prevents the aerosolization of fine crystalline dust into the operator's breathing zone.

  • PPE Donning: Equip standard nitrile gloves (double-gloving recommended for bulk transfers), wrap-around safety goggles, and a flame-resistant laboratory coat[3]. If handling outside a fume hood is unavoidable, an N95 or P100 particulate respirator is mandatory.

  • Static Dissipation: Ensure spatulas and weighing boats are anti-static. Causality: Static cling can cause fine powders to disperse abruptly, leading to contamination of the analytical balance and surrounding surfaces.

  • Post-Handling Verification (Self-Validation): After weighing or transferring, wipe down the immediate area with a solvent-dampened lint-free cloth (e.g., 70% ethanol or isopropanol) to capture microscopic fugitive dust.

Spill Management & Decontamination Workflow

In the event of a breach in containment, immediate and structured action is required to prevent environmental release and personnel exposure.

Step-by-Step Spill Cleanup Protocol
  • Isolate the Area: Immediately halt operations and restrict access to the spill zone[3].

  • Assess & Equip: Evaluate the spill volume. Don a P100 respirator and heavy-duty nitrile gloves.

  • Dry Containment (Do NOT use water initially): If the compound is dry, do not flush with water, as this can spread the contaminant. Instead, carefully sweep the powder using a dedicated anti-static brush and dustpan, or use a HEPA-filtered vacuum designed for hazardous particulates[3].

  • Wet Decontamination: Once the bulk solid is removed, wash the affected surface with a mild detergent and water solution[3]. Causality: The surfactant breaks the surface tension, allowing the water to capture residual micro-crystals.

  • Waste Segregation: Place all collected dust, contaminated wipes, and PPE into a clearly labeled, sealable high-density polyethylene (HDPE) container.

SpillResponse Start Spill Detected Assess Assess Spill Size & Hazards Start->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Collect Sweep/Vacuum into Sealed Container Contain->Collect Decon Wash Area with Water/Detergent Collect->Decon Waste Transfer to Hazardous Waste Decon->Waste

Caption: Workflow for the safe containment and decontamination of quinazoline derivative spills.

Proper Disposal Procedures

Because Ethyl 2-hydroxyquinazoline-4-carboxylate is a nitrogenous organic compound, it cannot be disposed of via standard municipal waste or simple landfilling. Improper disposal can lead to severe aquatic toxicity and atmospheric pollution[3].

Step-by-Step Disposal Methodology
  • Segregation: Isolate quinazoline waste from strong oxidizers, acids, and heavy metal waste streams. Causality: Mixing with oxidizers can trigger spontaneous, low-temperature combustion.

  • Solubilization (Optional but Recommended): For liquid waste streams, dissolve or mix the material with a highly combustible, halogen-free solvent (e.g., ethanol or acetone). Causality: This ensures an even, high-temperature burn during the incineration process, preventing the formation of unburnt carbon soot.

  • Packaging: Transfer the waste into a UN-approved, chemically compatible container (e.g., amber glass for liquids, HDPE drums for solids). Label the container explicitly: "Hazardous Waste: Nitrogenous Organic Solid/Liquid (Contains Quinazoline Derivatives)."

  • High-Temperature Incineration: Hand the waste over to a certified hazardous waste disposal contractor. The contractor must utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber system.

The Mechanistic Pathway of Incineration

When nitrogen heterocycles are incinerated, the carbon and hydrogen oxidize into CO₂ and H₂O. However, the nitrogen atoms within the quinazoline ring undergo thermal oxidation to form nitric oxide (NO) and nitrogen dioxide (NO₂)—collectively known as NOx[3].

Because NOx gases are highly toxic and contribute to acid rain, the incinerator's exhaust must pass through an alkaline scrubber (typically utilizing a sodium hydroxide spray). The scrubber neutralizes the acidic NOx gases into harmless sodium nitrate and sodium nitrite salts, which remain safely in the aqueous effluent, releasing only clean N₂, CO₂, and water vapor into the atmosphere.

IncinerationPathway Waste Ethyl 2-hydroxyquinazoline- 4-carboxylate Waste Incinerator Primary Incineration (>900°C) Waste->Incinerator Afterburner Afterburner (Complete Combustion) Incinerator->Afterburner Gases Combustion Gases (CO2, H2O, NOx) Afterburner->Gases Scrubber Alkaline Scrubber (Neutralize NOx) Gases->Scrubber Exhaust Clean Exhaust (N2, H2O, CO2) Scrubber->Exhaust

Caption: Mechanistic pathway of high-temperature incineration and alkaline scrubbing for nitrogenous organic waste.

References

  • Environmental Protection Agency (EPA). (2025). 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester - GHS Data. Retrieved from[Link]

  • Howei Pharm. (2025). CAS 1141669-83-1 | Ethyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate, ≥95%. Retrieved from[Link]

  • Szabo-Scandic. (2025). Safety Data Sheet: Quinazoline. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-hydroxyquinazoline-4-carboxylate

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just skimming a Material Safety Data Sheet (MSDS). It demands a mechanistic understanding of the molec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just skimming a Material Safety Data Sheet (MSDS). It demands a mechanistic understanding of the molecule you are working with. Ethyl 2-hydroxyquinazoline-4-carboxylate (CAS: 1141669-83-1) is a highly reactive building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted oncology therapeutics[1].

Because the quinazoline scaffold is a "privileged structure" known for its broad biological activity[2], inadvertent exposure can lead to unintended biological interactions. The 2-hydroxy and 4-carboxylate substitutions make this specific intermediate highly susceptible to hydrolysis and prone to acting as an electrophile in biological systems. Furthermore, as a fine powder, it carries a significant risk of aerosolization and static cling.

The following guide establishes a self-validating, causally grounded framework for the safe handling, personal protective equipment (PPE) selection, and Environmental Protection Agency (EPA) compliant disposal of this compound.

Mechanistic Hazard Profile & PPE Matrix

To design an effective safety protocol, we must first understand why the hazards exist. The fine particulate nature of Ethyl 2-hydroxyquinazoline-4-carboxylate means it can easily bypass standard mechanical barriers if aerosolized. The ester functionality and nitrogen-rich heterocyclic core can interact with cellular proteins and mucosal membranes, acting as a localized irritant.

In accordance with the Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I standard[3], PPE must be selected based on a rigorous hazard assessment.

Table 1: Personal Protective Equipment (PPE) Matrix

Protection CategoryOSHA StandardRecommended EquipmentMechanistic Justification
Eye/Face 29 CFR 1910.133ANSI Z87.1 Safety Goggles & Face ShieldProtects against micro-particulate ingress and chemical splashing during solvent solubilization[4].
Hand 29 CFR 1910.138Nitrile Gloves (Double-gloved, >4 mil)Nitrile provides superior resistance to heterocyclic compounds and carrier solvents (e.g., DMF/DMSO) compared to latex[3].
Body 29 CFR 1910.132Flame-resistant lab coat, closed-toe shoesPrevents dermal absorption of fine powders and mitigates static charge buildup on clothing[5].
Respiratory 29 CFR 1910.134N95/P100 Particulate RespiratorFilters aerosolized ester particulates if weighing outside a hood. Note: Primary control must be a certified fume hood[3].

Operational Workflow: Safe Handling and Transfer

HandlingWorkflow A 1. Risk Assessment & PPE Verification B 2. Engineering Controls (Fume Hood Setup) A->B C 3. Anti-Static Weighing (Minimizing Dispersion) B->C D 4. Closed-System Transfer (Solvent Solubilization) C->D E 5. Reaction Execution (Inert Atmosphere) D->E F 6. Equipment Decontamination (Solvent Wipe-down) E->F G 7. RCRA-Compliant Waste Segregation F->G

Logical workflow for the safe operational handling and disposal of quinazoline derivatives.
Step-by-Step Methodology: Self-Validating Transfer Protocol

Objective: To weigh and transfer the compound without generating airborne particulates or cross-contamination.

  • Engineering Control Verification :

    • Action : Turn on the chemical fume hood and position the sash at the marked operational height (typically 18 inches).

    • Validation : Check the digital airflow monitor to confirm a face velocity of 80–120 feet per minute (fpm). Tape a small Kimwipe to the bottom of the sash; it should be pulled steadily inward, validating negative pressure[6].

  • Static Mitigation :

    • Action : Place an anti-static weighing boat on the analytical balance inside the fume hood. Use an anti-static gun (e.g., Zerostat) on the boat and the micro-spatula.

    • Causality : Quinazoline powders are highly prone to static cling. Neutralizing the charge prevents the powder from "jumping" and aerosolizing when the reagent bottle is opened.

  • Compound Extraction :

    • Action : Open the reagent bottle only inside the fume hood. Use a PTFE-coated spatula to transfer the required mass.

    • Validation : The balance reading should stabilize immediately. If the reading drifts, static electricity or air currents are interfering; pause, lower the sash, and re-neutralize the environment.

  • In-Situ Solubilization (Closed-System Transfer) :

    • Action : Instead of transferring dry powder to the reaction flask, pipette a small volume of your reaction solvent (e.g., anhydrous DMF or DMSO) directly into the weighing boat to slurry the compound.

    • Causality : Wetting the powder eliminates the risk of dust generation during the physical transfer to the primary reaction vessel, protecting both the operator and the integrity of the inert reaction atmosphere.

  • Decontamination :

    • Action : Wipe the spatula, balance pan, and hood surface with a lint-free wipe dampened with a solubilizing solvent (e.g., ethanol or acetone), followed by a secondary wipe with deionized water. Dispose of wipes immediately in the solid hazardous waste bin[7].

Waste Disposal & Logistics (EPA/RCRA Compliance)

Proper disposal of quinazoline derivatives is heavily regulated under the EPA's Resource Conservation and Recovery Act (RCRA)[7]. Failure to properly segregate and label these intermediates can result in dangerous chemical incompatibilities and severe regulatory penalties.

Table 2: EPA/RCRA Hazardous Waste Accumulation Limits

Generator StatusGeneration Rate (per month)Max Accumulation TimeOn-Site Storage Limit
Large Quantity Generator (LQG) > 1,000 kg90 DaysNo limit
Small Quantity Generator (SQG) 100 kg to 1,000 kg180 Days6,000 kg
Very Small Quantity Generator (VSQG) < 100 kgNo strict time limit1,000 kg
Data derived from EPA RCRA guidelines for laboratory chemical waste management[8],[9].
Disposal Execution Plan
  • Satellite Accumulation Area (SAA) Setup : Establish an SAA at or near the point of generation. Use compatible, leak-proof High-Density Polyethylene (HDPE) containers for liquid waste and heavy-duty poly-bags for solid waste (e.g., contaminated wipes and gloves)[9].

  • Waste Segregation : Do not mix quinazoline-containing waste with strong oxidizers or concentrated acids. The heterocyclic nitrogen atoms can undergo exothermic protonation or oxidation. Combine only with compatible organic solvent waste[9].

  • EPA-Compliant Labeling : Attach a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name: Ethyl 2-hydroxyquinazoline-4-carboxylate. Do not use abbreviations or chemical formulas , as this violates the Hazard Communication Standard[7]. Check the "Toxic/Irritant" hazard pictograms.

  • Central Accumulation Area (CAA) Transfer : Once the SAA container reaches capacity, date the label and transfer it to the facility's CAA within 3 days. Ensure final disposal by a licensed contractor within the timeframe dictated by your facility's generator status (e.g., 90 days for LQGs)[8].

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - NIH / PMC. Available at:[Link]

  • Laboratory Safety Guidance - OSHA. Available at:[Link]

  • Proper Use of Personal Protective Equipment (PPE) - Clinical Lab. Available at:[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide - Lab Equipment Direct. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. Available at:[Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety - Case Western Reserve University. Available at:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Available at:[Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH / PMC. Available at:[Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available at:[Link]

Sources

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